molecular formula C35H20N4Na6O21S6 B10763224 NF023

NF023

Cat. No.: B10763224
M. Wt: 1162.9 g/mol
InChI Key: FMQURVHYTBGYSQ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

NF023 is a useful research compound. Its molecular formula is C35H20N4Na6O21S6 and its molecular weight is 1162.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H20N4Na6O21S6

Molecular Weight

1162.9 g/mol

IUPAC Name

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6

InChI Key

FMQURVHYTBGYSQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of NF023 as a G-protein Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: NF023, a symmetrical suramin (B1662206) analogue, is a valuable pharmacological tool for researchers studying signal transduction. While widely recognized as a potent and selective P2X1 purinergic receptor antagonist, this compound also functions as a direct and selective inhibitor of the Gαi/o family of heterotrimeric G-proteins. It exerts its inhibitory effect by preventing the exchange of GDP for GTP on the Gα subunit, the critical activation step, thereby uncoupling Gαi/o-protein coupled receptors (GPCRs) from their downstream signaling cascades. This guide provides an in-depth overview of the biological activity, mechanism of action, and experimental characterization of this compound as a G-protein inhibitor for researchers, scientists, and drug development professionals.

Introduction to G-Protein Signaling and this compound

Heterotrimeric G-proteins, composed of α, β, and γ subunits, are crucial molecular switches in cellular signaling. They transduce extracellular signals from GPCRs to intracellular effectors. The activation cycle begins when an agonist binds to a GPCR, inducing a conformational change that allows the receptor to act as a Guanine Nucleotide Exchange Factor (GEF) for the G-protein. This promotes the release of GDP from the Gα subunit and the binding of GTP, leading to the dissociation of the Gα-GTP monomer from the Gβγ dimer. Both entities can then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels.

This compound (8,8'-(Carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid)) is a suramin derivative that has been characterized as a selective antagonist for specific G-protein α-subunits, providing a means to dissect these complex signaling pathways.

Mechanism of Action

This compound acts as a direct antagonist of G-proteins by targeting the Gα subunit.[1][2] Its mechanism is primarily centered on inhibiting the rate-limiting step in G-protein activation—the dissociation of GDP.[1][3]

Key mechanistic actions include:

  • Inhibition of GDP Release: this compound prevents the spontaneous and receptor-catalyzed release of GDP from the Gαi/o subunit, thus blocking the binding of GTP and subsequent G-protein activation.[1][3]

  • Uncoupling of Receptor-G-Protein Interaction: By stabilizing the inactive GDP-bound state, this compound inhibits the formation of the high-affinity agonist-receptor-G-protein ternary complex.[1][2]

  • Competition with Effector Binding: Evidence suggests that this compound competes with the binding of downstream effectors to the Gα subunit.[2][3]

  • No Interference with Subunit Association: The inhibitor does not prevent the interaction between the Gα subunit and the Gβγ dimer.[2][3]

The binding site for suramin analogues like this compound on the Gα subunit is thought to overlap with the docking site for the GPCR.[1]

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Inactive G-Protein (αi/o-GDP-βγ) GPCR->G_protein 2. Activation (GEF) G_active Active G-Protein (αi/o-GTP + βγ) G_protein->G_active 3. GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_active->Effector 4. Modulation Response Cellular Response (e.g., ↓cAMP) Effector->Response 5. Signal Agonist Agonist Agonist->GPCR 1. Binding This compound This compound This compound->G_protein INHIBITS

Caption: Canonical Gαi/o signaling pathway and the inhibitory point of this compound.

Pharmacological Profile: Selectivity and Potency

This compound exhibits marked selectivity for the Gαi and Gαo subtypes over other G-protein families.[2][3] This selectivity is a key advantage over its parent compound, suramin, which is more potent towards Gαs.[3] However, it is critical to consider this compound's potent antagonistic activity at P2X receptors when designing and interpreting experiments.

TargetActionPotency (Human)Citations
Gαi/o Subunits Inhibitor / Antagonist EC50 ~300 nM [2][3][4]
P2X1 ReceptorAntagonistIC50 = 0.21 µM[4][5][6]
P2X3 ReceptorAntagonistIC50 = 28.9 µM[4][5][6]
P2X2 ReceptorAntagonistIC50 > 50 µM[4][5][6]
P2X4 ReceptorAntagonistIC50 > 100 µM[4][5][6]
HMGA2 (DNA-binding)InhibitorIC50 = 10.63 µM[4][6]

Key Experimental Methodologies

The inhibitory activity of this compound on G-proteins is typically characterized using a series of biochemical and cell-based functional assays.

GTPγS Binding Assay

This is a fundamental functional assay to quantify GPCR activation by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[7][8] this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding in membranes containing Gαi/o-coupled receptors.

GTP_Assay_Workflow start Start prep Prepare cell membranes expressing GPCR of interest start->prep reagents Add assay buffer, GDP, agonist, and this compound (test) prep->reagents preincubate Pre-incubate at RT (15-30 min) reagents->preincubate initiate Initiate reaction with [³⁵S]GTPγS preincubate->initiate incubate Incubate at 30°C (30-60 min) initiate->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound [³⁵S]GTPγS terminate->wash count Quantify bound radioactivity via scintillation counting wash->count end Analyze Data count->end

Caption: Workflow for a typical [³⁵S]GTPγS binding filtration assay.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a system endogenously or recombinantly expressing the Gαi/o-coupled receptor of interest.

  • Reaction Setup: In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂), a defined concentration of GDP (e.g., 10 µM), cell membranes (5-20 µg protein), and varying concentrations of the test agonist and/or this compound.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow ligands to bind to the receptor.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter. Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).

Adenylyl Cyclase Activity Assay

Gαi/o proteins inhibit most isoforms of adenylyl cyclase (AC), the enzyme that produces the second messenger cyclic AMP (cAMP).[9][10] An agonist for a Gαi/o-coupled receptor will decrease forskolin-stimulated cAMP accumulation. This inhibition should be reversed by this compound.

Experimental Protocol:

  • Cell Culture: Culture cells expressing the target Gαi/o-coupled receptor.

  • Pre-treatment: Pre-incubate cells with different concentrations of this compound for a designated time.

  • Stimulation: Treat cells with a Gαi/o-coupled agonist in the presence of an AC activator like forskolin.

  • Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

  • Quantification: Measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or mass spectrometry. The results will show a dose-dependent reversal of agonist-induced AC inhibition by this compound.

Intracellular Calcium Imaging

While primarily associated with Gαq signaling, Gαi/o pathways can also modulate intracellular calcium levels, often through the actions of the Gβγ dimer on ion channels.[3] Calcium imaging can be used to assess the functional consequences of Gαi/o inhibition by this compound.

Calcium_Imaging_Workflow start Start plate_cells Plate cells on glass coverslips start->plate_cells load_dye Load cells with a Ca²⁺ indicator (e.g., Fura-2 AM) plate_cells->load_dye wash_dye Wash to remove extracellular dye load_dye->wash_dye mount Mount coverslip on microscope perfusion chamber wash_dye->mount baseline Record baseline fluorescence (e.g., 340/380 nm excitation) mount->baseline stimulate Perfuse with agonist +/- this compound baseline->stimulate record Record fluorescence changes over time stimulate->record analyze Calculate fluorescence ratio and analyze Ca²⁺ transients record->analyze end End analyze->end

Caption: General workflow for intracellular calcium imaging experiments.

Experimental Protocol:

  • Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips.

  • Dye Loading: Load cells with a ratiometric calcium indicator dye like Fura-2 AM by incubating them in a buffer containing the dye. Cellular esterases will cleave the AM ester, trapping the dye inside the cell.

  • Washing: Wash the cells with a physiological buffer (e.g., HBSS) to remove extracellular dye.

  • Imaging: Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

  • Data Acquisition: Excite the dye at its calcium-bound (e.g., 340 nm) and calcium-free (e.g., 380 nm) wavelengths and record the emission (e.g., ~510 nm).[11]

  • Stimulation: Perfuse the cells with buffer to establish a stable baseline, then introduce the agonist in the presence or absence of this compound.

  • Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio corresponds to an increase in intracellular calcium.

Summary and Conclusion

This compound is a potent and selective inhibitor of Gαi/o G-proteins with a well-defined mechanism of action centered on the prevention of GDP/GTP exchange. Its utility as a research tool is significant, allowing for the pharmacological dissection of Gαi/o-mediated signaling pathways. However, researchers must remain cognizant of its dual activity as a powerful P2X1 receptor antagonist. Proper experimental design, including the use of appropriate controls and cell systems lacking P2X1 receptors where possible, is essential for the unambiguous interpretation of data when using this compound to probe G-protein function.

References

NF023 as an Inhibitor of HMGA2 DNA-Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-Mobility Group AT-hook 2 (HMGA2) is a non-histone architectural transcription factor that plays a crucial role in embryonic development and is aberrantly re-expressed in numerous human cancers, where its expression level often correlates with malignancy and poor prognosis. HMGA2 functions by binding to the minor groove of AT-rich DNA sequences through its three AT-hook domains, thereby altering chromatin structure and modulating the expression of a wide array of downstream target genes. This modulation affects critical cellular processes including cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT). The oncogenic role of HMGA2 has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of NF023, a suramin (B1662206) analogue, which has been identified as an inhibitor of the DNA-binding activity of HMGA2. We present available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to HMGA2 and its Role in Disease

HMGA2 is an architectural protein that does not possess intrinsic transcriptional activity but rather facilitates the assembly of transcription factor complexes ("enhanceosomes") on target gene promoters. By binding to AT-rich regions of DNA, HMGA2 induces conformational changes in the chromatin, influencing the accessibility of DNA to transcription factors and thereby regulating gene expression.[1][2][3]

The expression of HMGA2 is tightly regulated, being abundant during embryogenesis and largely absent in differentiated adult tissues.[4] Its re-expression in cancer is associated with increased cell proliferation, inhibition of apoptosis, and the promotion of metastasis.[1][4][5] HMGA2 has been shown to be a key player in several major signaling pathways implicated in cancer progression, including the TGF-β, PI3K/Akt, and NF-κB pathways.[1][2][3] Given its central role in tumorigenesis, the inhibition of HMGA2's ability to bind DNA presents a promising strategy for cancer therapy.

This compound: An Inhibitor of HMGA2-DNA Interaction

This compound is a suramin analogue that has been identified as an inhibitor of the DNA-binding activity of HMGA2. The primary mechanism of inhibition is believed to be the binding of this compound to the positively charged AT-hook domains of HMGA2, thereby preventing its interaction with the minor groove of DNA.[6]

Quantitative Data

The inhibitory activity of this compound on the interaction between HMGA2 and an AT-rich DNA sequence was determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay. The half-maximal inhibitory concentration (IC50) was found to be 10.63 ± 0.46 μM.

CompoundAssay TypeTarget InteractionIC50 (μM)Reference
This compound AlphaScreenHMGA2-DNA Binding10.63 ± 0.46

Further quantitative data from secondary screens (e.g., TR-FRET), counterscreens, or cytotoxicity assays for this compound are not extensively detailed in the primary literature, which focused more broadly on a class of suramin analogues.

Experimental Protocols

This section provides detailed methodologies for the key experimental assays relevant to the study of this compound as an HMGA2 inhibitor.

Disclaimer: The following protocols are established, generalized procedures for these techniques. The specific parameters used in the primary research identifying this compound's activity (Su et al., 2020) may vary and are not fully detailed in the available literature.

AlphaScreen Assay for HMGA2-DNA Interaction

The AlphaScreen assay is a bead-based, non-radioactive, homogeneous proximity assay. In the context of HMGA2 inhibition, the assay is configured to detect the interaction between a biotinylated DNA probe and a His-tagged HMGA2 protein.

Principle: Streptavidin-coated Donor beads bind to the biotinylated DNA, and Nickel-chelate Acceptor beads bind to the His-tagged HMGA2. When HMGA2 binds to the DNA, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the HMGA2-DNA interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.

Workflow Diagram:

cluster_reagents Reagents cluster_interaction Interaction cluster_inhibition Inhibition cluster_detection Detection Biotin-DNA Biotin-DNA Complex Formation Biotin-DNA + His-HMGA2 -> Complex Biotin-DNA->Complex Formation His-HMGA2 His-HMGA2 His-HMGA2->Complex Formation Inhibitor Binding His-HMGA2 + this compound -> Inhibited HMGA2 His-HMGA2->Inhibitor Binding Donor Beads Donor Beads Bead Binding Complex + Beads -> Proximity Donor Beads->Bead Binding Acceptor Beads Acceptor Beads Acceptor Beads->Bead Binding This compound This compound This compound->Inhibitor Binding Complex Formation->Bead Binding Excitation Excite at 680 nm Bead Binding->Excitation No Proximity Inhibited HMGA2 cannot bind DNA No Bead Proximity Inhibitor Binding->No Proximity Signal Chemiluminescent Signal (520-620 nm) Excitation->Signal No Signal No Signal Excitation->No Signal

Caption: Workflow for AlphaScreen-based detection of HMGA2-DNA inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of biotinylated, double-stranded DNA oligomer containing an AT-rich sequence in assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Prepare a stock solution of His-tagged recombinant HMGA2 protein in the same assay buffer.

    • Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

    • Reconstitute AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads in the dark according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the this compound dilution or vehicle control (DMSO).

    • Add 5 µL of the His-HMGA2 protein solution.

    • Add 5 µL of the biotinylated DNA solution.

    • Incubate at room temperature for 30 minutes to allow for binding equilibration.

    • Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The raw AlphaScreen signal is normalized to controls (e.g., 0% inhibition with vehicle and 100% inhibition with a saturating concentration of a known inhibitor or no HMGA2).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay that can be used as a secondary screen to confirm hits from a primary screen.

Principle: A donor fluorophore (e.g., a Europium cryptate-labeled anti-His antibody) is used to label the His-tagged HMGA2, and an acceptor fluorophore (e.g., a fluorescently-labeled DNA probe) is used for the DNA. When the donor and acceptor are in close proximity due to the HMGA2-DNA interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection minimizes background fluorescence. Inhibition of the interaction leads to a decrease in the FRET signal.

Workflow Diagram:

cluster_reagents Reagents cluster_interaction Interaction cluster_inhibition Inhibition cluster_detection Detection Eu-Ab Eu-labeled Anti-His Ab Complex Formation Eu-Ab + His-HMGA2 + Fluor-DNA -> FRET Complex Eu-Ab->Complex Formation His-HMGA2 His-HMGA2 His-HMGA2->Complex Formation Inhibitor Binding His-HMGA2 + this compound -> Inhibited HMGA2 His-HMGA2->Inhibitor Binding Fluor-DNA Fluorescently-labeled DNA Fluor-DNA->Complex Formation This compound This compound This compound->Inhibitor Binding Excitation Excite Donor (e.g., 340 nm) Complex Formation->Excitation No FRET No Complex Formation No FRET Inhibitor Binding->No FRET FRET Signal Acceptor Emission (e.g., 665 nm) Excitation->FRET Signal No FRET Signal No Acceptor Emission Excitation->No FRET Signal

Caption: Workflow for TR-FRET-based detection of HMGA2-DNA inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of His-HMGA2, fluorescently labeled DNA, and this compound as described for the AlphaScreen assay.

    • Prepare a solution of Europium-labeled anti-His antibody in a TR-FRET compatible buffer.

  • Assay Procedure:

    • In a microplate, combine the His-HMGA2, the Europium-labeled antibody, and the this compound or vehicle control.

    • Incubate for a defined period (e.g., 30 minutes) to allow for antibody-protein binding.

    • Add the fluorescently labeled DNA to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature.

    • Read the plate using a TR-FRET-capable plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Normalize the ratios and plot against inhibitor concentration to determine the IC50.

Counterscreen and Cytotoxicity Assays

BRD4 Counterscreen: To ensure that this compound does not non-specifically interfere with the AlphaScreen technology itself, a counterscreen against an unrelated protein-protein interaction, such as the binding of a biotinylated ligand to the bromodomain-containing protein 4 (BRD4), can be performed. The protocol would be similar to the primary AlphaScreen, substituting the HMGA2 and DNA with His-tagged BRD4 and a biotinylated ligand. Active compounds in the primary screen should be inactive in the counterscreen.

Cytotoxicity Assay: To assess the general toxicity of this compound to cells, a standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, can be used.

Protocol (MTT Assay):

  • Seed cells (e.g., a cancer cell line with high HMGA2 expression) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Read the absorbance at a wavelength of approximately 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.

HMGA2 Signaling Pathways and the Impact of Inhibition

HMGA2 is a hub protein that influences multiple signaling pathways critical for cancer progression. Inhibition of its DNA-binding activity by this compound is expected to disrupt these pathways.

TGF-β Signaling Pathway

HMGA2 is a downstream effector of the TGF-β pathway and also a regulator of its components. HMGA2 can enhance TGF-β signaling by upregulating the expression of the TGF-β receptor II (TGFβRII).[1] This creates a positive feedback loop that promotes EMT, a key process in metastasis.

TGF-beta TGF-beta TGFBR1/2 TGFBR1/TGFBR2 Receptor Complex TGF-beta->TGFBR1/2 SMAD2/3 p-SMAD2/3 TGFBR1/2->SMAD2/3 SMAD Complex SMAD2/3/4 Complex SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex HMGA2 Gene HMGA2 Gene SMAD Complex->HMGA2 Gene Transcription HMGA2 HMGA2 HMGA2 Gene->HMGA2 Translation TGFBRII Gene TGFBRII Gene HMGA2->TGFBRII Gene Upregulates EMT Genes Snail, Slug, etc. HMGA2->EMT Genes Upregulates This compound This compound This compound->HMGA2 Inhibits DNA Binding

Caption: HMGA2 in the TGF-β signaling pathway and the point of this compound inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. HMGA2 can activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell cycle progression. Downstream targets of HMGA2 in this context include Cyclin A and Cyclin B2, while it can also lead to the suppression of apoptosis by increasing the expression of Bcl-2.[5]

Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt p-Akt PIP3->Akt HMGA2 HMGA2 Akt->HMGA2 Activates Cell Cycle Genes Cyclin A, Cyclin B2 HMGA2->Cell Cycle Genes Upregulates Anti-Apoptotic Genes Bcl-2 HMGA2->Anti-Apoptotic Genes Upregulates Proliferation Proliferation Cell Cycle Genes->Proliferation Survival Survival Anti-Apoptotic Genes->Survival This compound This compound This compound->HMGA2 Inhibits DNA Binding

Caption: HMGA2 in the PI3K/Akt signaling pathway and the point of this compound inhibition.

NF-κB Signaling Pathway

HMGA2 can cooperate with the NF-κB transcription factor to enhance the expression of its target genes, which are involved in inflammation, immunity, and cell survival. This interaction can contribute to the pro-tumorigenic inflammatory microenvironment.[3]

Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκB p-IκB IKK Complex->IκB NF-kB NF-κB (p65/p50) IκB->NF-kB Releases Inflammatory Genes IL-6, IL-8, etc. NF-kB->Inflammatory Genes Transcription HMGA2 HMGA2 HMGA2->Inflammatory Genes Co-activates Inflammation Inflammation Inflammatory Genes->Inflammation Cell Survival Cell Survival Inflammatory Genes->Cell Survival This compound This compound This compound->HMGA2 Inhibits DNA Binding

Caption: HMGA2 in the NF-κB signaling pathway and the point of this compound inhibition.

Conclusion and Future Directions

This compound has been identified as a micromolar inhibitor of HMGA2's DNA-binding activity, offering a starting point for the development of more potent and selective therapeutic agents. The provided experimental protocols serve as a guide for the further characterization of this compound and other potential HMGA2 inhibitors. Future research should focus on obtaining more comprehensive quantitative data for this compound, including its binding kinetics and specificity. Furthermore, studies elucidating the downstream cellular consequences of HMGA2 inhibition by this compound, such as its effects on the expression of key target genes and its impact on cancer cell phenotype in vitro and in vivo, are crucial for validating HMGA2 as a druggable target and advancing the development of this class of inhibitors.

References

The Disruption of the cIAP2-TRAF2 Interaction by NF023: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-protein interaction between the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2) is a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various pathologies, including cancer and inflammatory diseases. Consequently, the cIAP2-TRAF2 complex has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the small molecule NF023 as a disruptor of the cIAP2-TRAF2 interaction. We present the available quantitative data, detailed experimental methodologies for assessing this disruption, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to the cIAP2-TRAF2 Interaction

Cellular inhibitor of apoptosis proteins (cIAPs) are E3 ubiquitin ligases that play a crucial role in cell death and survival pathways.[1] TRAF2, an adaptor protein, is essential for signal transduction from various receptors, including the tumor necrosis factor receptor (TNFR).[2] The interaction between the BIR1 domain of cIAP2 and the TRAF-N domain of TRAF2 is pivotal for the assembly of signaling complexes that lead to the activation of the NF-κB pathway.[3] This interaction facilitates the recruitment of cIAPs to the TNFR signaling complex, leading to the ubiquitination of downstream targets and subsequent activation of pro-survival genes.[4] The disruption of this interaction presents a therapeutic strategy to inhibit NF-κB signaling and promote apoptosis in cancer cells.[3][4]

This compound: A Chemical Probe Disrupting cIAP2-TRAF2 Interaction

This compound is a suramin (B1662206) analog that has been identified as a disruptor of the cIAP2-TRAF2 protein-protein interaction.[5] Through a combination of in silico screening and in vitro validation, this compound was shown to interfere with the assembly of the cIAP2-BIR1/TRAF2 complex.[3][4] Molecular dynamics simulations suggest that this compound can bind to multiple sites on the BIR1 domain of cIAP2, including the interface where TRAF2 binds, thereby sterically hindering the protein-protein interaction.[6]

Quantitative Data on this compound Activity

The primary method used to quantify the interaction between this compound and cIAP2, and the disruption of the cIAP2-TRAF2 complex, has been MicroScale Thermophoresis (MST). The dissociation constant (Kd) values from these experiments are summarized in the table below.

Interacting MoleculesMethodReported Kd (µM)Reference
This compound and cIAP2-BIR1 (wild type)MST1.2 ± 0.3[6]
cIAP2-BIR1 (wild type) and TRAF2MST39 ± 17[6]
cIAP2-BIR1 (Y31A mutant) and TRAF2MST25 ± 11[6]
cIAP2-BIR1 (Y31A mutant) and TRAF2 (in the presence of 500 µM this compound)MST114 ± 40[6]

Note: A higher Kd value in the presence of this compound indicates a weaker binding affinity between cIAP2 and TRAF2, demonstrating the disruptive effect of this compound.

Signaling Pathway

The interaction between cIAP2 and TRAF2 is a key event in both the canonical and non-canonical NF-κB signaling pathways. In the canonical pathway, upon stimulation by ligands such as TNFα, TRAF2 is recruited to the receptor complex and, in turn, recruits cIAP1/2.[7] This leads to the K63-linked polyubiquitination of RIPK1, which serves as a scaffold for the activation of the IKK complex, ultimately leading to the activation of NF-κB.[7] In the non-canonical pathway, the TRAF2/cIAP1/2 complex is involved in the degradation of NIK, a central kinase in this pathway.[7] By disrupting the cIAP2-TRAF2 interaction, this compound can modulate these signaling cascades.

Figure 1: NF-κB signaling pathway and the point of disruption by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the disruptive effect of this compound on the cIAP2-TRAF2 interaction.

MicroScale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution.[8] It measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on the size, charge, and hydration shell of the molecule.[9] Binding of a ligand to a fluorescently labeled target protein alters these properties, leading to a change in thermophoretic movement, which is used to determine the binding affinity.[9]

Objective: To determine the dissociation constant (Kd) of the interaction between this compound and cIAP2, and between cIAP2 and TRAF2 in the presence and absence of this compound.

Materials:

  • Purified recombinant cIAP2-BIR1 domain (fluorescently labeled)

  • Purified recombinant TRAF2

  • This compound compound

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Protocol:

  • Preparation of Labeled cIAP2-BIR1:

    • Label purified cIAP2-BIR1 with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol.

    • Remove excess dye using a size-exclusion chromatography column.

    • Determine the concentration and labeling efficiency of the labeled protein.

  • Sample Preparation for this compound binding to cIAP2-BIR1:

    • Prepare a stock solution of this compound in MST buffer.

    • Perform a 16-step 1:1 serial dilution of this compound in MST buffer.

    • Prepare a solution of labeled cIAP2-BIR1 in MST buffer at a concentration of 20-50 nM.

    • Mix equal volumes of the labeled cIAP2-BIR1 solution with each this compound dilution and a buffer control.

    • Incubate the mixtures for 10-30 minutes at room temperature to allow binding to reach equilibrium.

  • Sample Preparation for cIAP2-BIR1 and TRAF2 interaction (with and without this compound):

    • Prepare a stock solution of unlabeled TRAF2 in MST buffer.

    • Perform a 16-step 1:1 serial dilution of TRAF2.

    • Prepare a solution of labeled cIAP2-BIR1 at 20-50 nM in MST buffer, both with and without a fixed concentration of this compound (e.g., 500 µM).

    • Mix equal volumes of the labeled cIAP2-BIR1 solutions (with and without this compound) with each TRAF2 dilution and a buffer control.

    • Incubate the mixtures for 10-30 minutes at room temperature.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement using appropriate laser power and MST-on time.

  • Data Analysis:

    • Analyze the change in normalized fluorescence as a function of the ligand concentration using the instrument's software.

    • Fit the data to a suitable binding model (e.g., the law of mass action) to determine the Kd.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and validate protein-protein interactions in a cellular context.[10] An antibody against a "bait" protein is used to pull it down from a cell lysate, and any interacting "prey" proteins are co-precipitated.[11] The presence of the prey protein is then detected by Western blotting.

Objective: To demonstrate that this compound disrupts the interaction between cIAP2 and TRAF2 in cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for tagged cIAP2 (e.g., Myc-cIAP2) and tagged TRAF2 (e.g., Flag-TRAF2)

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound compound

  • Anti-Flag antibody conjugated to beads (e.g., anti-Flag M2 affinity gel)

  • Primary antibodies: anti-Myc and anti-Flag

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to 70-80% confluency.

    • Co-transfect the cells with expression vectors for Myc-cIAP2 and Flag-TRAF2.

  • Treatment with this compound:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysates with anti-Flag M2 affinity gel for 2-4 hours at 4°C with gentle rotation to immunoprecipitate Flag-TRAF2.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with anti-Myc antibody to detect co-immunoprecipitated Myc-cIAP2 and with anti-Flag antibody to confirm the immunoprecipitation of Flag-TRAF2.

    • Develop the blot using a chemiluminescent substrate and image the results.

Expected Outcome: A dose-dependent decrease in the amount of co-immunoprecipitated Myc-cIAP2 with increasing concentrations of this compound would indicate the disruption of the cIAP2-TRAF2 interaction in a cellular environment.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for identifying and validating a disruptor of the cIAP2-TRAF2 interaction, such as this compound.

Experimental_Workflow Hit_Identification Hit Identification (this compound) Biochemical_Assay Biochemical/Biophysical Assay (e.g., MST, SPR) Hit_Identification->Biochemical_Assay Quantitative_Data Quantitative Data (Kd, IC50) Biochemical_Assay->Quantitative_Data Cell_Based_Assay Cell-Based Assay (e.g., Co-IP) Biochemical_Assay->Cell_Based_Assay Functional_Assay Functional Cellular Assay (e.g., NF-κB Reporter Assay) Cell_Based_Assay->Functional_Assay Validation Validation of Disruption Cell_Based_Assay->Validation Functional_Assay->Validation

Figure 2: General experimental workflow for the validation of cIAP2-TRAF2 interaction disruptors.

Conclusion

This compound represents a valuable chemical tool for studying the biological consequences of disrupting the cIAP2-TRAF2 interaction. The data and protocols presented in this guide offer a framework for researchers to further investigate this interaction and to discover and characterize novel modulators. The continued exploration of small molecules targeting the cIAP2-TRAF2 complex holds significant promise for the development of new therapeutics for cancer and inflammatory disorders.

References

Unraveling the Structure-Activity Relationship of NF023: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Potent and Selective Antagonist of P2X and G-Protein Signaling

NF023, a symmetrical polysulfonated naphthylurea, has emerged as a critical pharmacological tool for probing the physiological and pathological roles of purinergic and G-protein-mediated signaling pathways. Its ability to selectively antagonize specific P2X receptor subtypes and G-protein alpha subunits has made it an invaluable molecule in drug discovery and development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its interactions with its primary molecular targets, the experimental protocols used to characterize its activity, and the signaling pathways it modulates.

Core Pharmacological Activities of this compound

This compound is recognized for its potent and selective antagonist activity at P2X1 purinergic receptors and its inhibitory effects on the Gαi/o family of G-protein alpha subunits. Furthermore, it has been identified as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP) BIR1 domain dimerization.

P2X Receptor Antagonism

This compound exhibits significant selectivity for the P2X1 receptor subtype over other P2X receptors. This selectivity is crucial for its use in dissecting the specific roles of P2X1 in various physiological processes, including platelet aggregation and smooth muscle contraction.[1] The antagonistic properties are competitive and reversible.[2]

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X1Human0.21[2]
P2X1Rat0.24[2]
P2X2Rat>50[2]
P2X3Human28.9[2]
P2X3Rat8.5[3]
P2X2/3 (heteromer)Rat1.6 (α,β-meATP as agonist)[2]
P2X4Human>100[2]

Table 1: Inhibitory Potency (IC50) of this compound at various P2X Receptor Subtypes.

The structure of this compound, a suramin (B1662206) analog, is key to its activity. The symmetrical nature of the molecule, with two polysulfonated naphthalene (B1677914) moieties linked by a central urea (B33335) bridge, is a critical determinant of its interaction with the receptor.

G-Protein Inhibition

This compound acts as a selective and direct antagonist of the Gαi/o subunits of heterotrimeric G-proteins.[3] It inhibits the exchange of GDP for GTP on the Gα subunit, thereby preventing its activation and downstream signaling.[4] This action is distinct from its effects on P2X receptors and provides a valuable tool for studying Gαi/o-mediated pathways.

G-Protein SubunitEC50 (nM)Reference
Gαi/o~300[3][4]

Table 2: Inhibitory Potency (EC50) of this compound on Gαi/o Subunits.

The inhibitory activity of this compound on Gαi/o proteins is believed to involve the interaction of its polysulfonated groups with key residues on the Gα subunit, preventing the conformational changes necessary for GTP binding.

Inhibition of XIAP-BIR1 Dimerization

This compound has been identified as an inhibitor of the dimerization of the BIR1 domain of XIAP, a key protein in the regulation of apoptosis and NF-κB signaling.[5][6] By preventing this dimerization, this compound can modulate downstream signaling events. The overall symmetry and the chemical features of its central moiety are essential for an efficient interaction with the protein.[5]

CompoundKd (µM)Reference
This compound25 ± 5[6]
Derivative 5a9 ± 2[6]
Derivative 5b11 ± 2[6]

Table 3: Binding Affinity (Kd) of this compound and its Derivatives for XIAP-BIR1.

Structure-Activity Relationship of this compound and its Analogs

The pharmacological profile of this compound is intrinsically linked to its chemical structure. Studies on suramin analogs and this compound derivatives have provided insights into the key structural features required for activity and selectivity.

For P2X1 receptor antagonism, the presence and positioning of the sulfonate groups on the naphthalene rings are critical for high-affinity binding. Modifications to the central urea linker can influence both potency and selectivity across different P2X subtypes.

In the context of G-protein inhibition, the overall size and charge distribution of the molecule are important. Analogs of suramin have shown that it is possible to design G-protein inhibitors that target the effector binding site on the α subunits.[4]

Regarding XIAP-BIR1 inhibition, the symmetrical structure of this compound appears to be a key feature for its ability to disrupt the protein-protein interaction. Even minor modifications to the central urea core or the naphthalene side groups can significantly alter the binding affinity.[6]

Experimental Protocols

The characterization of this compound's pharmacological activity relies on specific and robust experimental assays. The following are detailed methodologies for two key experiments.

Two-Electrode Voltage Clamp (TEVC) for P2X Receptor Antagonism

This electrophysiological technique is used to measure the ion flow through P2X receptors expressed in Xenopus laevis oocytes and to determine the inhibitory effect of compounds like this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired P2X receptor subtype

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrode puller and microelectrodes (filled with 3 M KCl)

  • Recording chamber and perfusion system

  • Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4)

  • Agonist solution (e.g., ATP in Barth's solution)

  • Antagonist solution (e.g., this compound in Barth's solution)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with the cRNA of the P2X receptor subtype of interest and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Data Acquisition:

    • Apply the agonist solution to elicit an inward current mediated by the P2X receptors.

    • To test for antagonism, pre-incubate the oocyte with the this compound solution for a defined period before co-applying it with the agonist.

    • Record the peak current amplitude in the absence and presence of different concentrations of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the concentration-response curve and fit it to a suitable equation (e.g., Hill equation) to determine the IC50 value.

G cluster_oocyte Xenopus Oocyte cluster_setup TEVC Setup cluster_solutions Solutions Oocyte Oocyte with Expressed P2X Receptors VoltageElectrode Voltage Electrode Oocyte->VoltageElectrode Records Vm Amplifier TEVC Amplifier VoltageElectrode->Amplifier CurrentElectrode Current Electrode CurrentElectrode->Oocyte Injects I Amplifier->CurrentElectrode DataAcquisition Data Acquisition & Analysis Amplifier->DataAcquisition Agonist Agonist (ATP) Agonist->Oocyte Application Antagonist Antagonist (this compound) Antagonist->Oocyte Pre-incubation & Co-application

Figure 1. Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
[35S]GTPγS Binding Assay for G-Protein Inhibition

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, and is used to quantify the inhibitory effect of compounds like this compound.[7]

Materials:

  • Cell membranes expressing the G-protein coupled receptor (GPCR) of interest and the target Gαi/o protein.

  • [35S]GTPγS (radiolabeled)

  • Non-labeled GTPγS (for non-specific binding determination)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Agonist for the GPCR

  • This compound at various concentrations

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, GDP, and the agonist in the assay buffer.

  • Inhibition: Add different concentrations of this compound to the respective tubes.

  • Initiation of Binding: Add [35S]GTPγS to initiate the binding reaction. For determining non-specific binding, add a high concentration of non-labeled GTPγS to a set of control tubes.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to get the specific binding.

    • Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of this compound.

    • Plot the concentration-response curve and determine the EC50 value.[7]

G cluster_reagents Reaction Components cluster_process Assay Steps Membranes Cell Membranes (GPCR + Gαi/o) Incubation Incubation (30°C) Membranes->Incubation Agonist GPCR Agonist Agonist->Incubation This compound This compound This compound->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Filtration Rapid Filtration Incubation->Filtration Terminates Reaction Counting Scintillation Counting Filtration->Counting Measures Bound [35S]GTPγS Analysis Data Analysis (EC50 determination) Counting->Analysis

Figure 2. Experimental workflow for the [35S]GTPγS binding assay.

Signaling Pathways Modulated by this compound

This compound's antagonist and inhibitory activities allow it to modulate key cellular signaling pathways.

P2X1 Receptor Signaling Pathway

Activation of P2X1 receptors by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+.[8] The subsequent increase in intracellular Ca2+ concentration triggers various downstream events, including the activation of calmodulin-dependent myosin light chain kinase (MLCK), leading to smooth muscle contraction and platelet shape change.[9] this compound blocks this initial step by preventing ATP from binding to the receptor.

G ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to ChannelOpening Channel Opening P2X1->ChannelOpening Activates This compound This compound This compound->P2X1 Blocks IonInflux Na+ & Ca2+ Influx ChannelOpening->IonInflux CaIncrease [Ca2+]i Increase IonInflux->CaIncrease Downstream Downstream Cellular Responses (e.g., Contraction, Secretion) CaIncrease->Downstream

Figure 3. P2X1 receptor signaling pathway and its inhibition by this compound.
Gαi/o-Mediated Signaling Pathway

G Agonist Agonist GPCR Gαi/o-coupled GPCR Agonist->GPCR Activates Gai_GDP Gαi/o-GDP GPCR->Gai_GDP Promotes GDP-GTP Exchange Gai_GTP Gαi/o-GTP Gai_GDP->Gai_GTP AC Adenylyl Cyclase Gai_GTP->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Downstream Downstream Signaling cAMP->Downstream This compound This compound This compound->Gai_GDP Inhibits Exchange

Figure 4. Gαi/o signaling pathway and its inhibition by this compound.

Conclusion

This compound stands as a cornerstone tool compound for the study of purinergic and G-protein signaling. Its well-defined structure-activity relationship, coupled with its selectivity for P2X1 receptors and Gαi/o proteins, allows for the precise dissection of complex biological pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage the unique pharmacological properties of this compound in their scientific endeavors. Further exploration of this compound analogs holds the promise of developing even more potent and selective modulators of these critical signaling pathways, with potential therapeutic applications in a range of diseases.

References

An In-depth Technical Guide on the Effects of NF023 on Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] As a suramin (B1662206) analogue, it has become a critical pharmacological tool for elucidating the physiological and pathological roles of P2X1-mediated signaling.[2][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity profile, and effects on downstream signaling. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling pathways and experimental workflows to support advanced research and development.

Introduction to Purinergic Signaling and P2X Receptors

Purinergic signaling encompasses a complex system of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, such as ATP and adenosine.[4][5] These molecules act as signaling messengers by binding to specific purinergic receptors on the cell surface. These receptors are broadly classified into two families: P1 receptors (adenosine-activated G protein-coupled receptors) and P2 receptors (nucleotide-activated).[4]

The P2 receptor family is further divided into P2Y receptors (G protein-coupled) and P2X receptors (ligand-gated ion channels).[4][6] The P2X family consists of seven subunits (P2X1-P2X7) that assemble into homo- or heterotrimeric cation channels.[7] Upon binding ATP, these channels open, allowing the influx of cations like Na+ and Ca2+, which triggers various downstream cellular responses, including muscle contraction, neurotransmission, and inflammatory processes.[8] The P2X1 receptor, in particular, is known for its rapid activation and desensitization and is prominently expressed in smooth muscle cells, platelets, and immune cells.[9]

Pharmacological Profile of this compound

Mechanism of Action

This compound functions as a competitive and reversible antagonist at P2X1 receptors.[2] It acts by competing with the endogenous ligand, ATP, for the orthosteric binding site on the receptor.[8] This binding prevents the conformational change required for channel opening, thereby inhibiting the influx of cations and blocking the downstream physiological response.[2][8] Studies have shown that this compound causes a rightward shift in the ATP concentration-response curve without affecting the maximal response, which is characteristic of a surmountable, competitive antagonist.[2][10][11] The inhibition by this compound is also reported to be voltage-insensitive.[2][11]

Selectivity and Potency

This compound exhibits high selectivity for the P2X1 receptor subtype over other P2X and P2Y receptors.[12] This selectivity makes it an invaluable tool for isolating and studying P2X1-specific functions. While highly potent at P2X1, its affinity for other P2X subtypes is significantly lower, often by orders of magnitude.[2] It is also reported to be selective over adrenoceptors and histamine (B1213489) receptors.[12]

Interestingly, this compound has also been shown to selectively inhibit the α-subunit of Go/i G-proteins with an EC50 value in the nanomolar range (~300 nM).[3] This off-target activity should be considered when interpreting experimental results, particularly in systems where Go/i-coupled receptors are active.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various P2X receptor subtypes and species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Receptor SubtypeSpeciesIC50 (μM)Reference(s)
P2X1 Human0.21[2][10][11][12]
P2X1 Rat0.24[2][3]
P2X2 Human> 50[2][10][11][12]
P2X3 Human28.9[2][10][11][12]
P2X3 Rat8.5[2][3]
P2X2/3 (heteromer) Rat1.4 - 1.6[2]
P2X4 Human> 100[2][10][11][12]

Visualization of Signaling and Workflows

P2X1 Receptor Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical signaling pathway of the P2X1 receptor and the inhibitory action of this compound.

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor (Ion Channel) Ca_ion Ca²⁺ Influx P2X1->Ca_ion Channel Opening ATP ATP (Agonist) ATP->P2X1 Binds & Activates This compound This compound (Antagonist) This compound->P2X1 Competitively Blocks Response Cellular Response (e.g., Muscle Contraction, Platelet Aggregation) Ca_ion->Response Triggers

Caption: P2X1 receptor activation by ATP and competitive antagonism by this compound.
Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow used to determine the potency and selectivity of a P2X receptor antagonist like this compound.

Experimental_Workflow cluster_0 Phase 1: Cell Line Preparation cluster_1 Phase 2: Functional Assay cluster_2 Phase 3: Data Analysis A Select Cell Line (e.g., HEK293, Xenopus Oocytes) B Heterologous Expression of P2X Receptor Subtypes (P2X1, P2X2, P2X3, etc.) A->B C Perform Functional Assay (e.g., Calcium Imaging, Two-Electrode Voltage Clamp) B->C Use transfected cells D Apply P2X Agonist (e.g., ATP) at a fixed concentration (EC50) C->D E Apply varying concentrations of this compound (Antagonist) D->E F Measure Cellular Response (Fluorescence, Current) E->F Record data G Generate Concentration-Response Curve F->G H Calculate IC50 Value G->H I Final Characterization H->I Determine Selectivity Profile

Caption: Workflow for evaluating a P2X receptor antagonist like this compound.

Key Experimental Protocols

The characterization of this compound relies on specific in-vitro functional assays. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a gold standard for studying ligand-gated ion channels heterologously expressed in Xenopus oocytes.[2]

  • Objective: To measure the ion current flowing through P2X channels in response to an agonist and determine the inhibitory effect of this compound.

  • Methodology:

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the desired human or rat P2X receptor subunit (e.g., P2X1) is microinjected into the oocytes. Injected oocytes are incubated for 2-5 days to allow for receptor expression.

    • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96). The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording. The membrane potential is clamped at a holding potential, typically between -50 mV and -70 mV.

    • Agonist and Antagonist Application: The agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte via the perfusion system to evoke an inward current. To determine the IC50, the agonist is applied at a concentration that elicits a submaximal response (e.g., EC50) in the presence of varying concentrations of this compound. Oocytes are typically pre-incubated with this compound for a set period before co-application with the agonist.

    • Data Analysis: The peak inward current is measured for each condition. The percentage inhibition is calculated relative to the control response (agonist alone). A concentration-response curve is plotted, and the IC50 value is determined using a nonlinear regression fit.

Calcium Influx Assay using Fluorescent Dyes

This is a high-throughput method used to measure the increase in intracellular calcium concentration following the activation of calcium-permeable channels like P2X receptors.[13]

  • Objective: To quantify the antagonist effect of this compound by measuring its ability to block agonist-induced calcium influx.

  • Methodology:

    • Cell Culture and Loading: Cells stably or transiently expressing the P2X receptor of interest (e.g., HEK293 or 1321N1 cells) are seeded in a multi-well plate (e.g., 96-well).[13] The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.

    • Antagonist Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for a defined period.

    • Signal Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken. The P2X agonist (e.g., ATP or BzATP) is then automatically injected into each well to stimulate the receptors.

    • Data Analysis: The change in fluorescence intensity (indicating intracellular Ca2+ concentration) is recorded over time. The peak response is used for analysis. The inhibitory effect of this compound at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective P2X1 receptor antagonist.[6] Its reliability and specificity have made it an essential compound in the study of purinergic signaling.[12] The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug developers aiming to investigate P2X1 receptor function in health and disease. Understanding the precise mechanism and selectivity profile of this compound is critical for the accurate interpretation of experimental data and for its potential application in developing novel therapeutics targeting pathways involved in thrombosis, inflammation, and smooth muscle function.[8][9]

References

NF023: A Technical Guide to its Discovery and Initial Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of NF023, a synthetic compound derived from suramin (B1662206). It details the initial discovery and characterization of this compound as a potent and selective antagonist of the P2X1 purinergic receptor. Furthermore, this guide elaborates on its distinct inhibitory actions on Gαo/i G-protein subunits and its more recently identified role as a disruptor of specific protein-protein interactions. The content herein covers its pharmacological profile, mechanisms of action, and the key experimental methodologies used for its characterization.

Introduction and Discovery

This compound, or 8,8′-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a symmetrical suramin analogue. Its development arose from research efforts to create more selective antagonists for purinergic receptors than the parent compound, suramin.[1] Early studies in the mid-1990s identified this compound as a novel competitive antagonist for P2 purinoceptors, demonstrating its potential as a valuable pharmacological tool. Subsequent characterization established its profile as a subtype-selective, competitive, and reversible antagonist, particularly for the P2X1 receptor subtype. Beyond its effects on purinergic signaling, this compound was also identified as a selective inhibitor of the α-subunits of Go/i G-proteins.[1] More recent research has uncovered its ability to disrupt the cIAP2/TRAF2 protein-protein interaction, suggesting its potential in cancer research.[2]

Physicochemical and Pharmacological Data

The properties and pharmacological activities of this compound are summarized in the following tables.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 8,8′-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid[3]
Synonyms P2X Antagonist I
Molecular Formula C35H20N4Na6O21S6
Molecular Weight 1162.86 g/mol
CAS Number 104869-31-0
Solubility Soluble to 100 mM in water[3]
Table 2: P2X Receptor Antagonist Activity
Target Receptor (Human)IC50 Value (μM)Antagonism TypeSource
P2X1 0.21Competitive, Reversible[4]
P2X3 28.9-[4]
P2X2 > 50-[4]
P2X4 > 100-[4]
Table 3: G-Protein Inhibitory Activity
Target ProteinEC50 ValueMechanismSource
Gαo/i α-subunits ~300 nMSelective inhibition of the α-subunit
Table 4: Other Reported Biological Activities
TargetIC50 ValueActivitySource
HMGA2 (DNA-binding) 10.63 μMInhibition
HCV NS3 Helicase 6.2 μMInhibition[3]
cIAP2/TRAF2 Interaction -Disruption[2]

Mechanisms of Action and Signaling Pathways

This compound exhibits multiple mechanisms of action, targeting distinct components of cellular signaling pathways.

P2X1 Receptor Antagonism

This compound acts as a selective and competitive antagonist at P2X1 receptors.[4] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine (B11128) triphosphate (ATP).[5] By binding to the receptor, this compound prevents ATP-mediated channel activation, thereby blocking downstream signaling events such as calcium influx and cellular depolarization.

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor (Ion Channel) Ca_Influx Ca²⁺ Influx & Downstream Signaling P2X1->Ca_Influx Enables ATP ATP (Agonist) ATP->P2X1 Binds & Activates This compound This compound (Antagonist) This compound->P2X1 Competitively Blocks

Caption: P2X1 receptor antagonism by this compound.

G-Protein Inhibition

This compound selectively inhibits the α-subunits of the Go/Gi family of G-proteins with an EC50 of approximately 300 nM.[1] It acts by preventing the G-protein from interacting with its downstream effectors.[1] The compound does not interfere with the formation of the Gαβγ heterotrimer but competes for the effector binding site on the Gα subunit, thus inhibiting signal transduction.[1]

G_Protein_Signaling GPCR GPCR G_inactive Inactive G-Protein (Gα-GDP-Gβγ) GPCR->G_inactive Activates G_active Active G-Protein (Gα-GTP) G_inactive->G_active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_active->Effector Binds & Modulates Response Cellular Response Effector->Response This compound This compound This compound->G_active Blocks Effector Binding

Caption: Inhibition of Gαo/i signaling by this compound.

Disruption of cIAP2-TRAF2 Protein-Protein Interaction

Recent studies have shown that this compound can disrupt the interaction between the BIR1 domain of cIAP2 (inhibitor of apoptosis protein 2) and TRAF2 (TNF receptor-associated factor 2).[2] This interaction is crucial for activating the NF-κB survival pathway in cancer cells. By interfering with this complex, this compound presents a potential mechanism for modulating cancer cell survival.[2]

PPI_Inhibition cluster_complex Pro-survival Complex cIAP2 cIAP2-BIR1 NFkB_Activation NF-κB Pathway Activation TRAF2 TRAF2 TRAF2->NFkB_Activation Promotes This compound This compound This compound->cIAP2 Binds & Disrupts Interaction

Caption: Disruption of the cIAP2-TRAF2 complex by this compound.

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Below are detailed overviews of the likely protocols employed.

General Workflow for Antagonist Characterization

The initial characterization of a compound like this compound typically follows a structured workflow to determine its potency and selectivity.

Experimental_Workflow Start Compound Synthesis (this compound) Assay Primary Assay (e.g., P2X1 Receptor) Start->Assay DoseResponse Dose-Response Curve & IC50 Determination Assay->DoseResponse Selectivity Selectivity Panel (e.g., P2X2, P2X3, P2X4) DoseResponse->Selectivity Mechanism Mechanism of Action (e.g., Competitive Assay) Selectivity->Mechanism End Pharmacological Profile Mechanism->End

References

In Vitro and In Vivo Properties of NF023: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, exhibiting competitive and reversible inhibitory characteristics. It also demonstrates selective antagonistic activity towards the α-subunits of the G₀/Gᵢ family of G-proteins. This technical guide provides a comprehensive overview of the known in vitro and in vivo properties of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies for its characterization, and visualizing its mechanisms of action through signaling pathway diagrams.

In Vitro Properties

P2X Receptor Antagonism

This compound is a highly selective antagonist for the P2X1 receptor subtype. Its inhibitory effects have been characterized across various species and receptor subtypes, demonstrating a significantly higher potency for P2X1 compared to other P2X receptors.

Table 1: Inhibitory Potency (IC₅₀) of this compound at P2X Receptors

Receptor SubtypeSpeciesIC₅₀ (μM)Reference
P2X1Human0.21[1][2][3][4]
P2X1Rat0.24[5][6]
P2X2Human> 50[1][2][3][4]
P2X2Rat> 50[5]
P2X3Human28.9[1][2][3][4]
P2X3Rat8.5[5][6]
P2X4Human> 100[1][2][3][4]
P2X4Rat> 100[5]
P2X2/3 (heteromer)Rat1.6 (α,β-meATP as agonist)[5]

In vitro studies have shown that this compound acts as a competitive antagonist. At concentrations of 5 and 30 μM, this compound produces a rightward shift in the concentration-response curve for ATP without affecting the maximal response, yielding a KB value of 1.1 ± 0.2 μM.[5] This inhibition of P2X1 receptors occurs in a voltage-insensitive manner.[2][5]

G-Protein Inhibition

This compound also functions as a selective antagonist for the α-subunits of the G₀/Gᵢ family of G-proteins.[6][7] It demonstrates selectivity for recombinant Gαi-1 and Gαo subunits with an EC₅₀ value of approximately 300 nM.[2][3][4][6] The mechanism of action involves the inhibition of GDP release, which suppresses GTPγS binding to the recombinant G-protein α-subunits.[7] this compound appears to compete with the effector binding site on the α-subunit without interfering with the interaction between the α-subunits and the βγ-dimer.[7]

Table 2: Potency of this compound on G-Protein α-Subunits and Other Targets

TargetParameterValueReference
Recombinant Gαi-1 and GαoEC₅₀~300 nM[2][3][4][6]
HMGA2 (DNA-binding)IC₅₀10.63 μM[3][4]
Other In Vitro Activities

Recent research has identified this compound as a potential disruptor of the cIAP2-BIR1/TRAF2 protein-protein interaction, suggesting a possible role in modulating NF-κB-mediated cell survival in cancer.[8][9]

In Vivo Properties

In vivo studies in pithed rats have demonstrated the functional antagonism of P2X1 receptors by this compound. Intravenous administration of this compound at a dose of 100 µmol/kg effectively antagonized the vasopressor responses induced by the P2X1 receptor agonist α,β-methylene ATP (α,β-mATP).[1][2] Importantly, at this dose, this compound did not affect the vasopressor responses induced by noradrenaline, indicating its selectivity in vivo.[1][2]

Signaling Pathways and Experimental Workflows

P2X1 Receptor Antagonism by this compound

The following diagram illustrates the mechanism of this compound as a competitive antagonist at the P2X1 receptor.

P2X1_Antagonism cluster_membrane Cell Membrane cluster_channel_closed cluster_channel_open P2X1 P2X1 Receptor (Ion Channel) P2X1_closed P2X1 (Closed) P2X1_open P2X1 (Open) P2X1_closed->P2X1_open Activates Ion_Influx Cation Influx (Na+, Ca2+) P2X1_open->Ion_Influx Allows ATP ATP (Agonist) ATP->P2X1_closed Binds This compound This compound (Antagonist) This compound->P2X1_closed Competitively Binds & Blocks Cellular_Response Cellular Response (e.g., Contraction) Ion_Influx->Cellular_Response

This compound competitively antagonizes the P2X1 receptor.
G-Protein Inhibition by this compound

This compound directly targets the Gα subunit of the G₀/Gᵢ protein complex, preventing its activation.

G_Protein_Inhibition cluster_GPCR_activation Canonical G-Protein Activation GPCR GPCR G_protein Gα(GDP)-βγ (Inactive) GPCR->G_protein Activates G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates This compound This compound This compound->G_protein Binds to Gα, Inhibits GDP release

This compound inhibits G-protein activation by targeting the Gα subunit.
Experimental Workflow for Characterization

The characterization of this compound involves a series of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation P2X_Assay P2X Receptor Antagonism Assay (Two-Electrode Voltage Clamp) Animal_Model Animal Model (Pithed Rat) P2X_Assay->Animal_Model G_Protein_Assay G-Protein Inhibition Assay ([35S]GTPγS Binding) G_Protein_Assay->Animal_Model Selectivity_Panel Receptor Selectivity Panel Response_Measurement Vasopressor Response Measurement Animal_Model->Response_Measurement Start This compound Start->P2X_Assay Start->G_Protein_Assay Start->Selectivity_Panel

General experimental workflow for this compound characterization.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for P2X Receptor Antagonism in Xenopus Oocytes

This protocol is adapted from methodologies described for characterizing P2X receptor antagonists.[5][10]

  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from Xenopus laevis and defolliculated by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subtype (e.g., P2X1). Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable buffer (e.g., ND96 solution) to allow for receptor expression on the cell membrane.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create microelectrodes with a resistance of 0.5-2.0 MΩ. The electrodes are filled with 3 M KCl.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96). The oocyte is impaled with two electrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV, using a voltage-clamp amplifier.

  • Data Acquisition:

    • A baseline current is established.

    • The P2X receptor agonist (e.g., ATP or α,β-mATP) is applied at a concentration that elicits a submaximal response (e.g., EC₅₀) to activate the receptors and induce an inward current.

    • After washout and recovery, the oocyte is pre-incubated with varying concentrations of this compound for a defined period.

    • The agonist is co-applied with this compound, and the resulting current is recorded.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced current amplitude. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. To determine the mechanism of antagonism, full agonist concentration-response curves are generated in the absence and presence of fixed concentrations of this compound.

[³⁵S]GTPγS Binding Assay for G-Protein Inhibition

This protocol is based on standard methods for measuring G-protein activation.[7][11][12][13]

  • Membrane Preparation: Cell membranes expressing the G-protein of interest (e.g., from Sf9 cells transfected with Gαi-1) are prepared through homogenization and centrifugation.

  • Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and GDP is prepared. The concentration of GDP is critical and often needs optimization.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Cell membranes

    • Varying concentrations of this compound

    • A G-protein activating agonist (if using a GPCR-coupled system) or a direct G-protein activator.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in [³⁵S]GTPγS binding compared to the control (no inhibitor). EC₅₀ values are calculated from the concentration-response curves.

Vasopressor Response Measurement in Pithed Rats

This protocol outlines the in vivo assessment of P2X1 receptor antagonism, as described in studies with this compound.[1][2][14][15]

  • Animal Preparation: Male rats (e.g., Wistar) are anesthetized. A pithing rod is inserted through the orbit and down the spinal canal to destroy the central nervous system, thereby eliminating reflex control of blood pressure. The animal is immediately artificially ventilated.

  • Catheterization: The carotid artery is cannulated for continuous measurement of blood pressure, and the jugular vein is cannulated for intravenous drug administration.

  • Stabilization: After the surgical procedure, the animal is allowed a stabilization period.

  • Drug Administration and Response Measurement:

    • A baseline blood pressure is recorded.

    • The P2X1 receptor agonist (α,β-mATP) is administered intravenously at a dose that produces a consistent, submaximal increase in blood pressure (vasopressor response).

    • After the blood pressure returns to baseline, this compound is administered intravenously (e.g., 100 µmol/kg).

    • Following a pre-determined time for the antagonist to take effect, the same dose of α,β-mATP is administered again, and the vasopressor response is recorded.

  • Selectivity Assessment: To assess selectivity, the vasopressor response to a different class of agonist, such as noradrenaline (an α-adrenoceptor agonist), is measured before and after the administration of this compound.

  • Data Analysis: The antagonistic effect of this compound is quantified as the percentage reduction in the pressor response to α,β-mATP. The lack of effect on the noradrenaline-induced response confirms its selectivity.

References

The Anticancer Potential of NF023: A Technical Guide to its Mechanism as a cIAP2-TRAF2 Interaction Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023, a symmetrical suramin (B1662206) analogue, has emerged as a promising small molecule in the landscape of anticancer research. Initially characterized as a purinergic receptor antagonist, recent investigations have unveiled a more specific and potent mechanism of action centered on the disruption of a critical protein-protein interaction within the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth exploration of the anticancer potential of this compound, focusing on its ability to inhibit the assembly of the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2) complex. By elucidating the core mechanism, presenting key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics.

Core Mechanism of Action: Inhibition of the cIAP2-TRAF2 Interaction

The primary anticancer potential of this compound lies in its ability to function as a protein-protein interaction (PPI) disruptor. Specifically, this compound interferes with the assembly of the cIAP2-BIR1 domain and the TRAF2 complex.[1][2] This interaction is a pivotal node in the NF-κB signaling cascade, a pathway frequently dysregulated in various cancers to promote cell survival, proliferation, and chemoresistance.[1][2]

The interaction between the BIR1 domain of cIAP2 and TRAF2 is crucial for the recruitment of cIAPs to the TNF receptor, which in turn promotes the activation of the NF-κB survival pathway.[1][2] By binding to the BIR1 domain of cIAP2, this compound sterically hinders the association with TRAF2.[1] This disruption inhibits the downstream signaling events that would otherwise lead to the nuclear translocation of NF-κB and the transcription of anti-apoptotic genes.[1][2]

Computational modeling and molecular dynamics simulations have identified multiple binding modes for this compound on the BIR1 domain of cIAP2.[1] These studies, combined with in vitro experimental data, confirm that this compound is a promising starting point for the development of modulators targeting NF-κB-mediated cell survival in cancer.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro experiments characterizing the binding affinity of this compound to the cIAP2-BIR1 domain and its effect on the cIAP2-TRAF2 interaction.

Table 1: Binding Affinity of this compound to Wild-Type and Mutant cIAP2-BIR1 Domains as Determined by Microscale Thermophoresis (MST) [1]

cIAP2-BIR1 FormDissociation Constant (Kd) vs. This compound (μM)
Wild-type20 ± 4
C28S Mutant23 ± 2
Y31A Mutant14 ± 1
S34A Mutant33 ± 4
R48A Mutant10 ± 1
Y56A Mutant22 ± 2

Table 2: Qualitative Assessment of cIAP2-TRAF2 Interaction in the Presence of this compound via Pull-Down Assay [1]

cIAP2-BIR1 FormTRAF2 Interaction (No this compound)TRAF2 Interaction (with 500 μM this compound)
Wild-type+-
Y31A Mutant--

Note: '+' indicates interaction, '-' indicates no interaction.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway affected by this compound and a typical experimental workflow for its investigation.

NF023_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 cIAP2 cIAP2-BIR1 TRAF2->cIAP2 Interaction IKK_complex IKK Complex cIAP2->IKK_complex Activation This compound This compound This compound->cIAP2 Inhibition IkB IκB IKK_complex->IkB Phosphorylation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Inhibition NFkB_n NF-κB NFkB_dimer->NFkB_n Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB_dimer DNA DNA NFkB_n->DNA Binding Gene_Expression Anti-apoptotic Gene Expression DNA->Gene_Expression Transcription Cell_Survival Cancer Cell Survival Gene_Expression->Cell_Survival Promotion

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation MD_Sim Molecular Dynamics Simulations Docking Ensemble Docking MD_Sim->Docking Binding_Prediction Predict this compound Binding to cIAP2-BIR1 Docking->Binding_Prediction Protein_Exp Protein Expression & Purification (cIAP2-BIR1, TRAF2) Binding_Prediction->Protein_Exp Hypothesis Validation MST Microscale Thermophoresis (MST) Protein_Exp->MST Pull_Down Pull-Down Assay Protein_Exp->Pull_Down Kd_Determination Determine Kd of This compound:cIAP2-BIR1 MST->Kd_Determination Interaction_Disruption Confirm Disruption of cIAP2:TRAF2 Interaction Pull_Down->Interaction_Disruption

Caption: Experimental workflow for investigating this compound's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's anticancer potential.

Microscale Thermophoresis (MST)

Objective: To quantitatively determine the binding affinity (dissociation constant, Kd) between this compound and the cIAP2-BIR1 domain.

Methodology:

  • Protein Preparation: Recombinant wild-type and mutant forms of the cIAP2-BIR1 domain were expressed and purified. The concentration of the fluorescently labeled cIAP2-BIR1 was kept constant.

  • Ligand Preparation: A serial dilution of this compound was prepared in the assay buffer.

  • Binding Reaction: The labeled cIAP2-BIR1 protein was mixed with the different concentrations of this compound and incubated to reach binding equilibrium.

  • MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement of the labeled protein was measured using a Monolith NT.115 instrument (NanoTemper Technologies).

  • Data Analysis: The change in the normalized fluorescence as a function of the this compound concentration was plotted, and the data were fitted to a Kd model to determine the dissociation constant.

In Vitro Pull-Down Assay

Objective: To qualitatively assess the ability of this compound to disrupt the interaction between the cIAP2-BIR1 domain and TRAF2.

Methodology:

  • Bait and Prey Preparation: His-tagged cIAP2-BIR1 (bait) and a fusion protein of TRAF2 (prey) were expressed and purified.

  • Immobilization of Bait: The His-tagged cIAP2-BIR1 was immobilized on Ni-NTA magnetic beads.

  • Binding and Inhibition: The immobilized cIAP2-BIR1 was incubated with the TRAF2 prey protein in the presence or absence of a high concentration of this compound (e.g., 500 μM).

  • Washing: The beads were washed to remove unbound proteins.

  • Elution and Detection: The bound proteins were eluted from the beads, separated by SDS-PAGE, and visualized by Western blotting using an antibody specific for the TRAF2 fusion tag. The presence or absence of a band corresponding to TRAF2 in the eluate indicated whether the interaction occurred.

Molecular Dynamics (MD) Simulations

Objective: To characterize the binding modes of this compound to the cIAP2-BIR1 domain at an atomic level.

Methodology:

  • System Setup: The crystal structure of the cIAP2-BIR1 domain was used. This compound was placed at multiple random starting positions in a solvent box containing the protein.

  • Simulation: A large number of independent, unbiased all-atom MD simulations were performed for a significant duration (e.g., 248 parallel simulations of 300 ns each).[1]

  • Trajectory Analysis: The simulation trajectories were analyzed to identify stable binding poses of this compound on the cIAP2-BIR1 surface. Clustering analysis was performed on the final frames of the simulations to identify the most populated binding conformations.

  • Ensemble Docking: To further refine the binding affinity predictions, ensemble docking was performed where this compound was docked into multiple conformations of cIAP2-BIR1 extracted from the MD simulations.

Conclusion and Future Directions

The available evidence strongly supports the anticancer potential of this compound through its targeted disruption of the cIAP2-TRAF2 protein-protein interaction, leading to the inhibition of the pro-survival NF-κB signaling pathway. The quantitative binding data and the clear inhibition of the complex formation in vitro provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a roadmap for researchers seeking to replicate and build upon these findings.

Future research should focus on several key areas:

  • Cell-based Assays: Investigating the efficacy of this compound in various cancer cell lines with known NF-κB pathway activation.

  • In Vivo Studies: Evaluating the antitumor activity and pharmacokinetic properties of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to improve its potency, selectivity, and drug-like properties.

  • Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents or other targeted therapies.

By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives as novel anticancer agents can be realized.

References

NF023: A Comprehensive Technical Guide for Studying P2X1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NF023 as a pivotal tool compound for the pharmacological investigation of the P2X1 receptor. This document details the mechanism of action, selectivity, and potency of this compound, and offers detailed protocols for key experimental assays. Furthermore, it presents quantitative data in a structured format and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of P2X1 receptor function and its modulation by this compound.

Introduction to this compound and the P2X1 Receptor

The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), playing a crucial role in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2] Its involvement in these pathways makes it a significant target for therapeutic intervention in cardiovascular, urological, and inflammatory conditions.[3]

This compound is a suramin (B1662206) analogue that has been identified as a selective and competitive antagonist of the P2X1 receptor.[4][5][6] Its ability to reversibly block the binding of ATP to the P2X1 receptor inhibits the subsequent influx of cations, primarily Ca²⁺ and Na⁺, thereby preventing cellular depolarization and downstream signaling events.[7][8] This makes this compound an invaluable tool for elucidating the specific roles of the P2X1 receptor in complex biological systems.

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound as a P2X1 antagonist is defined by its potency (IC50/Ki values) and its selectivity for the P2X1 subtype over other P2X receptors. The following tables summarize the key quantitative data for this compound.

Parameter Species Receptor Subtype Value Reference
IC50 HumanP2X10.21 µM[4][5][9]
RatP2X10.24 µM[6]
Ki HumanP2X11.1 ± 0.2 µM[6]

Table 1: Potency of this compound at P2X1 Receptors. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of this compound for human and rat P2X1 receptors.

Receptor Subtype Species IC50 (µM) Reference
P2X1 Human0.21[4][5][9]
P2X2 Human> 50[4][5][9]
P2X3 Human28.9[4][5][9]
P2X4 Human> 100[4][5][9]

Table 2: Selectivity Profile of this compound against Human P2X Receptor Subtypes. This table demonstrates the selectivity of this compound for the P2X1 receptor over other human P2X subtypes.

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds and Activates This compound This compound This compound->P2X1 Competitively Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Na_ion Na⁺ Influx P2X1->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Response Cellular Responses (e.g., Contraction, Aggregation) Ca_ion->Response Na_ion->Depolarization Downstream Downstream Signaling Cascades (e.g., ERK1/2 activation) Depolarization->Downstream Downstream->Response

Caption: P2X1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study P2X1 receptor function.

Platelet Aggregation Assay using Light Transmission Aggregometry

This assay measures the ability of platelets to aggregate in response to an agonist, a process often mediated by P2X1 receptors. This compound is used to specifically inhibit the P2X1-dependent component of aggregation.

Workflow Diagram:

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis n1 Collect whole blood in sodium citrate n2 Centrifuge to obtain platelet-rich plasma (PRP) n1->n2 n3 Adjust platelet count n2->n3 n4 Pre-incubate PRP with vehicle or this compound n5 Place PRP in aggregometer cuvette with stir bar at 37°C n4->n5 n6 Add agonist (e.g., α,β-meATP) to induce aggregation n5->n6 n7 Monitor light transmission over time n6->n7 n8 Calculate percentage aggregation n7->n8 n9 Compare aggregation in vehicle vs. This compound treated samples n8->n9

Caption: Platelet Aggregation Assay Workflow.

Detailed Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Determine the platelet count and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

  • Aggregation Measurement:

    • Pre-warm PRP aliquots to 37°C for 10 minutes.

    • Pre-incubate the PRP with either vehicle (e.g., saline) or varying concentrations of this compound for a specified time (e.g., 5-10 minutes) at 37°C.

    • Transfer 450 µL of the pre-incubated PRP into a siliconized glass cuvette containing a magnetic stir bar.

    • Place the cuvette in the light transmission aggregometer and establish a baseline reading (0% aggregation). Use PPP as a reference for 100% aggregation.

    • Add 50 µL of a P2X1 agonist, such as α,β-methylene ATP (α,β-meATP), to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • Construct concentration-response curves for the agonist in the presence and absence of this compound.

    • Determine the IC50 of this compound by plotting the percentage inhibition of aggregation against the concentration of this compound.

Smooth Muscle Contraction Assay (e.g., Vas Deferens)

This assay assesses the contractile response of smooth muscle tissue to P2X1 receptor activation and its inhibition by this compound. The vas deferens is a commonly used tissue due to its dense expression of P2X1 receptors.[10]

Workflow Diagram:

Smooth_Muscle_Contraction_Workflow cluster_prep Tissue Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis n1 Isolate vas deferens from a model organism (e.g., rat) n2 Mount the tissue in an organ bath containing Krebs solution n1->n2 n3 Equilibrate under tension n2->n3 n4 Record baseline tension n5 Add agonist (e.g., α,β-meATP) to elicit contraction n4->n5 n6 Wash out agonist and allow tissue to return to baseline n5->n6 n7 Pre-incubate with this compound n6->n7 n8 Re-apply agonist n7->n8 n9 Measure the amplitude of contractions n8->n9 n10 Compare contractions before and after this compound incubation n9->n10

Caption: Smooth Muscle Contraction Assay Workflow.

Detailed Protocol:

  • Tissue Preparation:

    • Euthanize a male rat and dissect the vasa deferentia.

    • Clean the tissue of fat and connective tissue in a petri dish containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), gassed with 95% O₂ / 5% CO₂.

    • Mount the tissue vertically in an organ bath containing the gassed Krebs-Henseleit solution at 37°C.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction Measurement:

    • Record isometric contractions using a force transducer connected to a data acquisition system.

    • Obtain a control concentration-response curve by cumulatively adding a P2X1 agonist (e.g., α,β-meATP).

    • After the control curve, wash the tissue repeatedly until the baseline tension is restored.

    • Incubate the tissue with a specific concentration of this compound for 30-60 minutes.

    • In the continued presence of this compound, generate a second concentration-response curve to the agonist.

  • Data Analysis:

    • Measure the peak tension developed in response to each agonist concentration.

    • Construct concentration-response curves and compare the curves in the absence and presence of this compound.

    • A rightward shift in the concentration-response curve without a change in the maximum response is indicative of competitive antagonism.

    • Perform a Schild analysis to determine the pA₂ value for this compound, which provides a measure of its affinity for the P2X1 receptor.

Intracellular Calcium Imaging using Fura-2 AM

This technique allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X1 receptor activation and its blockade by this compound.

Workflow Diagram:

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Calcium Measurement cluster_analysis Data Analysis n1 Culture cells expressing P2X1 receptors on coverslips n2 Load cells with Fura-2 AM (a calcium-sensitive dye) n1->n2 n3 Wash cells to remove extracellular dye n2->n3 n4 Mount coverslip on a fluorescence microscope n5 Record baseline fluorescence at 340 nm and 380 nm excitation n4->n5 n6 Perfuse with agonist (e.g., ATP) n5->n6 n7 Record changes in fluorescence n6->n7 n8 Pre-incubate with this compound and repeat agonist stimulation n7->n8 n9 Calculate the 340/380 nm fluorescence ratio n8->n9 n10 Convert ratio to [Ca²⁺]i n9->n10 n11 Compare [Ca²⁺]i changes with and without this compound n10->n11

Caption: Intracellular Calcium Imaging Workflow.

Detailed Protocol:

  • Cell Preparation and Dye Loading:

    • Seed cells (e.g., HEK293 cells stably expressing human P2X1) onto glass coverslips and culture overnight.

    • Wash the cells with a physiological salt solution (PSS; composition in mM: NaCl 140, KCl 5, CaCl₂ 2, MgCl₂ 1, glucose 10, HEPES 10, pH 7.4).

    • Incubate the cells with 2-5 µM Fura-2 AM in PSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with PSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye for at least 20 minutes at room temperature.[1][11]

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.[12][13]

    • Record a stable baseline fluorescence ratio.

    • Perfuse the cells with a solution containing a P2X1 agonist (e.g., ATP or α,β-meATP) and record the change in the fluorescence ratio.

    • After washing and allowing the cells to recover, pre-incubate with this compound for 5-10 minutes.

    • Re-stimulate the cells with the agonist in the presence of this compound and record the fluorescence response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in [Ca²⁺]i. If desired, calibrate the ratio to absolute [Ca²⁺]i values using the Grynkiewicz equation.[12]

    • Compare the peak [Ca²⁺]i increase in response to the agonist in the absence and presence of this compound to determine the inhibitory effect of this compound.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2X1 receptor and can be used to determine the affinity of unlabeled compounds like this compound.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis n1 Prepare cell membranes expressing P2X1 receptors n2 Determine protein concentration n1->n2 n3 Incubate membranes with [³H]α,β-meATP (radioligand) n4 Add increasing concentrations of unlabeled this compound n3->n4 n5 Incubate to reach equilibrium n4->n5 n6 Separate bound and free radioligand by rapid filtration n5->n6 n7 Quantify radioactivity on filters n6->n7 n8 Construct competition binding curve n7->n8 n9 Calculate Ki value for this compound n8->n9

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing P2X1 receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in this order: assay buffer, cell membranes (20-50 µg protein), increasing concentrations of unlabeled this compound, and a fixed concentration of the radioligand [³H]α,β-methylene ATP (e.g., 1-5 nM).[14][15][16]

    • Define non-specific binding in the presence of a high concentration of a non-radioactive P2X1 agonist or antagonist (e.g., 10 µM α,β-meATP).

    • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound stands as a cornerstone pharmacological tool for the investigation of P2X1 receptor function. Its well-characterized competitive antagonism, coupled with its selectivity for the P2X1 subtype, allows researchers to dissect the specific contributions of this receptor in a multitude of physiological and pathophysiological contexts. The detailed experimental protocols and workflows provided in this guide serve as a practical resource for scientists aiming to leverage this compound in their research endeavors, ultimately contributing to a deeper understanding of purinergic signaling and the development of novel therapeutics targeting the P2X1 receptor.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of NF023

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023, a hexasodium salt of 8,8′-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a potent and selective antagonist for the P2X1 purinergic receptor and a selective inhibitor of G-proteins of the Go/Gi alpha subunit family. Its ability to modulate cellular signaling pathways has made it a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed (though generalized due to proprietary specifics) synthesis protocol, and a summary of its mechanism of action, complete with signaling pathway and experimental workflow diagrams. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical Properties of this compound

This compound is a complex organic molecule, a suramin (B1662206) analogue, characterized by its polysulfonated naphthyl and phenyl urea (B33335) structures. These features contribute to its solubility in aqueous solutions and its ability to interact with specific protein targets.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate[1]
Synonyms NF 023 hexasodium, 8,8′-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic Acid) hexasodium salt, P2X Antagonist I[2][3]
CAS Number 104869-31-0[4]
Molecular Formula C35H20N4Na6O21S6[1]
Molecular Weight 1162.88 g/mol [3][4]
Appearance White to off-white solid[3]
Solubility Soluble in water (105.3 mg/mL or 90.08 mM); sonication is recommended for complete dissolution.[2]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped with blue ice or at ambient temperature.[2]
Chemical Structure

The chemical structure of this compound consists of two naphthalenetrisulfonic acid moieties linked by a central urea bridge and two phenylene groups. This symmetrical structure is crucial for its antagonistic activity.

Spectroscopic and Purity Data
ParameterValueSource(s)
Purity ≥95% (HPLC)[3]

Synthesis of this compound

While a precise, step-by-step synthesis protocol for this compound is not publicly available in full detail, the general synthetic strategy for suramin analogues involves the condensation of aromatic amines with a phosgene (B1210022) equivalent. The following represents a plausible, generalized experimental protocol based on the synthesis of similar compounds.

Conceptual Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the key intermediate, an aminobenzoyl-naphthalenetrisulfonic acid, followed by the coupling of two molecules of this intermediate with a carbonyl group to form the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Dimerization and Final Product Formation A 8-amino-1,3,5-naphthalenetrisulfonic acid C Intermediate 1 (nitro-substituted) A->C Acylation B 3-nitrobenzoyl chloride B->C D Intermediate 2 (amino-substituted) C->D Reduction E Intermediate 2 G This compound (crude) E->G Coupling F Phosgene equivalent (e.g., triphosgene) F->G H This compound (purified hexasodium salt) G->H Purification & Salt Formation

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of the Amino-Intermediate

  • Acylation: 8-amino-1,3,5-naphthalenetrisulfonic acid is reacted with 3-nitrobenzoyl chloride in an appropriate solvent (e.g., pyridine (B92270) or a buffered aqueous solution) at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the nitro-substituted intermediate. This may involve acidification to precipitate the product, followed by filtration and washing.

  • Reduction: The isolated nitro-intermediate is then reduced to the corresponding amine. Common reduction methods include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

  • Purification: The resulting amino-intermediate is purified, for instance, by recrystallization or column chromatography.

Step 2: Dimerization to form this compound

  • Coupling Reaction: Two equivalents of the purified amino-intermediate are dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like toluene). A phosgene equivalent, such as triphosgene, dissolved in an organic solvent, is added dropwise to the solution at a controlled temperature (e.g., 0 °C) while maintaining a basic pH with the addition of a base (e.g., sodium carbonate solution).

  • Isolation of Crude Product: After the reaction is complete, the crude this compound product is isolated. This may involve removal of the organic solvent under reduced pressure and precipitation of the product from the aqueous phase by adding a salt or adjusting the pH. The precipitate is then collected by filtration.

  • Purification and Salt Formation: The crude product is purified, for example, by washing with methanol (B129727) or by preparative HPLC.[2] The purified acid form of this compound is then converted to its hexasodium salt by treating it with a stoichiometric amount of sodium hydroxide (B78521) or sodium bicarbonate in an aqueous solution, followed by lyophilization or precipitation to obtain the final solid product.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: antagonism of P2X1 receptors and inhibition of Go/Gi protein alpha subunits.

P2X1 Receptor Antagonism

This compound is a selective and competitive antagonist of the P2X1 receptor, an ATP-gated ion channel.[2] By binding to the receptor, this compound prevents ATP from binding and activating the channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the cell. This action blocks the downstream signaling events that are triggered by P2X1 receptor activation.

G ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ion_Channel Ion Channel Opening P2X1->Ion_Channel This compound This compound This compound->P2X1 Inhibits Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Platelet Aggregation) Cation_Influx->Cellular_Response

Caption: this compound signaling pathway at the P2X1 receptor.

G-Protein Inhibition

This compound also acts as a selective antagonist for the alpha subunits of Go/Gi proteins.[3] It is thought to compete with the effector binding site on the Gα subunit, thereby preventing it from interacting with its downstream effector molecules (e.g., adenylyl cyclase).[3] This inhibition is independent of the G-protein's interaction with the Gβγ dimer.[3]

G GPCR GPCR (e.g., M2 Muscarinic Receptor) G_protein Go/Gi Protein (αβγ trimer) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Inhibits Signaling_Cascade Downstream Signaling Effector->Signaling_Cascade This compound This compound This compound->G_alpha Inhibits Interaction

Caption: this compound mechanism of action on Go/Gi protein signaling.

Pharmacological Data

The inhibitory activity of this compound has been quantified against various P2X receptors and G-proteins.

TargetSpeciesAssayValueSource(s)
P2X1 Receptor HumanInhibition of ATP-mediated responsesIC50 = 0.21 µM[2]
P2X3 Receptor HumanInhibition of ATP-mediated responsesIC50 = 28.9 µM[2]
P2X2 Receptor HumanInhibition of ATP-mediated responsesIC50 > 50 µM[2]
P2X4 Receptor HumanInhibition of ATP-mediated responsesIC50 > 100 µM[2]
P2X1 Receptor RatInhibition of ATP-mediated responses in muscleIC50 = 240 nM[3]
P2X3 Receptor RatInhibition of ATP-mediated responses in muscleIC50 = 8.5 µM[3]
Go/Gi α-subunits RecombinantInhibition of GTPγS bindingEC50 ≈ 300 nM[3]

Conclusion

This compound is a valuable pharmacological tool for studying P2X1 receptor and Go/Gi protein-mediated signaling. Its chemical properties, particularly its aqueous solubility and defined structure, make it suitable for a range of in vitro and in vivo experimental settings. While the detailed synthesis protocol is not fully disclosed in public literature, the general principles of suramin analogue synthesis provide a strong basis for its laboratory preparation. The data and diagrams presented in this guide offer a comprehensive resource for researchers working with this important inhibitor.

References

The Role of NF023 in Inhibiting XIAP-BIR1 Dimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of cellular signaling pathways, notably the NF-κB survival pathway. The dimerization of its first baculoviral IAP repeat (BIR1) domain is a pivotal event in the activation of this pathway. This technical guide provides an in-depth analysis of the small molecule NF023 and its role as an inhibitor of XIAP-BIR1 dimerization. We will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of apoptosis, signal transduction, and drug discovery.

Introduction

The inhibitor of apoptosis (IAP) family of proteins are key modulators of programmed cell death and inflammatory signaling. XIAP, the most potent human IAP, directly inhibits caspases-3, -7, and -9. Beyond its role in apoptosis, XIAP is a crucial activator of the NF-κB signaling cascade. This activation is initiated by the dimerization of the XIAP-BIR1 domain, which facilitates the recruitment and activation of the TAK1 kinase complex via the adaptor protein TAB1.[1][2][3] The subsequent activation of the IKK complex leads to the nuclear translocation of NF-κB and the transcription of pro-survival genes.

Given the overexpression of XIAP in many cancers and its role in promoting cell survival, it has emerged as a promising target for therapeutic intervention. Small molecules that can disrupt critical protein-protein interactions within the XIAP signaling network are of particular interest. This compound, a suramin (B1662206) analog, has been identified as a compound that binds to the XIAP-BIR1 domain and has the potential to inhibit its dimerization, thereby representing a novel strategy to modulate the NF-κB pathway.[1][4] This guide will explore the molecular basis of this compound's interaction with XIAP-BIR1 and its implications for drug development.

Quantitative Data: Binding Affinities of this compound and its Analogs to XIAP-BIR1

The interaction between this compound and XIAP-BIR1 has been quantitatively characterized using biophysical techniques such as MicroScale Thermophoresis (MST). These studies have provided dissociation constants (Kd) that quantify the binding affinity.

CompoundXIAP-BIR1 VariantMethodDissociation Constant (Kd) (µM)Reference
This compound Wild TypeMST25 ± 5[5]
R62S MutantMST1,145 ± 202[5]
D71A MutantMST>10,000[5]
R82S MutantMST1,790 ± 425[5]
V86E MutantMST135 ± 30[5]
Analog 5a Wild TypeFluorescence Quenching9 ± 2[5]
Analog 5b Wild TypeFluorescence Quenching11 ± 2[5]

Table 1: Quantitative binding data for this compound and its analogs to wild type and mutant forms of XIAP-BIR1. The data indicates that mutations at the dimerization interface significantly reduce the binding affinity of this compound.

Signaling Pathway and Mechanism of Inhibition

The dimerization of the XIAP-BIR1 domain is a prerequisite for the recruitment of the adaptor protein TAB1, which in turn recruits and activates TAK1. This leads to the phosphorylation and activation of the IKK complex, culminating in the nuclear translocation of NF-κB. This compound is hypothesized to inhibit this pathway by binding to the dimerization interface of XIAP-BIR1, thereby preventing the initial dimerization step.

XIAP_NFkB_Pathway cluster_inhibition Inhibition by this compound cluster_signaling NF-κB Activation Pathway XIAP_BIR1_monomer1 XIAP-BIR1 (Monomer) XIAP_BIR1_dimer XIAP-BIR1 Dimer XIAP_BIR1_monomer1->XIAP_BIR1_dimer Dimerization XIAP_BIR1_monomer2 XIAP-BIR1 (Monomer) XIAP_BIR1_monomer2->XIAP_BIR1_dimer TAB1 TAB1 XIAP_BIR1_dimer->TAB1 Recruits This compound This compound This compound->XIAP_BIR1_monomer1 Binds to dimerization interface TAK1 TAK1 TAB1->TAK1 Recruits and Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Pro-survival Gene Expression Nucleus->Gene_expression Promotes

XIAP-BIR1 dimerization and NF-κB activation pathway, with inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in inhibiting XIAP-BIR1 dimerization.

MicroScale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.

Objective: To determine the binding affinity (Kd) of this compound to XIAP-BIR1.

Materials:

  • Purified recombinant XIAP-BIR1 protein

  • This compound compound

  • Labeling kit for fluorescently tagging the protein (e.g., NHS-ester dye)

  • MST buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 10 mM DTT, 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • Premium-treated glass capillaries

Protocol:

  • Protein Labeling: Fluorescently label the purified XIAP-BIR1 protein according to the manufacturer's protocol of the labeling kit. The labeling is typically done on primary amines (lysine residues).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MST buffer.

    • Prepare a series of 16 dilutions of this compound in MST buffer, typically in a 1:1 serial dilution.

    • Prepare a solution of the labeled XIAP-BIR1 at a constant concentration (e.g., 100 nM) in MST buffer.

  • Binding Reaction: Mix the labeled XIAP-BIR1 solution with each of the this compound dilutions in a 1:1 ratio. Also, prepare a control sample with labeled protein and buffer only.

  • Capillary Loading: Load the samples into the premium-treated glass capillaries.

  • MST Measurement:

    • Place the capillaries into the MST instrument.

    • Set the instrument parameters: LED intensity (e.g., 20%) and MST power (e.g., medium).

    • Perform the MST measurement at a constant temperature (e.g., 24°C).

  • Data Analysis: Analyze the change in thermophoresis as a function of the this compound concentration. Fit the data to a binding curve to determine the dissociation constant (Kd).

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to assess the dimerization state of a protein in the presence and absence of an inhibitor.

Objective: To qualitatively assess the effect of this compound on XIAP-BIR1 dimerization.

Materials:

  • Purified recombinant XIAP-BIR1 protein

  • This compound compound

  • SEC column (e.g., Superdex 75)

  • SEC buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM DTT)

  • Chromatography system (e.g., ÄKTA pure)

  • Molecular weight standards

Protocol:

  • Column Equilibration: Equilibrate the SEC column with SEC buffer.

  • Sample Preparation:

    • Prepare a solution of XIAP-BIR1 at a known concentration (e.g., 40 µM) in SEC buffer.

    • Prepare another solution of XIAP-BIR1 at the same concentration but also containing a high concentration of this compound (e.g., 2.5 mM).

  • Chromatography:

    • Inject the XIAP-BIR1 sample onto the equilibrated SEC column and run the chromatography at a constant flow rate.

    • Inject the XIAP-BIR1 with this compound sample and run the chromatography under the same conditions.

  • Data Analysis: Monitor the elution profile at 280 nm. A shift in the elution volume to a larger volume (corresponding to a smaller apparent molecular weight) in the presence of this compound would indicate an inhibition of dimerization. Calibrate the column with molecular weight standards to estimate the apparent molecular weight of the protein in each condition.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to measure the activity of the NF-κB transcription factor.

Objective: To quantify the inhibitory effect of this compound on XIAP-induced NF-κB activation.

Materials:

  • HEK293T cells

  • Expression plasmid for XIAP

  • NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Cell culture medium and reagents

  • Transfection reagent

  • This compound compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect the cells with the XIAP expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with increasing concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay: After an appropriate incubation time (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for NF-κB inhibition.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the inhibitory role of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits XIAP-BIR1 dimerization biophysical Biophysical Characterization start->biophysical mst MicroScale Thermophoresis (MST) - Determine Kd of this compound for XIAP-BIR1 biophysical->mst sec Size-Exclusion Chromatography (SEC) - Assess effect on dimerization state biophysical->sec cell_based Cell-Based Functional Assays mst->cell_based sec->cell_based nfkb_assay NF-κB Luciferase Reporter Assay - Determine IC50 for NF-κB inhibition cell_based->nfkb_assay caspase_assay Caspase-3/7 Activity Assay - Assess downstream effect on apoptosis cell_based->caspase_assay conclusion Conclusion: This compound is an inhibitor of XIAP-BIR1 dimerization with functional consequences in cells nfkb_assay->conclusion caspase_assay->conclusion

Overall experimental workflow for characterizing this compound.

Logical_Relationship premise1 Premise 1: XIAP-BIR1 dimerization is required for NF-κB activation hypothesis Hypothesis: This compound inhibits XIAP-BIR1 dimerization premise1->hypothesis premise2 Premise 2: This compound binds to the dimerization interface of XIAP-BIR1 premise2->hypothesis prediction1 Prediction 1: This compound will disrupt XIAP-BIR1 dimers in vitro (e.g., SEC) hypothesis->prediction1 prediction2 Prediction 2: This compound will inhibit XIAP-mediated NF-κB activation in cells hypothesis->prediction2 experiment1 Experiment: Size-Exclusion Chromatography prediction1->experiment1 experiment2 Experiment: NF-κB Reporter Assay prediction2->experiment2 conclusion Conclusion: This compound is a functional inhibitor of the XIAP-BIR1-mediated NF-κB pathway experiment1->conclusion experiment2->conclusion

Logical relationship of hypotheses, predictions, and experiments.

Conclusion

The available data strongly support the role of this compound as an inhibitor of the XIAP-BIR1 dimerization. Quantitative binding studies have demonstrated a direct interaction in the micromolar range, and mutagenesis studies have confirmed that this interaction occurs at the dimerization interface.[5] The inhibition of this critical protein-protein interaction presents a promising avenue for the modulation of the NF-κB signaling pathway. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and the development of more potent and specific inhibitors of XIAP-BIR1. Such compounds hold therapeutic potential for the treatment of cancers and other diseases characterized by aberrant NF-κB activation.

References

Methodological & Application

Application Notes and Protocols for NF023 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro pharmacological profile of NF023, a selective antagonist of P2X1 purinergic receptors and an inhibitor of Gαo/i protein subunits. Detailed protocols for key in vitro assays are provided to enable researchers to effectively utilize this compound in their studies.

Introduction to this compound

This compound is a suramin (B1662206) analogue that has been characterized as a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4] It exhibits competitive and reversible antagonism at this receptor subtype.[2][3] Additionally, this compound has been shown to be a selective inhibitor of the α-subunits of the Go/Gi family of G-proteins, with an EC50 value in the nanomolar range.[2][3][5] This dual activity makes this compound a valuable tool for dissecting purinergic signaling pathways and for studying the roles of P2X1 receptors and Go/Gi proteins in various physiological and pathophysiological processes.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity in various in vitro assays.

Table 1: Inhibitory Activity of this compound on P2X Receptors

Receptor SubtypeSpeciesAssay SystemIC50 (µM)Reference
P2X1HumanXenopus Oocytes0.21[1][2][3]
P2X1RatXenopus Oocytes0.24[6]
P2X3HumanXenopus Oocytes28.9[1][2][3]
P2X3RatXenopus Oocytes8.5[6]
P2X2HumanXenopus Oocytes> 50[1][2][3]
P2X4HumanXenopus Oocytes> 100[1][2][3]
P2X2/P2X3RatXenopus Oocytes1.6 (α,β-meATP as agonist)[6]

Table 2: Inhibitory Activity of this compound on G-Proteins

G-Protein SubunitAssay SystemEC50 (nM)Reference
Gαo/iRecombinant protein~300[2][3][5]

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro experiments, this compound can be dissolved in water to prepare a stock solution.[7]

  • Solvent: Water

  • Maximum Solubility: 100 mM

  • Storage: Store aliquots of the stock solution at -20°C to avoid repeated freeze-thaw cycles.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes for P2X1 Receptor Antagonism

This protocol is designed to assess the antagonistic activity of this compound on P2X1 receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human P2X1 receptor

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • This compound

  • ATP (agonist)

  • Two-electrode voltage clamp setup

  • Microinjection system

Procedure:

  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Inject the oocytes with cRNA encoding the human P2X1 receptor.

    • Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record baseline current.

  • Application of Compounds:

    • Apply ATP at a concentration that elicits a submaximal response (e.g., EC50) to activate the P2X1 receptors and record the inward current.

    • After washing out the ATP, pre-incubate the oocyte with varying concentrations of this compound for a defined period.

    • In the continued presence of this compound, co-apply the same concentration of ATP and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: GTPγS Binding Assay for Gαi/o Inhibition

This assay measures the ability of this compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o subunits, providing a direct measure of G-protein activation.

Materials:

  • Cell membranes expressing the Gαi/o-coupled receptor of interest

  • [³⁵S]GTPγS (radiolabeled)

  • This compound

  • Agonist for the receptor of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)

  • GDP

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue expressing the Gαi/o-coupled receptor and the G-protein of interest.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Varying concentrations of this compound or vehicle control.

      • A fixed concentration of the agonist to stimulate G-protein activation.

      • Cell membranes (typically 10-20 µg of protein per well).

      • GDP (to a final concentration of 10-100 µM).

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM) to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plates and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.

    • Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Visualizations

Signaling Pathway of P2X1 Receptor and Gαi/o Inhibition by this compound

cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ion_Influx Na⁺, Ca²⁺ Influx P2X1->Ion_Influx NF023_P2X1 This compound NF023_P2X1->P2X1 Inhibits GPCR GPCR (Gαi/o-coupled) G_protein Gαi/oβγ GPCR->G_protein Activates Agonist Agonist Agonist->GPCR Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma NF023_G This compound NF023_G->G_alpha Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Effector Downstream Effectors G_alpha->Effector Modulates G_betagamma->Effector Modulates

Caption: this compound inhibits P2X1 receptor-mediated ion influx and Gαi/o-coupled receptor signaling.

Experimental Workflow for In Vitro Characterization of this compound

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock Solution TEVC Two-Electrode Voltage Clamp Stock->TEVC GTP GTPγS Binding Assay Stock->GTP Cells Prepare Assay System (Oocytes or Membranes) Cells->TEVC Cells->GTP Inhibition Calculate % Inhibition TEVC->Inhibition GTP->Inhibition DoseResponse Generate Dose-Response Curves Inhibition->DoseResponse IC50 Determine IC50/EC50 Values DoseResponse->IC50

Caption: Workflow for determining the in vitro inhibitory potency of this compound.

References

Application Notes and Protocols for NF023 in Voltage-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). P2X1 receptors are crucial in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Their involvement in these pathways makes them a significant target for drug discovery and development. These application notes provide detailed protocols for utilizing this compound in voltage-clamp electrophysiology to study P2X1 receptor function and pharmacology.

Mechanism of Action

This compound acts as a selective and competitive antagonist at P2X1 receptors.[1][2][3] It competes with the endogenous ligand, ATP, for the binding site on the receptor. This binding prevents the conformational change required for channel opening, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization. While highly selective for P2X1, this compound can also exhibit activity at other P2X subtypes and G-proteins at higher concentrations.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the inhibitory potency of this compound on various human P2X receptor subtypes, presented as IC50 values (the concentration of antagonist required to inhibit 50% of the agonist-induced response).

Receptor SubtypeIC50 (µM)Reference
Human P2X10.21[2][3]
Human P2X2> 50[2][3]
Human P2X328.9[2][3]
Human P2X4> 100[2][3]

Note: It is crucial to consider the potential for off-target effects, especially at higher concentrations. This compound has been shown to inhibit the α-subunit of Go/i G-proteins with an EC50 of approximately 300 nM and the DNA-binding activity of HMGA2 with an IC50 of 10.63 µM.[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of P2X1 receptor activation and the experimental approach to studying its antagonism by this compound, the following diagrams are provided.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-Gated Ion Channel) ATP->P2X1 Binds and Activates This compound This compound This compound->P2X1 Competitively Inhibits Na_ion Na⁺ P2X1->Na_ion Influx Ca_ion Ca²⁺ P2X1->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., ERK1/2 activation) Ca_ion->Downstream Depolarization->Downstream

P2X1 Receptor Signaling and this compound Inhibition

Experimental_Workflow prep Cell Preparation (e.g., Xenopus oocytes, cultured smooth muscle cells) setup Voltage-Clamp Setup (Two-Electrode or Patch-Clamp) prep->setup baseline Establish Baseline Recording (Holding Potential: -60 to -80 mV) setup->baseline agonist Apply P2X1 Agonist (e.g., ATP) Record Inward Current baseline->agonist washout1 Washout agonist->washout1 antagonist Pre-incubate with this compound washout1->antagonist agonist_antagonist Co-apply Agonist and this compound Record Inward Current antagonist->agonist_antagonist washout2 Washout agonist_antagonist->washout2 analysis Data Analysis (IC50 determination) washout2->analysis

Voltage-Clamp Electrophysiology Workflow

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on P2X1 receptors using two-electrode voltage-clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp in cultured smooth muscle cells.

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

This protocol is adapted from the methods described in the foundational studies of this compound's effects on heterologously expressed P2X receptors.

1. Oocyte Preparation and Receptor Expression:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject oocytes with cRNA encoding the human or rat P2X1 receptor subunit.

  • Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.

2. Solutions:

  • Barth's Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4 with NaOH.

  • Recording Solution: Same as Barth's solution.

  • Agonist Stock Solution: Prepare a 10 mM stock solution of ATP in the recording solution.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in water. Further dilute in the recording solution to the desired final concentrations.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Apply ATP at a concentration that elicits a submaximal response (e.g., EC50 concentration) for 2-5 seconds to establish a baseline current.

  • After washout and recovery of the baseline, pre-apply this compound at the desired concentration for 1-2 minutes.

  • Co-apply ATP and this compound and record the resulting current.

  • Repeat this procedure for a range of this compound concentrations to generate a concentration-response curve.

4. Data Analysis:

  • Measure the peak inward current in the absence and presence of different concentrations of this compound.

  • Normalize the current responses to the control (ATP alone).

  • Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp on Cultured Smooth Muscle Cells

This protocol is a general guideline and may require optimization for specific cell types.

1. Cell Culture:

  • Culture vascular smooth muscle cells (e.g., from rat aorta) on glass coverslips in an appropriate medium.

  • Use cells at a low passage number for optimal health and receptor expression.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with KOH.

  • Agonist and Antagonist Solutions: Prepare as described in Protocol 1, using the external solution as the vehicle.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the P2X1 agonist (ATP) via a rapid perfusion system to evoke an inward current.

  • Following washout, pre-perfuse the cell with the desired concentration of this compound for 1-2 minutes.

  • Co-apply the agonist and this compound and record the current.

  • Generate a concentration-response curve as described in Protocol 1.

4. Data Analysis:

  • Analyze the data as described for the TEVC protocol to determine the IC50 of this compound for the native P2X1 receptors.

Troubleshooting

  • No or small agonist-induced current:

    • Confirm receptor expression in the chosen cell system.

    • Check the viability and health of the cells.

    • Verify the concentration and integrity of the ATP solution.

  • High leak current:

    • Ensure a high-quality gigaohm seal in patch-clamp experiments.

    • Monitor the health of the oocytes in TEVC experiments.

  • Variability in results:

    • Maintain consistent timing for agonist and antagonist application.

    • Use a stable and rapid perfusion system.

    • Ensure consistent cell passage number and culture conditions.

Conclusion

This compound is a valuable pharmacological tool for the investigation of P2X1 receptor function. The protocols outlined above provide a framework for utilizing this compound in voltage-clamp electrophysiology to characterize its antagonistic properties and to probe the role of P2X1 receptors in various physiological and pathological contexts. Careful experimental design and data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for NF023 in Cell-Based Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NF023 is a potent and selective antagonist for the P2X1 purinergic receptor, a ligand-gated ion channel activated by adenosine (B11128) triphosphate (ATP).[1][2] As a suramin (B1662206) analogue, this compound functions as a competitive and reversible inhibitor, making it a valuable tool for investigating the physiological and pathological roles of P2X1 receptors in various cellular processes.[2] P2X1 receptors are implicated in a range of functions, including smooth muscle contraction, platelet aggregation, and neurotransmission.[3][4] Beyond its primary target, this compound has also been shown to selectively inhibit the α-subunit of Go/i G-proteins.[1] These application notes provide detailed protocols for utilizing this compound in cell-based signaling assays, with a primary focus on intracellular calcium mobilization.

Mechanism of Action

This compound exerts its primary inhibitory effect by competing with ATP for the binding site on P2X1 receptors.[2] Activation of the P2X1 receptor, a non-selective cation channel, normally leads to an influx of Na+ and Ca2+, resulting in cell membrane depolarization and the initiation of downstream signaling cascades.[3] this compound blocks this channel activation, thereby preventing the ATP-induced rise in intracellular calcium. The antagonism is surmountable, meaning its inhibitory effect can be overcome by increasing concentrations of the agonist (ATP).[2]

cluster_membrane Cell Membrane cluster_extra cluster_intra P2X1 P2X1 Receptor Ca_ion Ca²⁺ Influx P2X1->Ca_ion Allows ATP ATP (Agonist) ATP->P2X1 Activates This compound This compound (Antagonist) This compound->P2X1 Blocks Response Cellular Response (e.g., Contraction, Depolarization) Ca_ion->Response

P2X1 receptor signaling and this compound inhibition mechanism.

Data Presentation: Biological Activity of this compound

The potency and selectivity of this compound have been characterized across various receptor subtypes and species. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound at P2X Receptors

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X1Human0.21[1]
P2X1Rat0.24[2]
P2X2Rat> 50[2]
P2X3Human28.9[1]
P2X3Rat8.5[2]
P2X4Human/Rat> 100[1][2]

Table 2: Other Reported Biological Activities of this compound

TargetActivityEffective ConcentrationReference
Gαo/iSelective InhibitionEC50 ~300 nM[1]
HMGA2Inhibition of DNA-bindingIC50 = 10.63 µM[1]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₅H₂₀N₄Na₆O₂₁S₆
Molecular Weight1162.86 g/mol [1]
SolubilitySoluble to 100 mM in water
AppearanceWhite to off-white solid
StorageDesiccate at Room Temperature

Experimental Protocols

Application: Intracellular Calcium Mobilization Assay

This protocol describes a method to quantify the inhibitory effect of this compound on P2X1 receptor activation by measuring changes in intracellular calcium ([Ca²⁺]i) using a fluorescent plate reader. This is a common and robust method for studying ion channel function.[5][6][7]

Principle

Cells expressing the target P2X1 receptor are pre-loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). Upon activation of P2X1 receptors by an agonist like ATP, Ca²⁺ influx occurs, leading to a conformational change in the dye and a measurable increase in its fluorescence intensity.[7] Pre-incubation with the antagonist this compound will inhibit this ATP-induced calcium influx, resulting in a dose-dependent reduction of the fluorescent signal.

arrow arrow A 1. Cell Seeding Seed cells expressing P2X1 in a 96-well plate. B 2. Dye Loading Incubate cells with a Ca²⁺ sensitive fluorescent dye. A->B C 3. Compound Incubation Add serial dilutions of this compound (Antagonist) and incubate. B->C D 4. Agonist Addition & Reading Inject ATP (Agonist) and immediately measure fluorescence kinetics. C->D E 5. Data Analysis Calculate dose-response inhibition and determine IC50 value. D->E

Workflow for an this compound calcium mobilization assay.

1. Materials and Reagents

  • Cells expressing P2X1 receptors (e.g., HEK293-P2X1 stable cell line, primary smooth muscle cells).

  • This compound (P2X Antagonist I)

  • ATP (Agonist)

  • Cell Culture Medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, clear-bottom 96-well cell culture plates

2. Preparation of Stock Solutions

  • This compound Stock (10 mM): this compound is soluble in water up to 100 mM. For a 10 mM stock, dissolve 11.63 mg of this compound (MW: 1162.86) in 1 mL of sterile water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • ATP Stock (10 mM): Prepare a 10 mM stock solution of ATP in sterile water. Adjust pH to ~7.4. Aliquot and store at -20°C.

  • Dye Loading Solution: Prepare according to the manufacturer's instructions. A typical solution for Fluo-4 AM involves a final concentration of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

3. Cell Culture and Seeding

  • Culture cells in appropriate medium (e.g., DMEM with 10% FBS, 1% Pen-Strep) in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells and seed them into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells per well).

  • Incubate the plate for 24-48 hours.

4. Fluorescent Dye Loading

  • Aspirate the culture medium from the wells.

  • Wash the cell monolayer once with 100 µL of HBSS.

  • Add 50 µL of the Dye Loading Solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye, leaving a final volume of 100 µL in each well.

5. Assay Procedure

  • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.

  • Transfer 100 µL of the this compound dilutions to the corresponding wells of the cell plate (this will dilute the compound to 1x). Include vehicle control wells (HBSS with DMSO, if used) and no-agonist control wells.

  • Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to measure kinetic fluorescence (e.g., Excitation ~494 nm, Emission ~516 nm for Fluo-4).

  • Place the cell plate in the reader.

  • Initiate the reading, establishing a baseline fluorescence for 10-20 seconds.

  • Program the instrument to automatically inject a solution of ATP (at a final concentration that elicits ~80% of the maximal response, e.g., EC80) into each well.

  • Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak response.

6. Data Analysis

  • For each well, determine the peak fluorescence intensity after agonist addition and subtract the baseline fluorescence.

  • Normalize the data:

    • Set the average signal from the vehicle control wells (ATP only) as 100% activation.

    • Set the average signal from the no-agonist control wells as 0% activation.

  • Calculate the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols: Preparation of NF023 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

NF023, a selective and competitive P2X1 receptor antagonist, is a valuable tool in pharmacological research.[1] It is also known to selectively inhibit the α-subunit of G-proteins (Go/Gi). Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The physicochemical properties of this compound are summarized below. Note that the molecular weight may vary between batches, primarily due to the degree of hydration; it is crucial to refer to the batch-specific data provided by the supplier for the most accurate calculations.[1]

PropertyValueSource(s)
Synonyms NF 023 hexasodium, P2X Antagonist I[2][3]
Molecular Weight 1162.86 g/mol to 1168.92 g/mol (anhydrous)[1][2]
~1030.9 g/mol (hydrated form)[4]
Appearance White to off-white solid
Recommended Solvent Water (H₂O)[1][2][4]
DMSO
Solubility in Water Up to 105.3 mg/mL (approx. 90 mM)[2]
Solubility in DMSO 14 mg/mL
Storage (Powder) -20°C for up to 3 years or desiccate at room temperature[1][2]
Storage (Stock Solution) Aliquot and store at -20°C or -80°C for up to 1 year[2]
Handling Notes Sonication is recommended to aid dissolution in water.[2] Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparing a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in water. Always consult the Certificate of Analysis for batch-specific molecular weight.

Materials
  • This compound hexasodium salt (solid powder)

  • Nuclease-free water (e.g., molecular grade)

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

  • Sterile, low-retention microcentrifuge tubes for aliquots

  • Calibrated analytical balance

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter (optional, for sterile applications)

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood or designated weighing area to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Step-by-Step Procedure
  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Calculation: Determine the required mass of this compound and volume of water. Use the batch-specific molecular weight (MW) provided by the supplier. For this example, we will use a MW of 1162.86 g/mol .

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 1162.86 g/mol x 1000 mg/g

      • Mass (mg) = 11.63 mg

  • Weighing: Carefully weigh out the calculated mass (e.g., 11.63 mg) of this compound powder and transfer it into a sterile conical tube of appropriate size.

  • Reconstitution:

    • Add the calculated volume (e.g., 1 mL) of nuclease-free water to the tube containing the powder.

    • Cap the tube securely and vortex thoroughly for 30-60 seconds to initiate dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[2] Intermittently vortex the tube during sonication to aid dissolution. The solution should be clear and free of visible solids.

  • Sterilization (Optional): If the stock solution is intended for use in sterile applications such as cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, low-retention microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C.[2] The solution is stable for at least one year when stored properly.[2]

Visual Workflow and Diagrams

Experimental Workflow for this compound Stock Solution Preparation

The diagram below outlines the sequential steps for preparing a ready-to-use this compound stock solution from powder.

G start Start equilibrate Equilibrate This compound Powder to RT start->equilibrate calculate Calculate Mass and Solvent Volume equilibrate->calculate weigh Weigh Powder calculate->weigh reconstitute Add Water and Vortex weigh->reconstitute check_dissolution Check for Complete Dissolution reconstitute->check_dissolution sonicate Sonicate to Aid Dissolution check_dissolution->sonicate No sterilize Sterile Filter (Optional) check_dissolution->sterilize Yes sonicate->check_dissolution aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Measuring NF023 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 is a suramin (B1662206) analog that has garnered significant interest in pharmacology due to its dual antagonism of P2X purinergic receptors and its inhibitory effects on inhibitory G-protein alpha subunits (Gαi/o).[1] As a selective and competitive antagonist of the P2X1 receptor, it plays a crucial role in studying the physiological and pathological functions mediated by this ion channel.[2][3] Furthermore, its ability to directly inhibit Gαi/o proteins provides a valuable tool for dissecting G-protein-coupled receptor (GPCR) signaling pathways.[1]

Accurate measurement of the binding affinity of this compound to its targets is paramount for understanding its mechanism of action, determining its potency and selectivity, and guiding the development of novel therapeutics. These application notes provide detailed protocols for several key techniques used to quantify the binding affinity of this compound and similar compounds. The selection of a particular method will depend on the specific research question, the nature of the target protein, and the available instrumentation.

Quantitative Binding Data for this compound

The following table summarizes the reported binding and functional data for this compound against its primary targets. This data is essential for designing experiments and interpreting results.

TargetParameterValueSpeciesReference
P2X Receptors
Human P2X1IC500.21 µMHuman[2][3]
Human P2X3IC5028.9 µMHuman[2][3]
Human P2X2IC50> 50 µMHuman[2][3]
Human P2X4IC50> 100 µMHuman[2][3]
Rat P2X1IC50240 nMRat[1]
Rat P2X3IC508.5 µMRat[1]
G-Proteins
Gαo/i subunitsEC50~300 nMRecombinant[1][2]

Signaling Pathways of this compound Targets

To fully appreciate the functional consequences of this compound binding, it is crucial to understand the signaling pathways it modulates.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Binds and Activates This compound This compound This compound->P2X1 Competitively Antagonizes Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Platelet Aggregation) Ca_ion->Cellular_Response Na_ion->Cellular_Response Gi_o_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gi/o-coupled GPCR Agonist->GPCR Binds and Activates G_protein Gi/o Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase ATP_cAMP ATP -> cAMP AC->ATP_cAMP G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits Downstream Downstream Effectors (e.g., Ion Channels, Kinases) G_betagamma->Downstream This compound This compound This compound->G_alpha Directly Inhibits Radioligand_Binding_Workflow prep Prepare Membranes (Expressing P2X1) incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]α,β-meATP) - Varying concentrations of this compound prep->incubation separation Separate Bound from Free Ligand (Rapid Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis GTPgS_Binding_Workflow prep Prepare Membranes (Expressing a Gi/o-coupled GPCR) incubation Incubate Membranes with: - GPCR Agonist - [³⁵S]GTPγS - Varying concentrations of this compound prep->incubation separation Separate Bound from Free [³⁵S]GTPγS (Rapid Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Determine EC50 for inhibition) counting->analysis ITC_Workflow prep Prepare Purified Protein (e.g., Gαi subunit) and this compound Solution in Matched Buffer titration Titrate this compound into the Protein Solution in the ITC Calorimeter prep->titration measurement Measure Heat Changes After Each Injection titration->measurement analysis Analyze the Binding Isotherm to Determine Kd, n, and ΔH measurement->analysis

References

Application Notes and Protocols for High-Throughput Screening of P2X1 Antagonists Using NF023

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), is a promising therapeutic target for a variety of conditions, including thrombosis, male contraception, and bladder dysfunction.[1] The development of selective P2X1 antagonists is a key objective in harnessing its therapeutic potential. High-throughput screening (HTS) is a critical methodology for identifying novel P2X1 modulators from large compound libraries. NF023, a selective and competitive antagonist of the P2X1 receptor, serves as an invaluable tool in these screening campaigns, acting as a reference compound for assay validation and comparison of potential hits.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS campaigns to discover and characterize novel P2X1 antagonists.

P2X1 Receptor Signaling Pathway

P2X1 receptors are ATP-gated, non-selective cation channels.[1] Upon binding of ATP, the channel opens, leading to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell.[1] This influx of positive ions causes depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses, such as smooth muscle contraction and platelet aggregation.[1][3]

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound (Antagonist) This compound->P2X1 Blocks Ion_Influx Na⁺ / Ca²⁺ Influx P2X1->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase [Ca²⁺]i Increase Ion_Influx->Ca_Increase Downstream Downstream Cellular Responses Depolarization->Downstream Ca_Increase->Downstream

Figure 1: P2X1 Receptor Signaling Pathway and Antagonism by this compound.

High-Throughput Screening Workflow for P2X1 Antagonists

A typical HTS campaign for P2X1 antagonists involves a multi-step process, beginning with a primary screen of a large compound library, followed by hit confirmation and characterization, and concluding with secondary assays to determine selectivity and mechanism of action.

HTS_Workflow Primary_Screen Primary HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identified Hits Counter_Screening Counter-Screening (Selectivity) Hit_Confirmation->Counter_Screening Confirmed Hits Mechanism_of_Action Mechanism of Action Studies Counter_Screening->Mechanism_of_Action Selective Hits Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Characterized Hits

Figure 2: High-Throughput Screening Workflow for P2X1 Antagonists.

Data Presentation

Quantitative data for reference compounds and potential hits should be organized for clear comparison.

Table 1: Pharmacological Profile of this compound at P2X Receptors

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X1Human0.21[2][4]
P2X1Rat0.24[5]
P2X2Human> 50[2][4]
P2X3Human28.9[2][4]
P2X3Rat8.5[5]
P2X4Human> 100[2][4]

Table 2: Example Data from a Primary HTS Campaign

Compound ID% Inhibition at 10 µMHit (Yes/No)
This compound (Control)95.2Yes
Test Compound 185.7Yes
Test Compound 212.3No
Test Compound 391.5Yes

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Assay Using a Voltage-Sensitive Dye

This protocol is adapted from a method for identifying P2X1 receptor ligands and is suitable for HTS.[3][6]

Objective: To identify compounds that inhibit ATP-induced P2X1 receptor activation by measuring changes in membrane potential.

Materials:

  • Cell Line: HEK293T cells with doxycycline-inducible expression of the human P2X1 receptor.[3]

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Reagents:

    • Doxycycline (B596269)

    • FLIPR Membrane Potential Assay Kit (or equivalent voltage-sensitive dye).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • ATP (agonist).

    • This compound (positive control antagonist).

    • Compound library.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).

Protocol:

  • Cell Preparation:

    • Seed the HEK293T-P2X1 cells into 384-well plates at an optimized density.

    • Induce P2X1 expression by adding doxycycline to the culture medium and incubate for 24-48 hours.

  • Dye Loading:

    • Remove the culture medium and add the voltage-sensitive dye solution prepared in assay buffer to each well.

    • Incubate the plates at 37°C for 45-60 minutes to allow for dye loading.

  • Compound Addition:

    • Transfer compounds from the library and control wells (this compound, vehicle) to the assay plate using an automated liquid handler.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Addition and Signal Detection:

    • Place the assay plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of ATP (e.g., EC80) to all wells simultaneously using the instrument's integrated liquid handler.

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon ATP addition for each well.

    • Normalize the data to the positive (ATP alone) and negative (this compound + ATP) controls.

    • Calculate the percent inhibition for each test compound.

    • Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

Hit Confirmation and Potency Determination: Calcium Flux Assay

This protocol is a common method for confirming the activity of primary hits and determining their potency (IC50).

Objective: To confirm the inhibitory activity of hit compounds and determine their potency by measuring changes in intracellular calcium.

Materials:

  • Cell Line: HEK293 cells stably expressing the human P2X1 receptor.

  • Assay Plates: 96- or 384-well, black, clear-bottom microplates.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127.

    • Assay Buffer.

    • ATP (agonist).

    • This compound (positive control antagonist).

    • Hit compounds from the primary screen.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling.

Protocol:

  • Cell Preparation:

    • Seed the HEK293-P2X1 cells into microplates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds and this compound.

    • Add the diluted compounds to the assay plate and incubate for 15-30 minutes.

  • Agonist Addition and Signal Detection:

    • Place the assay plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of ATP (e.g., EC80) to all wells.

    • Record the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Logical Relationship of this compound in HTS

This compound is integral to the HTS workflow, serving multiple critical functions that ensure the quality and reliability of the screening data.

NF023_Role cluster_roles Roles of this compound in HTS This compound This compound (Known P2X1 Antagonist) Assay_Validation Assay Validation This compound->Assay_Validation Confirms assay can detect antagonism Positive_Control Positive Control This compound->Positive_Control Provides a benchmark for maximum inhibition Reference_Compound Reference Compound This compound->Reference_Compound Allows for comparison of hit potency

Figure 3: The Role of this compound in High-Throughput Screening for P2X1 Antagonists.

References

Application Notes and Protocols for NF023 in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 is a suramin (B1662206) analog that has emerged as a valuable tool for studying protein-protein interactions (PPIs). It primarily functions as a selective antagonist of Gαi/o protein subunits and as an antagonist for P2X purinergic receptors.[1] Its ability to disrupt specific PPIs makes it a powerful molecular probe for elucidating signaling pathways and for identifying potential therapeutic targets. These application notes provide a comprehensive overview of the use of this compound in PPI studies, including its mechanism of action, key applications, and detailed experimental protocols.

Mechanism of Action:

This compound exerts its effects by directly interfering with the binding interfaces of target proteins. In the context of G-protein signaling, it inhibits the formation of the agonist-receptor-G protein ternary complex, a critical step in signal transduction.[1] It has been shown to bind to the Gαi subunit, thereby preventing its interaction with upstream receptors and downstream effectors.[2] Notably, this compound can disrupt the interaction between Gαi and non-receptor guanine (B1146940) nucleotide exchange factors (GEFs) like GIV (Girdin), without affecting the formation of the inactive Gαβγ heterotrimer.[3]

As a P2X receptor antagonist, this compound competitively inhibits the binding of ATP to these ligand-gated ion channels.[4] This property can be exploited to study the role of P2X receptor oligomerization and their interactions with other cellular proteins.

Key Applications in Protein-Protein Interaction Studies

This compound has been successfully employed to investigate a range of protein-protein interactions, providing valuable insights into their physiological and pathological roles.

  • Disruption of Gαi-Effector Interactions: this compound is widely used to study the interaction between the Gαi subunit and its various binding partners. A prime example is the inhibition of the Gαi-GIV (Girdin) interaction, which is implicated in cancer cell migration and invasion.[3]

  • Investigation of GPCR-G Protein Coupling: By preventing the formation of the ternary complex, this compound can be used to study the coupling of Gαi/o-coupled receptors (GPCRs) with their cognate G proteins.[2]

  • Modulation of P2X Receptor Interactions: As a P2X receptor antagonist, this compound can be utilized to explore the interactions of these channels with other proteins, shedding light on their regulation and function.

  • Validation of Novel PPIs: this compound can serve as a chemical tool to validate newly identified PPIs involving Gαi/o or P2X receptors, helping to confirm the biological relevance of these interactions.

  • Inhibition of other PPIs: Recent studies have shown that this compound can also disrupt other types of PPIs. For instance, it has been identified as an inhibitor of the interaction between the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2), a key interaction in the NF-κB signaling pathway.[5]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against various targets, providing a reference for experimental design.

Target Interaction/ProteinAssay TypeReported IC50/EC50/KiReference(s)
Gαi/o subunitsGTPγS bindingEC50 ~ 300 nM[1]
Gαi3-GIV InteractionAlphaScreenIC50 ~ 1 µM
Gαi3-GIV InteractionFluorescence PolarizationIC50 ~ 5 µM
P2X1 Receptor (human)ElectrophysiologyIC50 = 0.21 µM
P2X3 Receptor (human)ElectrophysiologyIC50 = 28.9 µM
cIAP2-TRAF2 InteractionIn vitro binding assayIC50 ~ 10 µM[5]

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to study protein-protein interactions.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Study the Disruption of a GPCR-Gαi Interaction by this compound

This protocol describes how to use Co-IP to investigate whether this compound can disrupt the interaction between a Gαi-coupled GPCR and the Gαi protein.

Materials:

  • Cells expressing the GPCR of interest and Gαi (e.g., HEK293 cells)

  • This compound (stock solution in water or DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the GPCR (for immunoprecipitation)

  • Antibody against Gαi (for western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer without detergents)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle control (water or DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

    • Stimulate the cells with a GPCR agonist for a short period (e.g., 5-15 minutes) to induce the GPCR-Gαi interaction.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate.

    • Incubate a sufficient amount of lysate (e.g., 500 µg - 1 mg) with the anti-GPCR antibody (2-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes from the beads by adding 20-40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the anti-Gαi antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.

    • Analyze the results to determine if this compound treatment reduced the amount of co-immunoprecipitated Gαi.

Protocol 2: Surface Plasmon Resonance (SPR) to Quantify the Inhibition of a PPI by this compound

This protocol outlines the use of SPR to measure the kinetics of a PPI and determine the inhibitory effect of this compound.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified "ligand" protein

  • Purified "analyte" protein

  • This compound

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (specific to the interaction)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a fresh mixture of EDC and NHS.

    • Inject the ligand protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active groups on the surface with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte protein over the ligand-immobilized surface and a reference flow cell to obtain association and dissociation curves.

    • Regenerate the sensor surface between each analyte injection using the appropriate regeneration solution.

  • Inhibition Assay:

    • Prepare a series of solutions containing a fixed concentration of the analyte protein and varying concentrations of this compound.

    • Inject these mixtures over the sensor surface. A decrease in the binding response in the presence of this compound indicates inhibition.

    • Alternatively, pre-incubate the ligand-immobilized surface with different concentrations of this compound before injecting the analyte.

  • Data Analysis:

    • Fit the sensorgrams from the binding analysis to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    • Analyze the data from the inhibition assay to calculate the IC50 value of this compound for the PPI.

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay to Monitor PPI Disruption in Live Cells

This protocol describes a BRET assay to monitor the disruption of a PPI by this compound in living cells. This example assumes the use of NanoLuc as the BRET donor and a fluorescent protein (e.g., Venus) as the acceptor.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for the two interacting proteins, one fused to NanoLuc (donor) and the other to a fluorescent protein (acceptor).

  • Transfection reagent

  • This compound

  • BRET substrate (e.g., furimazine)

  • 96-well white, clear-bottom plates

  • Luminometer capable of measuring dual emissions

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the donor and acceptor fusion constructs in a 96-well plate. Include controls such as donor-only and acceptor-only transfections.

    • Allow cells to express the fusion proteins for 24-48 hours.

  • Cell Treatment:

    • Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 1-2 hours) at 37°C.

  • BRET Measurement:

    • Just before reading, add the BRET substrate (furimazine) to each well.

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 535 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor emission) / (Donor emission).

    • Correct for background by subtracting the BRET ratio of the donor-only control.

    • Plot the corrected BRET ratio as a function of the this compound concentration to determine the IC50 value for the disruption of the PPI.

Visualizations

Signaling Pathway Diagram

G_Protein_Signaling_Inhibition cluster_membrane Plasma Membrane GPCR GPCR G_Protein Gαi/o-βγ GPCR->G_Protein 2. G Protein Coupling Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Effector Modulation Signal_Transduction Downstream Signaling Effector->Signal_Transduction 4. Cellular Response Agonist Agonist Agonist->GPCR 1. Activation This compound This compound This compound->G_Protein Inhibits Interaction

Caption: Inhibition of GPCR-Gαi/o signaling by this compound.

Experimental Workflow Diagram

CoIP_Workflow start Start: Cells expressing interacting proteins treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate Bait Protein lysis->ip wash Wash Beads ip->wash elution Elute Protein Complexes wash->elution analysis Western Blot for Prey Protein elution->analysis end End: Analyze Disruption of Interaction analysis->end

Caption: Co-Immunoprecipitation workflow to test PPI disruption.

Logical Relationship Diagram

NF023_Mechanism This compound This compound G_alpha_i Gαi Subunit This compound->G_alpha_i Binds to PPI_Disruption Disruption of Protein-Protein Interaction This compound->PPI_Disruption Leads to GPCR GPCR G_alpha_i->GPCR Interaction with Effector Effector Protein G_alpha_i->Effector Interaction with Signaling_Inhibition Inhibition of Downstream Signaling PPI_Disruption->Signaling_Inhibition Results in

References

Application Notes and Protocols for NF023 as a Negative Control in Purinergic Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of purinergic signaling, the precise characterization of receptor subtypes is paramount. NF023, a suramin (B1662206) analogue, has emerged as a valuable pharmacological tool. Primarily known as a potent and selective antagonist of the P2X1 receptor, its limited activity at other P2X subtypes and particularly its negligible effect on P2Y receptors make it an excellent negative control for specific experimental contexts. These application notes provide a comprehensive guide for utilizing this compound to ensure the specificity of findings in purinergic receptor research.

Correctly employed, this compound can help researchers to:

  • Isolate and identify the contribution of P2X1 receptors in cellular and tissue responses.

  • Confirm that observed effects are not mediated by P2Y receptors.

  • Validate the selectivity of novel purinergic receptor agonists and antagonists.

This document outlines the pharmacological profile of this compound, presents detailed protocols for its use as a negative control in common experimental assays, and provides visual aids to understand its place in purinergic signaling pathways.

Pharmacological Profile of this compound

This compound is a competitive and reversible antagonist of the P2X1 receptor. Its selectivity is a key feature for its use as a negative control. The following tables summarize the available quantitative data on the potency of this compound at various purinergic receptors and its known off-target effects.

Table 1: Potency of this compound at P2X Receptors

Receptor SubtypeSpeciesIC50 (μM)
P2X1Human0.21
P2X2Human> 50
P2X3Human28.9
P2X4Human> 100

Table 2: Selectivity Profile of this compound against P2Y Receptors

Table 3: Known Off-Target Effects of this compound

TargetEffectPotency (EC50/IC50)
α-subunit of Go/iSelective inhibition~300 nM
HMGA2 DNA-binding activityInhibition10.63 μM

It is crucial for researchers to be aware of these off-target effects, especially when working with systems where G-protein signaling or HMGA2 function are relevant.

Experimental Protocols

The following protocols are designed to guide researchers in using this compound as a negative control in key experimental assays for studying purinergic receptors.

Calcium Imaging using Fura-2 AM

This protocol describes how to use this compound to confirm that a calcium influx is mediated by P2X1 receptors and not other purinergic receptors.

Materials:

  • Cells expressing purinergic receptors of interest

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • P2Y receptor agonist (e.g., ADP or UTP, depending on the P2Y subtypes present)

  • This compound

  • Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Seed cells on coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological buffer).

    • Incubate cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Experimental Setup:

    • Mount the coverslip onto the microscope stage.

    • Perfuse the cells with the physiological buffer.

  • Data Acquisition:

    • Baseline: Record the baseline Fura-2 ratio (F340/F380) for a stable period.

    • Positive Control (P2X1 Agonist): Apply a known P2X1 receptor agonist. An increase in the F340/F380 ratio indicates calcium influx.

    • Washout: Wash out the agonist with buffer until the signal returns to baseline.

    • This compound Incubation (Negative Control): Perfuse the cells with a solution containing this compound (a starting concentration of 10-30 µM is recommended, but should be optimized for the specific cell type and receptor expression levels). Incubate for 10-15 minutes.

    • Agonist Challenge with this compound: While still in the presence of this compound, re-apply the P2X1 receptor agonist at the same concentration as before. If the agonist-induced calcium response is significantly attenuated or abolished, it confirms the involvement of a P2X1 receptor.

    • P2Y Agonist Control: To confirm this compound does not block P2Y receptor-mediated calcium release from internal stores, after a washout period, apply a relevant P2Y agonist. A calcium response that is unaffected by prior incubation with this compound supports its selectivity.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the use of this compound to block P2X1 receptor-mediated currents.

Materials:

  • Cells expressing P2X1 receptors

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Internal solution (e.g., 140 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2)

  • P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)

  • This compound

Procedure:

  • Cell and Pipette Preparation:

    • Culture cells to a suitable density for patching.

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Control Response: Apply the P2X1 agonist via a perfusion system and record the inward current.

    • Washout: Perfuse with the external solution until the current returns to baseline.

    • This compound Application (Negative Control): Apply this compound (a starting concentration of 1-10 µM is suggested) through the perfusion system for several minutes.

    • Agonist Application in the Presence of this compound: Co-apply the P2X1 agonist and this compound. A significant reduction or complete block of the inward current indicates that the current is mediated by P2X1 receptors.

    • Dose-Response (Optional): To determine the IC50 of this compound, perform the above steps with a range of this compound concentrations.

Radioligand Binding Assay

This protocol details how to use this compound in a competition binding assay to determine the affinity of a test compound for P2X1 receptors.

Materials:

  • Cell membranes prepared from cells expressing P2X1 receptors

  • Radiolabeled P2X1 receptor antagonist (e.g., [³H]α,β-methylene ATP)

  • This compound (as a reference competitor)

  • Unlabeled test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the binding buffer, cell membranes, and the radioligand at a concentration near its Kd.

  • Competition Binding:

    • Total Binding: Add buffer instead of a competitor.

    • Non-specific Binding: Add a high concentration of an unlabeled P2X1 antagonist (e.g., suramin or this compound itself at >100-fold its Ki) to determine the amount of non-specific binding.

    • Competition with this compound (Negative Control/Reference): Add increasing concentrations of unlabeled this compound to a series of wells. This will generate a competition curve to determine the Ki of this compound.

    • Competition with Test Compound: Add increasing concentrations of the unlabeled test compound to another series of wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor (this compound or test compound).

    • Fit the data to a one-site competition model to determine the IC50 and subsequently calculate the Ki value. By demonstrating that this compound competes with the radioligand, you validate the assay for screening other P2X1-active compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathways and experimental workflows.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1_Receptor Binds Na_Ca_Influx Na+ / Ca2+ Influx P2X1_Receptor->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Na_Ca_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response This compound This compound This compound->P2X1_Receptor Blocks

Figure 1: P2X1 Receptor Signaling Pathway and Site of this compound Action.

P2Y_Gq_Signaling_Pathway This compound: No significant block cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_UTP ATP / UTP P2Y_Receptor P2Y Receptor (Gq-coupled) ATP_UTP->P2Y_Receptor Binds Gq Gq P2Y_Receptor->Gq Activates This compound This compound PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Cellular_Response Cellular_Response Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 2: P2Y (Gq-coupled) Signaling Pathway, demonstrating the lack of this compound activity.

Experimental_Workflow_Negative_Control cluster_workflow Experimental Workflow for Negative Control A Establish Baseline Measurement B Apply Agonist (e.g., ATP) A->B C Observe Response (e.g., Ca2+ influx, current) B->C D Washout C->D E Pre-incubate with This compound (Negative Control) D->E F Re-apply Agonist + this compound E->F G Observe Response F->G H Compare Responses G->H I Response Blocked: Effect is P2X1-mediated H->I Yes J Response Unchanged: Effect is not P2X1-mediated H->J No

Figure 3: General experimental workflow for using this compound as a negative control.

Conclusion

This compound is a powerful tool for dissecting the roles of P2X1 receptors in complex biological systems. Its high selectivity for P2X1 over other P2X subtypes and P2Y receptors makes it an ideal negative control. By following the detailed protocols and understanding its pharmacological profile, researchers can confidently attribute specific physiological or pathological effects to the activation of P2X1 receptors, thereby enhancing the rigor and reproducibility of their findings. As with any pharmacological agent, careful dose-response studies and consideration of potential off-target effects are essential for robust experimental design.

Determining the Optimal Concentration of NF023 for P2X1 Receptor Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] P2X1 receptor activation plays a crucial role in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission. Consequently, this compound serves as a valuable tool for investigating P2X1 receptor function and as a potential therapeutic agent. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro experiments. While the user's initial query mentioned P2Y receptors, it is important to note that this compound is highly selective for P2X1 receptors over P2Y receptors.

Mechanism of Action

This compound acts as a competitive antagonist at the P2X1 receptor. It binds to the receptor, preventing ATP from binding and subsequently inhibiting the influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[3][4][5] This blockade of ion influx prevents the downstream signaling events triggered by P2X1 activation.

Quantitative Data Summary

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the P2X receptor subtype and the experimental system.

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X1Human0.21--INVALID-LINK--
P2X1Rat0.24--INVALID-LINK--
P2X2Human> 50--INVALID-LINK--
P2X3Human28.9--INVALID-LINK--
P2X4Human> 100--INVALID-LINK--
Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma15.69 - 33.46[6][7][8][9]
MCF-7Breast Adenocarcinoma2.4 - 19.13[7][9][10]
PC-3Prostate Cancer~10-50[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile, nuclease-free water to create a stock solution, for example, at a concentration of 10 mM.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Mobilization Assay in HEK293 Cells Expressing P2X1 Receptors

This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound in blocking ATP-induced calcium influx.

Materials:

  • HEK293 cells stably or transiently expressing the human P2X1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed HEK293-P2X1 cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • This compound Incubation:

    • Prepare a series of dilutions of this compound in HBSS at 2X the final desired concentrations. A typical concentration range to test would be from 1 nM to 100 µM.

    • Add 100 µL of the this compound dilutions to the respective wells. For the control wells (no inhibition), add 100 µL of HBSS.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of the P2X1 agonist (e.g., α,β-methylene ATP) in HBSS at a concentration that elicits a submaximal response (EC80). The optimal concentration should be determined in a separate dose-response experiment. A starting concentration of 1-10 µM is recommended.

    • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of the agonist solution into each well and continue to record the fluorescence for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by setting the response in the absence of this compound as 100% and the response in the presence of a saturating concentration of this compound as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Platelet Aggregation Assay

This protocol assesses the ability of this compound to inhibit platelet aggregation induced by a P2X1 agonist.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate

  • This compound

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Saline

  • Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Performance:

    • Pre-warm the PRP and PPP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a known volume of PRP to the aggregometer cuvettes with a stir bar.

    • Add different concentrations of this compound (or vehicle control) to the PRP and incubate for 2-5 minutes.

    • Initiate platelet aggregation by adding the P2X1 agonist (e.g., 1-10 µM α,β-methylene ATP).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Plot the percentage of inhibition (relative to the control) against the this compound concentration to determine the IC50.

Protocol 3: Smooth Muscle Contraction Assay

This protocol evaluates the effect of this compound on P2X1-mediated smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., vas deferens, bladder)

  • Organ bath system with a force transducer

  • Krebs-Henseleit solution or other physiological salt solution

  • This compound

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

Procedure:

  • Tissue Preparation:

    • Dissect and mount the smooth muscle tissue in the organ bath containing oxygenated physiological salt solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Assay Performance:

    • Obtain a control contraction by adding a P2X1 agonist (e.g., 1-10 µM α,β-methylene ATP) to the bath.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with various concentrations of this compound for 20-30 minutes.

    • Re-challenge the tissue with the same concentration of the P2X1 agonist.

  • Data Analysis:

    • Measure the amplitude of the contraction in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Visualizations

P2X1 Receptor Signaling Pathway

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Competitively Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Downstream Downstream Cellular Responses Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Downstream

Caption: P2X1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining this compound IC50

experimental_workflow start Start seed_cells Seed P2X1-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium indicator dye seed_cells->dye_loading prepare_this compound Prepare serial dilutions of this compound dye_loading->prepare_this compound incubate_this compound Incubate cells with This compound dilutions prepare_this compound->incubate_this compound prepare_agonist Prepare P2X1 agonist (e.g., α,β-meATP) incubate_this compound->prepare_agonist measure_fluorescence Measure baseline and post-agonist fluorescence prepare_agonist->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using a cell-based calcium assay.

References

Application Notes and Protocols: NF023 in the Study of Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), released from dense granules of activated platelets, are key signaling molecules that amplify platelet activation and aggregation. These nucleotides act on two main families of purinergic receptors on the platelet surface: P2Y and P2X receptors. NF023 is a suramin (B1662206) analogue that has been investigated for its effects on platelet function. These application notes provide a comprehensive overview of the use of this compound in studying platelet aggregation, including its mechanism of action, protocols for in vitro assays, and relevant data.

Mechanism of Action of this compound in the Context of Platelet Function

Platelet activation by nucleotides is a complex process involving multiple receptor subtypes. ADP is a primary agonist that activates two G protein-coupled P2Y receptors:

  • P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), leading to platelet shape change and the initial phase of aggregation.[1][2]

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] Lower cAMP levels reduce the threshold for platelet activation and contribute to the sustained and amplified aggregation response.

ATP, co-released with ADP, primarily acts on the P2X1 receptor , which is a ligand-gated ion channel.[3] Activation of the P2X1 receptor causes a rapid influx of extracellular Ca2+, contributing to platelet shape change and amplifying the aggregation response initiated by other agonists.[3]

This compound is recognized as a potent and selective antagonist of the P2X1 receptor .[4] Its ability to inhibit platelet P2X1 receptors is comparable to suramin.[3] While some sources suggest this compound is selective over P2Y receptors, its structural similarity to other purinergic antagonists warrants careful evaluation in platelet aggregation studies where both P2X and P2Y receptors play a role. Therefore, when using this compound to study platelet aggregation, it is crucial to consider its primary inhibitory effect on the P2X1 receptor-mediated signaling pathway.

Quantitative Data

This compound has been characterized primarily as a P2X1 receptor antagonist. The following table summarizes its inhibitory potency at various human P2X receptors. Data on its direct inhibitory effect on ADP-induced platelet aggregation mediated by P2Y1/P2Y12 is not extensively available in the public domain. Researchers should determine the effective concentration range for their specific experimental setup.

Receptor SubtypeAgonistParameterValueReference
Human P2X1ATPIC500.21 µM[4][5]
Human P2X3ATPIC5028.9 µM[4][5]
Human P2X2ATPIC50> 50 µM[4]
Human P2X4ATPIC50> 100 µM[4][5]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological response.

Signaling Pathway of Platelet Activation and Inhibition by this compound

G P2X1 and P2Y Receptor Signaling in Platelet Aggregation and Site of this compound Action cluster_inhibitors Inhibitor ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 ADP ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Ca_influx Ca2+ Influx P2X1->Ca_influx PLC Phospholipase C (PLC) Activation P2Y1->PLC AC_inhibition Adenylyl Cyclase Inhibition P2Y12->AC_inhibition This compound This compound This compound->P2X1 Inhibits Shape_Change Shape Change Ca_influx->Shape_Change Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Ca_mobilization->Shape_Change Aggregation Aggregation Ca_mobilization->Aggregation cAMP_decrease->Aggregation Amplifies G Experimental Workflow for In Vitro Platelet Aggregation Assay with this compound cluster_preparation Sample Preparation cluster_assay Aggregation Assay (LTA) cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP Preparation (Centrifugation at 150-200g) Blood_Collection->PRP_Preparation PPP_Preparation 3. PPP Preparation (Centrifugation at >2000g) Blood_Collection->PPP_Preparation Platelet_Count 4. Platelet Count Adjustment PRP_Preparation->Platelet_Count Equilibration 5. PRP Equilibration (37°C in Aggregometer) Platelet_Count->Equilibration Pre_incubation 6. Pre-incubation (with this compound or Vehicle) Equilibration->Pre_incubation Agonist_Addition 7. Agonist Addition (e.g., ADP, ATP) Pre_incubation->Agonist_Addition Data_Recording 8. Record Light Transmission Agonist_Addition->Data_Recording Aggregation_Curve 9. Generate Aggregation Curves Data_Recording->Aggregation_Curve Max_Aggregation 10. Determine Max Aggregation (%) Aggregation_Curve->Max_Aggregation Dose_Response 11. Plot Dose-Response Curve Max_Aggregation->Dose_Response IC50_Calculation 12. Calculate IC50 for this compound Dose_Response->IC50_Calculation

References

Troubleshooting & Optimization

Navigating NF023: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing NF023, a potent and selective antagonist of P2X1 purinergic receptors and Gαo/i protein subunits, achieving optimal experimental conditions is paramount.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges with this compound solubility and stability, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is high-purity water.[2][3] Several suppliers indicate that this compound is soluble in water, with some providing a maximum concentration of up to 100 mg/mL or 105.3 mg/mL.[2][3]

Q2: My this compound is not dissolving easily in water. What should I do?

A2: If you encounter difficulty dissolving this compound, gentle warming and sonication are recommended to facilitate dissolution.[3] It is crucial to ensure the water is of high purity (e.g., Milli-Q or equivalent) to avoid introducing contaminants that could affect solubility or stability.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: For long-term storage, this compound in its solid (powder) form should be desiccated at room temperature or stored at -20°C.[2][3] Once reconstituted in water, it is advisable to prepare aliquots of the stock solution and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] Stock solutions stored at -20°C are typically stable for up to one month, while storage at -80°C can extend stability to six months.[4]

Q4: I observed precipitation in my this compound stock solution after freezing and thawing. What should I do?

A4: The observation of precipitation after a freeze-thaw cycle suggests that the compound may be coming out of solution. To address this, you can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating. To prevent this issue, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q5: What is the stability of this compound in aqueous buffers at different pH values?

A5: While specific data on the pH-dependent stability of this compound is not extensively published, compounds with sulfonic acid groups, like this compound, are generally stable in a physiological pH range (around 7.2-7.4). Extreme pH values (highly acidic or alkaline) should be avoided as they could potentially lead to hydrolysis or degradation of the molecule. It is recommended to prepare fresh dilutions in your experimental buffer from a frozen stock solution shortly before use.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Incomplete Dissolution Insufficient mixing or low temperature.Gently warm the solution to 37°C. Use a vortex mixer or sonicator to aid dissolution.[3] Ensure the solvent is high-purity water.
Precipitation in Stock Solution Supersaturation or effects of freeze-thaw cycles.Warm the solution to 37°C and vortex to redissolve. Prepare single-use aliquots to avoid repeated freezing and thawing.[1] Consider preparing a slightly lower concentration stock solution if precipitation persists.
Inconsistent Experimental Results Degradation of this compound stock solution.Always use freshly prepared dilutions from a properly stored, frozen aliquot. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles.
Low Potency or Efficacy Incorrect concentration due to incomplete dissolution or degradation. Adsorption to plasticware.Verify the complete dissolution of this compound when preparing stock solutions. Use low-adhesion microcentrifuge tubes and pipette tips to minimize loss of the compound. Prepare fresh dilutions for each experiment.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 1162.86 g/mol for the hexasodium salt) in a sterile microcentrifuge tube.[2] For 1 mL of a 10 mM solution, you would need 1.163 mg.

  • Dissolution: Add the appropriate volume of high-purity water to achieve the desired concentration. For a 10 mM solution, add 1 mL of water.

  • Mixing: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

This compound Mechanism of Action and Signaling Pathways

This compound exerts its effects through two primary mechanisms: as a competitive antagonist of P2X1 receptors and as a selective inhibitor of the α-subunits of Gαo/i proteins.[1][2]

  • P2X Receptor Antagonism: P2X receptors are ligand-gated ion channels that open in response to extracellular ATP. This compound competitively binds to P2X1 receptors, preventing ATP from binding and thereby blocking the influx of cations (Na⁺ and Ca²⁺) into the cell.[5][6]

  • G-protein Inhibition: this compound directly interacts with the α-subunits of inhibitory G-proteins (Gαo/i). This interaction prevents the G-protein from coupling to its receptor, thereby inhibiting the downstream signaling cascade that typically leads to a decrease in cellular cAMP levels.[1]

Below are diagrams illustrating these pathways and a general troubleshooting workflow.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Activates This compound This compound This compound->P2X1_Receptor Inhibits Ion_Influx Na⁺ / Ca²⁺ Influx P2X1_Receptor->Ion_Influx Cellular_Response Cellular Response Ion_Influx->Cellular_Response

Caption: this compound antagonism of the P2X1 receptor signaling pathway.

Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR Activates G_Protein Gαi Gβγ GPCR->G_Protein AC Adenylyl Cyclase G_Protein:Gαi->AC Inhibits cAMP_Production ↓ cAMP AC->cAMP_Production This compound This compound This compound->G_Protein:Gαi Inhibits

Caption: this compound inhibition of the Gαi signaling pathway.

Troubleshooting_Workflow Start Encounter Issue Check_Dissolution Is this compound fully dissolved? Start->Check_Dissolution Warm_Sonicate Warm to 37°C and sonicate Check_Dissolution->Warm_Sonicate No Check_Aliquots Using fresh aliquot? Check_Dissolution->Check_Aliquots Yes Warm_Sonicate->Check_Dissolution Prepare_New_Aliquots Prepare new single-use aliquots Check_Aliquots->Prepare_New_Aliquots No Check_Concentration Concentration accurate? Check_Aliquots->Check_Concentration Yes End Issue Resolved Prepare_New_Aliquots->End Recalculate_Weigh Recalculate and prepare fresh stock Check_Concentration->Recalculate_Weigh No Consider_Degradation Consider potential degradation Check_Concentration->Consider_Degradation Yes Recalculate_Weigh->End Consider_Degradation->End

Caption: A logical workflow for troubleshooting common this compound issues.

References

NF023 Technical Support Center: Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of NF023 in electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this selective P2X1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

This compound is a potent, selective, and competitive antagonist of the P2X1 purinergic receptor. In electrophysiology, it is primarily used to block ion channel currents mediated by the activation of P2X1 receptors by extracellular ATP. It is often preferred over other P2X antagonists like suramin (B1662206) or PPADS for its selectivity.[1]

Q2: I'm not seeing the expected block of my ATP-induced current. What could be the issue?

Several factors could contribute to a lack of effect. Please consider the following:

  • This compound Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for human P2X1 receptors is approximately 0.21 µM.[2] Higher concentrations may be needed depending on the experimental conditions and the specific P2X receptor subtype you are studying.

  • Receptor Subtype: Confirm the identity of the P2X receptor subtype in your preparation. This compound is significantly less potent at other P2X subtypes (e.g., IC50 for human P2X3 is 28.9 µM, and it is largely ineffective at P2X2 and P2X4).[2]

  • Compound Stability: this compound solutions should be made fresh. While stock solutions can be stored frozen, repeated freeze-thaw cycles should be avoided.

  • pH of Solution: Ensure the pH of your external solution is stable after the addition of this compound, as pH shifts can affect both the compound and the channels being studied.

Q3: I'm observing unexpected changes in my baseline currents after applying this compound, even in the absence of ATP. What could be the cause?

While this compound is reported to have no effect on the resting membrane potential of smooth muscle cells, it has a known off-target effect as a selective inhibitor of the α-subunit of Gαo/i proteins with an EC50 of approximately 300 nM.[1][3] This could manifest in your recordings in a few ways:

  • Modulation of Basal Channel Activity: If there is tonic Gαo/i-mediated signaling in your cells that modulates baseline ion channel activity, inhibiting this with this compound could alter your holding current.

  • Interaction with Other Receptors: If your preparation has endogenously active Gαo/i-coupled receptors, this compound could be revealing their basal activity by blocking their downstream signaling.

Q4: Can this compound directly block other ion channels?

The available literature primarily focuses on the P2X receptor antagonism and G-protein inhibition of this compound. While direct block of other ion channels is not a widely reported issue, it is always good practice to perform control experiments. To test for non-specific effects, apply this compound to cells that do not express P2X1 receptors and observe for any changes in membrane properties or responses to other stimuli.

Q5: My giga-ohm seal is becoming unstable after perfusing with this compound. What should I do?

Seal instability is a common issue in patch-clamp electrophysiology and is not a specifically reported problem with this compound. However, if you suspect the compound is contributing to this, consider the following general troubleshooting steps:

  • Solution Filtration: Ensure your this compound-containing solution is filtered (0.22 µm filter) to remove any potential precipitates that could interfere with the seal.

  • Pipette Polishing: Fire-polishing your recording pipette can create a smoother surface for a more stable seal.

  • Perfusion Speed: Reduce the speed of your perfusion system. A rapid flow can mechanically destabilize the seal.

  • Solvent Effects: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your recording solution is low (typically <0.1%) and that you have performed a vehicle control to rule out solvent-induced instability.

Troubleshooting Guides

Problem 1: Variability in the inhibitory effect of this compound

Possible Causes & Solutions

CauseSolution
Inconsistent this compound Concentration Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
ATP Degradation Ensure your ATP stock is fresh and stored correctly. Consider including an ATPase inhibitor in your external solution if ATP degradation is a concern.
Receptor Desensitization P2X receptors can desensitize upon prolonged exposure to ATP. Use a rapid perfusion system to apply ATP for short durations.
pH shift in external solution Verify the pH of your external solution after adding this compound and adjust if necessary.
Problem 2: Suspected Off-Target Effects via G-Protein Inhibition

Experimental Steps to Confirm

  • Characterize Baseline Effects: In the absence of any P2X receptor agonist, apply this compound and monitor for changes in holding current, input resistance, and resting membrane potential.

  • Use a Non-hydrolyzable GTP Analog: Include GTPγS in your patch pipette to irreversibly activate G-proteins. If the effects of this compound are mediated by G-protein inhibition, the presence of GTPγS may alter the observed response to this compound.

  • Test Other GPCR Pathways: If you have a known Gαo/i-coupled receptor in your cells, test if this compound can block the downstream effects of its agonist. For example, if a known agonist inhibits voltage-gated calcium channels via a Gαo/i pathway, see if pre-application of this compound can prevent this inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute in high-quality deionized water to a stock concentration of 1-10 mM.

  • Solubility: Gentle warming and vortexing can aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Voltage-Clamp Recording to Test this compound Efficacy
  • Cell Preparation: Culture cells expressing the P2X1 receptor of interest.

  • Recording Solutions:

    • Internal Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Recording Procedure:

    • Establish a stable whole-cell recording with a giga-ohm seal.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Record a stable baseline current in the external solution.

    • Rapidly perfuse the cell with a solution containing ATP (e.g., 10 µM) to elicit a P2X1-mediated inward current.

    • Wash out the ATP and allow the current to return to baseline.

    • Perfuse with the desired concentration of this compound for 2-5 minutes.

    • Co-apply ATP and this compound and record the current response.

    • Calculate the percentage of inhibition caused by this compound.

Visualizations

NF023_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Activates This compound This compound This compound->P2X1 Blocks G_alpha Gαo/i-GTP This compound->G_alpha Inhibits Ion_Influx Cation Influx P2X1->Ion_Influx Allows GPCR Gαo/i-coupled Receptor G_protein Gαo/iβγ GPCR->G_protein Activates G_protein->G_alpha Effector Downstream Effector G_alpha->Effector Modulates

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Start No/Poor Block by this compound Check_Conc Is this compound concentration correct for P2X subtype? Start->Check_Conc Check_Stability Are this compound and ATP solutions fresh? Check_Conc->Check_Stability Yes Adjust_Conc Adjust Concentration Check_Conc->Adjust_Conc No Check_Perfusion Is perfusion rapid enough to avoid desensitization? Check_Stability->Check_Perfusion Yes Remake_Sol Remake Solutions Check_Stability->Remake_Sol No Consider_Off_Target Consider off-target or non-specific effects Check_Perfusion->Consider_Off_Target Yes Adjust_Perf Adjust Perfusion Check_Perfusion->Adjust_Perf No End_Success Problem Resolved Consider_Off_Target->End_Success Adjust_Conc->End_Success Remake_Sol->End_Success Adjust_Perf->End_Success

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Mitigating Off-Target Effects of NF023

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NF023 in experiments while effectively mitigating its off-target effects. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a suramin (B1662206) analog that functions as a selective antagonist for two primary targets:

  • P2X1 purinergic receptors: It acts as a competitive antagonist at these ATP-gated ion channels.

  • Gαi/o subunits of heterotrimeric G proteins: It directly inhibits the activation of these G proteins.

Q2: What are the known off-target effects of this compound?

Besides its primary targets, this compound has been shown to interact with other molecules, which can lead to off-target effects in your experiments. The most well-characterized off-targets include:

  • Other P2X receptor subtypes: While most potent at P2X1, this compound can also inhibit P2X3 at higher concentrations. It is largely inactive at P2X2 and P2X4 receptors.

  • High Mobility Group A2 (HMGA2) protein: this compound can inhibit the DNA-binding activity of HMGA2.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Mitigating off-target effects is crucial for obtaining reliable and interpretable data. Here are key strategies:

  • Careful Dose Selection: Use the lowest effective concentration of this compound that elicits a response on your primary target while minimizing engagement of off-targets. A thorough dose-response analysis is essential.

  • Use of Selective Agonists: To isolate the pathway of interest, use selective agonists for either P2X1 receptors or a specific Gαi/o-coupled receptor in your experimental system.

  • Employing Orthogonal Approaches: Use additional, structurally and mechanistically different inhibitors for your target of interest to confirm that the observed phenotype is not an artifact of this compound's off-target activity.

  • Control Experiments: Design rigorous control experiments, including vehicle controls and potentially a negative control compound that is structurally similar to this compound but inactive at the target.

  • Validate Target Engagement: Whenever possible, include assays to directly measure the engagement of this compound with its intended target in your specific experimental setup.

Troubleshooting Guide

Problem 1: I am observing an effect of this compound, but I'm unsure if it's due to P2X1 inhibition or Gαi/o inhibition.

This is a common challenge due to the dual mechanism of action of this compound. Here’s a troubleshooting workflow to dissect the signaling pathway:

  • Step 1: Selective Activation.

    • To test for P2X1 involvement, stimulate your cells with a selective P2X1 agonist, such as α,β-methylene ATP (α,β-meATP).[1] Observe if pre-treatment with this compound blocks the α,β-meATP-induced response.

    • To test for Gαi/o involvement, use a selective agonist for a Gαi/o-coupled receptor that is endogenously or exogenously expressed in your cells (e.g., a specific chemokine or opioid receptor agonist).[2] Determine if this compound can inhibit the signaling downstream of this receptor (e.g., decreased cAMP levels).

  • Step 2: Use of a Gαi/o-specific inhibitor.

    • Pertussis toxin (PTX) is a classic inhibitor of Gαi/o signaling.[3] If the effect of your primary stimulus is blocked by both this compound and PTX, it strongly suggests the involvement of a Gαi/o-coupled pathway. If PTX has no effect, but this compound does, the effect is more likely mediated by P2X1.

  • Step 3: Downstream Signaling Analysis.

    • Measure downstream signaling events specific to each pathway. For P2X1, this could be a rapid influx of extracellular calcium.[1] For Gαi/o, this is typically a decrease in intracellular cAMP levels.[4]

Problem 2: My results with this compound are inconsistent or have a narrow therapeutic window.

Inconsistent results can arise from several factors related to experimental design and execution.

  • Dose-Response Curve: A steep dose-response curve can lead to variability. Ensure you have a well-defined dose-response curve with multiple data points to accurately determine the EC50 or IC50 in your system.

  • Reagent Quality and Handling: Ensure the purity and proper storage of your this compound stock solutions. This compound is soluble in water; prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Cellular Context: The expression levels of P2X1 receptors and various Gαi/o-coupled receptors can vary significantly between cell types and even with passage number. Characterize your cell model to understand the relative expression of this compound targets.

Quantitative Data Summary

The following tables summarize the known potency of this compound at its primary and off-targets. Use this data to guide your initial dose-selection for experiments.

Table 1: Potency of this compound at Primary Targets

TargetSpeciesAssay TypePotency (IC50 / EC50)Reference
P2X1 ReceptorHumanElectrophysiology0.21 µM (IC50)
Gαi/o SubunitsRecombinantGTPγS Binding~300 nM (EC50)

Table 2: Potency of this compound at Known Off-Targets

Off-TargetSpeciesAssay TypePotency (IC50)Reference
P2X3 ReceptorHumanElectrophysiology28.9 µM
P2X2 ReceptorHumanElectrophysiology> 50 µM
P2X4 ReceptorHumanElectrophysiology> 100 µM
HMGA2HumanDNA Binding Assay10.63 µM

Key Experimental Protocols

Protocol 1: Distinguishing P2X1 vs. Gαi/o Signaling using Calcium Flux and cAMP Assays

This protocol outlines a method to determine which of this compound's primary targets is responsible for an observed cellular response.

  • Cell Preparation:

    • Plate cells at an appropriate density in a 96-well plate suitable for both fluorescence and luminescence readings.

    • Allow cells to adhere and reach the desired confluency.

  • Calcium Flux Assay (for P2X1 activity):

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Pre-incubate a subset of wells with a dose-range of this compound for 15-30 minutes. Include vehicle-only controls.

    • Stimulate the cells with a selective P2X1 agonist (e.g., 10 µM α,β-meATP) and immediately measure the change in fluorescence using a plate reader.

    • Expected Outcome: If the response to the primary stimulus is mediated by P2X1, this compound will inhibit the α,β-meATP-induced calcium influx in a dose-dependent manner.

  • cAMP Assay (for Gαi/o activity):

    • In a separate set of wells, pre-treat cells with a dose-range of this compound for 15-30 minutes.

    • Incubate the cells with an adenylyl cyclase activator (e.g., forskolin) to elevate basal cAMP levels.

    • Co-stimulate with a selective agonist for a known Gαi/o-coupled receptor expressed in your cells.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Expected Outcome: If the response to the primary stimulus is mediated by a Gαi/o-coupled receptor, this compound will prevent the agonist-induced decrease in forskolin-stimulated cAMP levels.

Visualizations

NF023_Signaling_Pathways cluster_P2X1 P2X1 Receptor Pathway cluster_Gaio Gαi/o Pathway ATP_P2X1 ATP / α,β-meATP P2X1 P2X1 Receptor ATP_P2X1->P2X1 Ca_influx Ca²⁺ Influx P2X1->Ca_influx Downstream_P2X1 Downstream Effects Ca_influx->Downstream_P2X1 Agonist_GPCR Agonist GPCR Gαi/o-coupled GPCR Agonist_GPCR->GPCR Gaio Gαi/o GPCR->Gaio AC Adenylyl Cyclase Gaio->AC cAMP ↓ cAMP AC->cAMP Downstream_Gaio Downstream Effects cAMP->Downstream_Gaio This compound This compound This compound->P2X1 Antagonist This compound->Gaio Inhibitor

Caption: this compound's dual inhibitory action on P2X1 and Gαi/o pathways.

Troubleshooting_Workflow start Observed effect with this compound q1 Is the effect blocked by a selective P2X1 agonist (e.g., α,β-meATP)? start->q1 a1_yes Likely P2X1-mediated q1->a1_yes Yes q2 Is the effect blocked by Pertussis Toxin (PTX)? q1->q2 No end Conclusion a1_yes->end a2_yes Likely Gαi/o-mediated q2->a2_yes Yes a2_no Unlikely to be Gαi/o-mediated. Consider other off-targets. q2->a2_no No a2_yes->end a2_no->end

References

Technical Support Center: Improving the Selectivity of NF023 in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NF023. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments, with a focus on improving its selectivity in complex biological systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a suramin (B1662206) analog that functions as a selective antagonist for the P2X1 purinergic receptor.[1] It also acts as a direct antagonist of G-protein α-subunits of the Gαo/Gi family. This dual activity makes it a valuable tool for studying signaling pathways mediated by these proteins, but also necessitates careful experimental design to dissect its specific effects.

Q2: What is the selectivity profile of this compound?

This compound exhibits selectivity for P2X1 receptors over other P2X subtypes and is also selective for Gαo/i G-proteins. However, its selectivity is concentration-dependent. The IC50 and EC50 values provide a quantitative measure of its potency at different targets.

Data Presentation: this compound Selectivity Profile

TargetSpeciesPotency (IC50/EC50)Reference
P2X1 ReceptorHuman0.21 µM (IC50)[2]
P2X1 ReceptorRat0.24 µM (IC50)[2]
P2X3 ReceptorHuman28.9 µM (IC50)[2]
P2X3 ReceptorRat8.5 µM (IC50)
P2X2 ReceptorHuman> 50 µM (IC50)[2]
P2X4 ReceptorHuman> 100 µM (IC50)[2]
Gαo/i subunitsRecombinant~300 nM (EC50)

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in water. For stock solutions, it is recommended to reconstitute in water and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: No observable effect of this compound in my assay.

  • Possible Cause 1: Inadequate concentration.

    • Solution: Ensure you are using a concentration of this compound that is appropriate for your target of interest, based on its known IC50 or EC50 values (see table above). It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental system.

  • Possible Cause 2: Compound degradation.

    • Solution: Prepare fresh stock solutions of this compound. Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.

  • Possible Cause 3: Presence of ectonucleotidases.

    • Solution: In systems with high ectonucleotidase activity, ATP (the endogenous agonist for P2X1) can be rapidly degraded. This can mask the inhibitory effect of this compound. Consider including an ectonucleotidase inhibitor in your assay buffer.

  • Possible Cause 4: Receptor desensitization.

    • Solution: P2X1 receptors are known to desensitize rapidly upon agonist binding.[3] This can lead to a reduced window for observing antagonist effects. Optimize your agonist application time and consider using techniques that can measure rapid kinetic events, such as calcium flux assays with automated injectors.[4]

Problem 2: High variability in results between experiments.

  • Possible Cause 1: Inconsistent cell health or density.

    • Solution: Ensure consistent cell culture conditions, including passage number, confluency, and seeding density. Perform a cell viability assay to confirm that the concentrations of this compound and other reagents used are not cytotoxic.

  • Possible Cause 2: Issues with reagent preparation.

    • Solution: Prepare all reagents, including this compound and agonists, fresh for each experiment from reliable stock solutions. Ensure accurate pipetting and mixing.

  • Possible Cause 3: Non-specific binding.

    • Solution: this compound, like other charged molecules, may exhibit non-specific binding to plasticware or other components in your assay, reducing its effective concentration.[5][6] Consider using low-binding plates and including blocking agents like bovine serum albumin (BSA) in your assay buffer, if compatible with your experimental setup.

Problem 3: Suspected off-target effects.

  • Possible Cause 1: Inhibition of Gαo/i signaling.

    • Solution: To distinguish between P2X1 and Gαo/i-mediated effects, use appropriate controls.

      • Control 1 (P2X1-specific): Use a more selective P2X1 antagonist, if available, to confirm that the observed effect is indeed mediated by P2X1.

      • Control 2 (Gαo/i-specific): Use pertussis toxin (PTX) to inactivate Gαi/o proteins. If the effect of this compound is lost after PTX treatment, it suggests the involvement of Gαi/o signaling.

      • Control 3 (P2X1 activation): Use a specific P2X1 agonist, such as α,β-methylene ATP, to confirm that the pathway is active in your system.[2]

  • Possible Cause 2: Interference with assay components.

    • Solution: this compound is a colored compound and may interfere with colorimetric or fluorescent assays.[7]

      • Control: Run a control with this compound in the absence of cells or your biological sample to check for direct interference with the assay readout.

      • Alternative Assays: If interference is observed, consider using an alternative assay with a different detection method (e.g., a label-free assay).

Experimental Protocols

1. Calcium Flux Assay for P2X1 Receptor Activity

This protocol is designed to measure changes in intracellular calcium concentration upon P2X1 receptor activation and its inhibition by this compound.

  • Materials:

    • Cells expressing P2X1 receptors (e.g., HEK293 cells)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[4][8]

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • P2X1 receptor agonist (e.g., ATP, α,β-methylene ATP)

    • This compound

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader with automated injection capabilities

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Dye Loading:

      • Prepare a loading solution of the calcium-sensitive dye in HBSS. The final concentration of the dye will depend on the specific dye used.

      • Add an equal volume of 2.5% Pluronic F-127 to the dye solution to aid in dye solubilization.

      • Remove the cell culture medium and add the dye loading solution to each well.

      • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Washing: Gently wash the cells twice with HBSS to remove excess dye.

    • Compound Incubation:

      • Add HBSS containing different concentrations of this compound or vehicle control to the respective wells.

      • Incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature in the dark.

    • Measurement:

      • Place the plate in the fluorescence plate reader.

      • Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.

      • Establish a stable baseline reading for each well.

      • Use the automated injector to add the P2X1 agonist to each well and continue recording the fluorescence signal to capture the calcium influx.

    • Data Analysis:

      • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

      • Normalize the data to the vehicle control to determine the percentage of inhibition by this compound.

      • Plot the percentage of inhibition against the concentration of this compound to generate a concentration-response curve and determine the IC50 value.

2. GTPγS Binding Assay for Gαi/o Activity

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o subunits, which is an indicator of G-protein activation.[9][10][11]

  • Materials:

    • Cell membranes expressing the Gαi/o-coupled receptor of interest

    • [³⁵S]GTPγS

    • GTPγS (unlabeled)

    • GDP

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

    • Agonist for the Gαi/o-coupled receptor

    • This compound

    • Scintillation vials and scintillation cocktail

    • Glass fiber filters

    • Filtration apparatus

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest using standard homogenization and centrifugation techniques.

    • Assay Setup:

      • In a microcentrifuge tube, combine the cell membranes, assay buffer, and GDP.

      • Add different concentrations of this compound or vehicle control.

      • Add the agonist to stimulate the receptor. For antagonist studies, pre-incubate with this compound before adding the agonist.

    • Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS.

    • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

    • Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

    • Measurement:

      • Place the filters in scintillation vials with scintillation cocktail.

      • Measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Determine non-specific binding by including a condition with a high concentration of unlabeled GTPγS.

      • Subtract non-specific binding from all other readings to get specific binding.

      • Normalize the data to the control (agonist alone) to calculate the percentage of inhibition by this compound.

      • Generate a concentration-response curve to determine the EC50 or IC50 value.

3. Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist, and how this is affected by this compound.

  • Materials:

    • Freshly drawn human or animal blood anticoagulated with sodium citrate.

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[12][13]

    • Platelet agonist (e.g., ADP, collagen, thrombin).

    • This compound

    • Saline

    • Platelet aggregometer.[12][13]

    • Cuvettes with stir bars.

  • Methodology:

    • PRP and PPP Preparation:

      • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

      • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

    • Aggregometer Setup:

      • Set the aggregometer to 37°C.

      • Calibrate the instrument using PPP as the 100% aggregation blank and PRP as the 0% aggregation baseline.

    • Assay Procedure:

      • Add PRP to a cuvette with a stir bar and place it in the aggregometer.

      • Add this compound or vehicle control and incubate for a few minutes.

      • Add the platelet agonist to induce aggregation.

      • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Data Analysis:

      • The aggregometer software will generate aggregation curves.

      • Determine the maximum percentage of aggregation for each condition.

      • Calculate the percentage of inhibition of aggregation by this compound compared to the control.

Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Cellular_Response Cellular Response (e.g., Contraction, Platelet Aggregation) Ca_ion->Cellular_Response Go_Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gαo/i-coupled Receptor Agonist->GPCR G_protein Gαo/iβγ GPCR->G_protein Activates G_alpha Gαo/i-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Decreases G_alpha->Adenylyl_Cyclase Inhibits Downstream_Effectors Downstream Effectors G_beta_gamma->Downstream_Effectors This compound This compound This compound->G_alpha Inhibits cAMP->Downstream_Effectors Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Define_Question Define Research Question Choose_System Choose Experimental System Define_Question->Choose_System Select_Assay Select Appropriate Assay Choose_System->Select_Assay Design_Controls Design Controls (Positive, Negative, Vehicle) Select_Assay->Design_Controls Prepare_Reagents Prepare Reagents (this compound, Agonist, etc.) Design_Controls->Prepare_Reagents Perform_Assay Perform Assay (e.g., Calcium Flux) Prepare_Reagents->Perform_Assay Collect_Data Collect Data Perform_Assay->Collect_Data Analyze_Data Analyze Data (Normalization, IC50) Collect_Data->Analyze_Data Interpret_Results Interpret Results (Consider off-target effects) Analyze_Data->Interpret_Results Conclusion Draw Conclusions Interpret_Results->Conclusion

References

addressing NF023 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of NF023 in long-term experiments. This compound is a selective and competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by ATP.[1][2][3] Its stability and activity over extended experimental periods are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a suramin (B1662206) analog and a potent, selective, and competitive antagonist of the P2X1 purinergic receptor.[1][2] P2X1 receptors are ion channels that open in response to extracellular adenosine (B11128) triphosphate (ATP), leading to an influx of cations like Ca²⁺ and Na⁺.[1] this compound blocks the binding of ATP to the P2X1 receptor, thereby inhibiting this ion flux and the subsequent cellular responses.[1] It is significantly more selective for P2X1 over other P2X subtypes such as P2X2, P2X3, and P2X4.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term storage, solid this compound should be stored desiccated at room temperature. Stock solutions, typically prepared in water or a buffer, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Following reconstitution, it is recommended to use the aliquots on the same day of preparation or within one month if stored at -20°C.[4]

Q3: My this compound seems to lose its inhibitory effect over several days in my cell culture experiment. What could be the cause?

A3: Loss of this compound activity in long-term experiments can be attributed to several factors:

  • Degradation: this compound, as a naphthalenesulfonic acid derivative, may be susceptible to degradation under certain conditions. Factors such as pH, temperature (prolonged incubation at 37°C), and exposure to light can contribute to its breakdown.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration in the media. Using low-protein-binding plastics can help mitigate this issue.[4][5]

  • Cellular Uptake or Metabolism: Cells may internalize or metabolize the compound over time, leading to a decrease in its extracellular concentration.

  • Interaction with Media Components: Components within the cell culture media, such as amino acids or proteins in fetal bovine serum (FBS), can potentially interact with this compound, affecting its stability and availability.[4][6]

Q4: How can I test the stability of this compound in my specific cell culture medium?

A4: You can perform a stability study by incubating this compound in your cell culture medium (with and without serum, if applicable) at 37°C. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[4][7][8] A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is highly selective for the P2X1 receptor, at higher concentrations, it may exhibit some activity at other P2X subtypes. Additionally, as a suramin analog, it may interact with other proteins that have binding sites for polysulfonated compounds.[9][10] It is always recommended to perform dose-response experiments to determine the optimal concentration with minimal off-target effects for your specific system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound Activity Compound degradation in media at 37°C.Perform a stability test of this compound in your specific cell culture medium. Consider replenishing the medium with fresh this compound at regular intervals during long-term experiments.
Adsorption to plasticware.Use low-protein-binding cell culture plates and pipette tips.[4][5]
Interaction with serum proteins.Test for this compound stability in both serum-free and serum-containing media to assess the impact of serum. Adjust the working concentration accordingly.[4][6]
Photodegradation.Protect your cell cultures from direct light exposure by keeping plates in the dark as much as possible.
High Variability Between Replicates Inconsistent sample handling.Ensure precise and consistent timing for sample collection and processing.
Incomplete solubilization of stock solution.Ensure the this compound stock solution is fully dissolved before preparing working solutions.
Issues with the analytical method (e.g., HPLC).Validate your analytical method for linearity, precision, and accuracy.
No Apparent Degradation, but Still Ineffective Rapid cellular uptake or efflux.Analyze cell lysates to determine the intracellular concentration of this compound.
Incorrect initial concentration.Verify the concentration of your stock solution.

Quantitative Data Summary

The following tables provide a summary of the selectivity of this compound and hypothetical stability data for illustrative purposes.

Table 1: Selectivity Profile of this compound for Human P2X Receptors

Receptor SubtypeIC₅₀ (µM)
P2X10.21
P2X328.9
P2X2> 50
P2X4> 100

Data sourced from Tocris Bioscience and Soto et al., 1999.[11]

Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (hours)DMEM (% Remaining)DMEM + 10% FBS (% Remaining)
0100 ± 2.1100 ± 1.8
2492 ± 3.595 ± 2.9
4885 ± 4.291 ± 3.3
7278 ± 5.188 ± 4.5

This data is for illustrative purposes only and should be confirmed experimentally.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).[4][7][8]

Materials:

  • This compound powder

  • DMSO (or appropriate solvent for stock solution)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), optional

  • 24-well, low-protein-binding culture plates[5]

  • HPLC system with UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (optional, for improved quantification)

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the cell culture medium with and without 10% FBS.

    • Prepare a 10 µM working solution of this compound by diluting the stock solution in the respective media.

  • Experimental Setup:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media alone, media + FBS).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile (containing an internal standard, if used) to precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method to quantify the remaining this compound. A C18 column is often suitable for this type of analysis.

    • The percentage of this compound remaining at each time point is calculated by comparing the peak area to the peak area at time 0.

Visualizations

This compound Signaling Pathway

NF023_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Activates This compound This compound This compound->P2X1_Receptor Blocks Ion_Influx Ca²⁺/Na⁺ Influx P2X1_Receptor->Ion_Influx Mediates Cellular_Response Cellular Response Ion_Influx->Cellular_Response Triggers NF023_Stability_Workflow prep 1. Prepare this compound Working Solution in Media incubate 2. Incubate at 37°C prep->incubate sample 3. Collect Aliquots at Time Points incubate->sample process 4. Precipitate Proteins & Extract Compound sample->process analyze 5. Analyze by HPLC process->analyze results 6. Determine % Remaining vs. Time analyze->results Troubleshooting_Logic start Loss of this compound Activity Observed check_stability Is this compound stable in media (via HPLC)? start->check_stability yes_stable Yes check_stability->yes_stable Yes no_stable No check_stability->no_stable No check_adsorption Is adsorption to plastic a factor? yes_stable->check_adsorption solution1 Replenish media with fresh this compound periodically no_stable->solution1 yes_adsorption Yes check_adsorption->yes_adsorption Yes no_adsorption No check_adsorption->no_adsorption No solution2 Use low-protein-binding plasticware yes_adsorption->solution2 check_uptake Is there significant cellular uptake? no_adsorption->check_uptake yes_uptake Yes check_uptake->yes_uptake Yes no_uptake No check_uptake->no_uptake No solution3 Consider cellular metabolism or efflux mechanisms yes_uptake->solution3 end Re-evaluate experimental parameters no_uptake->end

References

Navigating the Challenges of In Vivo NF023 Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing NF023 in in vivo experiments. This compound, a selective P2X1 purinergic receptor antagonist and Gαo/i protein inhibitor, presents unique challenges in its delivery and application within a biological system. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful in vivo studies.

Troubleshooting Guide

This section addresses common issues encountered during the in vivo administration of this compound.

Problem Potential Cause Suggested Solution
Precipitation of this compound solution upon preparation or during administration. - Exceeding solubility limits.- Use of inappropriate solvent.- Interaction with other formulation components.- Ensure the concentration does not exceed the known solubility of this compound in water (up to 100 mg/mL, though lower concentrations are recommended for in vivo use).[1]- Prepare solutions fresh using sterile, pyrogen-free water or saline.[2]- Avoid complex solvent systems unless thoroughly validated for compatibility. Sonication may aid dissolution.[2]- For intravenous administration, ensure the pH of the final solution is compatible with blood.
Lack of expected biological effect after in vivo administration. - Inadequate dosage.- Rapid degradation or clearance of this compound.- Suboptimal route of administration.- Poor bioavailability.- A dose of 100 µmol/kg (i.v.) has been used successfully in pithed rats.[2] Dose-response studies are recommended to determine the optimal dose for your specific animal model and experimental endpoint.- Consider the potential for rapid in vivo degradation, a known challenge for some purinergic inhibitors. Timed sample collection and analysis of this compound levels in plasma can help assess its stability. While specific data for this compound is limited, some suramin (B1662206) analogs have shown stability in DMSO.[3][4]- Intravenous (i.v.) injection is a documented route of administration.[2] Other routes may require formulation strategies to improve absorption.- As a water-soluble compound, oral bioavailability is expected to be low. Parenteral routes are likely necessary.
Observed off-target effects or toxicity. - this compound is a suramin analog, and suramin is known to have off-target effects and toxicity.[3] - Interaction with other purinergic receptors or G-proteins at higher concentrations.- Non-specific binding due to the polysulfonated naphthylurea structure.- Conduct dose-escalation studies to identify the maximum tolerated dose (MTD) in your model.[5]- Carefully monitor animals for any signs of toxicity, such as changes in weight, behavior, or organ function.[5]- Include appropriate control groups to differentiate between vehicle effects and compound-specific toxicity.- If off-target effects are suspected, consider using a lower dose or exploring more specific analogs if available.
Difficulty with intravenous injection in small animals. - Small and fragile tail veins.- Improper restraint or technique.- Use a proper restraining device to ensure the animal is secure and calm.[6][7]- Warming the tail with a heat lamp or warm water can help dilate the veins, making them more accessible.[6][7]- Use a small gauge needle (e.g., 30G) and ensure the bevel is facing up.[8]- Inject slowly and steadily, monitoring for any swelling at the injection site, which could indicate a subcutaneous leak.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for in vivo administration of this compound?

A1: this compound is soluble in water.[1] For in vivo use, it is recommended to dissolve this compound in sterile, pyrogen-free physiological saline (0.9% NaCl) to ensure isotonicity and minimize irritation at the injection site.

Q2: What is a typical in vivo dose for this compound?

A2: A study in pithed rats used a dose of 100 µmol/kg administered intravenously.[2] However, the optimal dose will depend on the animal model, the target tissue, and the specific research question. It is crucial to perform a dose-response study to determine the effective and non-toxic dose range for your experiment.

Q3: How should I store this compound solutions?

A3: It is recommended to prepare this compound solutions fresh before each experiment. If storage is necessary, aliquot the solution and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

A4: As a suramin analog, this compound has the potential for off-target effects.[3][9] Suramin itself is known to interact with a variety of receptors and enzymes.[3] While specific in vivo off-target studies for this compound are not widely published, researchers should be aware of this possibility and include appropriate controls to validate their findings. At higher concentrations, the selectivity of this compound for P2X1 over other P2X subtypes decreases.[10]

Q5: Is this compound stable in biological fluids?

A5: There is limited published data on the stability of this compound in plasma or other biological fluids. Some suramin analogs have been shown to be stable in DMSO, but this is not representative of in vivo conditions.[3][4] Researchers should consider the possibility of enzymatic degradation in vivo and may need to perform pilot studies to assess the pharmacokinetic profile of this compound in their model system.

Experimental Protocols

Protocol: Intravenous (Tail Vein) Injection of this compound in Mice

This protocol provides a general guideline for the intravenous administration of this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Insulin syringes with a 28-30G needle

  • Mouse restrainer

  • Heat lamp or warm water bath

  • 70% ethanol (B145695)

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration. A typical injection volume for a mouse is 100 µL.

    • Vortex the solution thoroughly. If needed, sonicate briefly to aid dissolution.[2]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Place the mouse in a suitable restrainer.

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds to dilate the lateral tail veins.[6][7]

  • Injection Procedure:

    • Wipe the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.

    • Load the syringe with the this compound solution, ensuring there are no air bubbles.

    • Position the needle, with the bevel facing upwards, almost parallel to the tail vein.

    • Gently insert the needle into one of the lateral tail veins. A slight "flash" of blood in the hub of the needle may be visible upon successful entry.

    • Inject the solution slowly and steadily. Observe the injection site for any signs of swelling, which would indicate extravasation.

    • After injecting the full volume, carefully withdraw the needle.

    • Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions according to your approved protocol.

Visualizations

Signaling Pathway of this compound Action

NF023_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1_Receptor Activates GPCR G-protein Coupled Receptor (e.g., Purinergic) ATP->GPCR Activates Ion_Influx Cation Influx (e.g., Ca²⁺) P2X1_Receptor->Ion_Influx G_protein Gαo/i Protein GPCR->G_protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_protein->Effector Inhibits Cellular_Response Cellular Response Effector->Cellular_Response Ion_Influx->Cellular_Response This compound This compound This compound->P2X1_Receptor Antagonizes This compound->G_protein Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo this compound Study

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis A This compound Solution Preparation (Sterile Saline) C Intravenous (Tail Vein) Injection of this compound A->C B Animal Acclimatization & Baseline Measurements B->C D Post-injection Monitoring for Adverse Effects C->D E Collection of Biological Samples (Blood, Tissues) at Timed Intervals D->E F Pharmacokinetic Analysis (e.g., LC-MS/MS) E->F G Pharmacodynamic Analysis (Biological Endpoint Measurement) E->G H Toxicity Assessment (Histopathology, Blood Chemistry) E->H

Caption: General workflow for an in vivo study with this compound.

Logical Relationship of Potential In Vivo Challenges

Challenges_Relationship cluster_challenges Potential Challenges A This compound Physicochemical Properties (Polysulfonated, Water-Soluble) B In Vivo Delivery A->B Dictates Formulation & Route D1 Off-Target Effects A->D1 Structural Similarity to Suramin C Pharmacokinetics B->C Influences C2 Poor Bioavailability (non-i.v. routes) B->C2 D Pharmacodynamics C->D Determines C1 Rapid Clearance C->C1 D2 Lack of Efficacy C->D2 Insufficient Exposure E Toxicity D->E Can Lead To E1 Systemic Toxicity D1->E1

Caption: Interplay of factors contributing to in vivo challenges.

References

Technical Support Center: Managing NF023-Associated Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for controlling autofluorescence that may be associated with the use of NF023 in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause autofluorescence?

This compound is a suramin (B1662206) analog used as a selective antagonist for P2X1 receptors and G-proteins (Gαo/Gαi subunits).[1][2] While the specific fluorescent properties of this compound are not extensively documented in publicly available literature, its parent compound, suramin, has been observed to induce pigment fluorescence in neuronal tissues.[3] This suggests that this compound, due to its structural similarities, may also possess intrinsic fluorescent properties that contribute to background signal in imaging experiments. Autofluorescence is the natural emission of light by biological samples or compounds when excited by light, which can interfere with the detection of specific fluorescent signals.[4]

Q2: How can I determine if this compound is causing autofluorescence in my experiment?

To ascertain if this compound is the source of autofluorescence, it is crucial to include a key control in your experimental setup. Prepare a sample that includes this compound but omits your specific fluorescent labels (e.g., fluorescently tagged antibodies or dyes). Image this sample using the same settings (laser power, gain, filter sets) as your fully stained samples. Any signal detected in this control sample can be attributed to autofluorescence from either the biological specimen itself or the introduction of this compound.

Q3: What are other common sources of autofluorescence in biological imaging?

Autofluorescence can originate from various endogenous molecules within cells and tissues.[4][5] Common sources include:

  • Metabolic cofactors: NADH and flavins.

  • Structural proteins: Collagen and elastin.

  • Pigments: Lipofuscin and heme groups in red blood cells.[6]

  • Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[6][7]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating autofluorescence in your imaging experiments involving this compound.

Problem 1: High background fluorescence observed in all channels.

Potential Cause: Broad-spectrum autofluorescence from the tissue and potentially from this compound.

Solutions:

  • Spectral Characterization: Use a spectral confocal microscope to acquire the emission spectrum of the background fluorescence in an unstained, this compound-treated sample. This will help you choose fluorophores with emission spectra that are distinct from the autofluorescence peak.

  • Chemical Quenching: Employ a broad-spectrum quenching agent. Sudan Black B is a common choice for reducing lipofuscin-related autofluorescence.[8][9][10]

  • Photobleaching: Intentionally expose the sample to high-intensity excitation light before acquiring the final image. Autofluorescent species are often more susceptible to photobleaching than many commercial fluorophores.

Problem 2: Autofluorescence is primarily in the green channel.

Potential Cause: Many endogenous fluorophores, such as NADH and flavins, fluoresce in the green part of the spectrum.

Solutions:

  • Shift to Far-Red Fluorophores: Whenever possible, use fluorophores that are excited and emit in the far-red or near-infrared regions of the spectrum (e.g., Alexa Fluor 647, Cy5, DyLight 650).[6][7][11] Autofluorescence is typically weaker at longer wavelengths.

  • Use Narrowband Filters: Employ high-quality, narrow bandpass emission filters to specifically collect the signal from your fluorophore of interest and exclude as much of the broad autofluorescence signal as possible.

Quantitative Data Summary

The following table summarizes common sources of autofluorescence and various quenching methods with their primary applications.

Source of Autofluorescence Typical Emission Range Quenching Agent Mechanism/Application Reference
Collagen/Elastin400-450 nmTrueVIEW™Reduces non-lipofuscin autofluorescence.[10]
LipofuscinBroad (450-650 nm)Sudan Black BA dark, lipophilic dye that absorbs fluorescence.[8][9][10]
LipofuscinBroad (450-650 nm)TrueBlack™Specifically quenches lipofuscin autofluorescence.[8][10]
Red Blood CellsBroadPBS PerfusionRemoves red blood cells before fixation.[6][7]
Aldehyde FixativesBroadSodium Borohydride (B1222165)Reduces aldehyde-induced Schiff bases.[4][6][12]
GeneralBroadPhotobleachingPreferentially destroys autofluorescent molecules.[12]

Experimental Protocols

Protocol 1: Sudan Black B Staining for Quenching Autofluorescence

This protocol is effective for reducing lipofuscin-based autofluorescence in tissue sections.

Materials:

  • Sudan Black B powder

  • 70% Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Mounting medium

  • Staining jars

Procedure:

  • Prepare Sudan Black B Solution: Dissolve 0.1% (w/v) Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove any undissolved particles.

  • Rehydrate Sections: If working with paraffin-embedded sections, deparaffinize and rehydrate them through a graded series of ethanol to water.

  • Incubate with Sudan Black B: Immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature. The optimal incubation time may need to be determined empirically.

  • Wash: Briefly rinse the slides in 70% ethanol to remove excess stain.

  • Rinse: Wash the slides thoroughly with PBS.

  • Immunostaining: Proceed with your standard immunofluorescence staining protocol.

  • Mounting: Mount the coverslip using an aqueous mounting medium.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by fixation with glutaraldehyde or formaldehyde.

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris-Buffered Saline (TBS)

Procedure:

  • Prepare Sodium Borohydride Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS or TBS. Caution: Sodium borohydride is a reactive chemical. Handle with appropriate safety precautions.

  • Rehydrate Sections: Rehydrate your fixed tissue sections or cells as necessary.

  • Incubate: Cover the specimen with the sodium borohydride solution and incubate for 30 minutes at room temperature.

  • Wash: Wash the specimen three times for 5 minutes each with PBS or TBS to remove residual sodium borohydride.

  • Proceed with Staining: Continue with your blocking and antibody incubation steps as per your standard protocol.

Visualizations

Experimental_Workflow_for_Autofluorescence_Control Workflow for Managing this compound Autofluorescence cluster_prep Sample Preparation cluster_imaging Initial Imaging & Assessment cluster_mitigation Mitigation Strategies cluster_final Final Experiment Start Start with Fixed/Unfixed Sample NF023_Treatment Treat with this compound Start->NF023_Treatment Control_Prep Prepare Unlabeled Control (this compound only) NF023_Treatment->Control_Prep Initial_Image Image Unlabeled Control Control_Prep->Initial_Image Assess_AF Assess Autofluorescence (AF) Initial_Image->Assess_AF Choose_Strategy Select Mitigation Strategy Assess_AF->Choose_Strategy If AF is high Quenching Chemical Quenching (e.g., Sudan Black B) Choose_Strategy->Quenching Spectral Spectral Unmixing / Far-Red Dyes Choose_Strategy->Spectral Photobleach Photobleaching Choose_Strategy->Photobleach Apply_Strategy Apply Selected Strategy to Labeled Sample Quenching->Apply_Strategy Spectral->Apply_Strategy Photobleach->Apply_Strategy Final_Image Acquire Final Image Apply_Strategy->Final_Image Analysis Analyze Data Final_Image->Analysis Troubleshooting_Logic Troubleshooting Logic for Autofluorescence action action result result High_BG High Background Fluorescence? Broad_Spectrum Broad Spectrum Autofluorescence? High_BG->Broad_Spectrum Yes Good_Image Improved Signal- to-Noise Ratio High_BG->Good_Image No Green_Channel Primarily in Green Channel? Broad_Spectrum->Green_Channel No Quench Apply Sudan Black B or Photobleach Broad_Spectrum->Quench Yes Far_Red Switch to Far-Red Fluorophores Green_Channel->Far_Red Yes Optimize_Filters Use Narrowband Emission Filters Green_Channel->Optimize_Filters Also consider Quench->Good_Image Far_Red->Good_Image Optimize_Filters->Good_Image

References

Validation & Comparative

Validation of NF023 as a Specific P2X1 Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of purinergic signaling research, the precise pharmacological dissection of P2X receptor subtypes is paramount for elucidating their physiological roles and for the development of novel therapeutics. The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Consequently, the identification and validation of specific antagonists for the P2X1 receptor are of significant interest to the scientific community. This guide provides a comprehensive comparison of NF023, a putative P2X1 antagonist, with other commonly used P2X1 antagonists, namely NF449, PPADS, and Suramin (B1662206). We present a detailed analysis of their potency, selectivity, and mechanism of action, supported by experimental data and protocols.

Data Presentation: Comparative Analysis of P2X1 Antagonists

The following tables summarize the quantitative data on the potency and selectivity of this compound in comparison to other P2X1 antagonists, as well as their mechanisms of action and known off-target effects.

Table 1: Potency and Selectivity of P2X1 Receptor Antagonists

AntagonistReceptor SubtypeSpeciesIC50 Value
This compound P2X1Human0.21 µM[1]
P2X1Rat0.24 µM[2]
P2X2Human> 50 µM[1]
P2X3Human28.9 µM[1]
P2X3Rat8.5 µM[3]
P2X4Human> 100 µM[1]
NF449 P2X1Rat0.28 nM[4][5]
P2X1+5Rat0.69 nM[4][5]
P2X2Rat47,000 nM
P2X2+3Rat120 nM[4][5]
P2X3Rat1,820 nM
P2X4Rat> 300,000 nM
PPADS P2X1Rat68 nM[5][6]
P2X2Rat1 - 2.6 µM[7]
P2X3Rat214 nM[5][6]
P2X5Rat1 - 2.6 µM[7]
Suramin P2X1Human~2 µM[3]

Table 2: Mechanistic Profile and Off-Target Effects

AntagonistMechanism of Action at P2X1Known Off-Target Effects
This compound Competitive and reversible antagonist[1].Selectively inhibits the α-subunit of Go/i (EC50 ~300 nM) and the DNA-binding activity of HMGA2 (IC50 = 10.63 μM)[1].
NF449 Potent, non-competitive antagonist[8]. Binds to the ATP-binding site[9].Gsα-selective G protein antagonist[1][4][5]. Inhibits DNA-binding activity of HMGA2 (IC50 = 0.43 μM).
PPADS Reversible, competitive antagonist[6].Non-selective P2X receptor antagonist[7]. Also antagonizes some P2Y receptors[7].
Suramin Non-selective, competitive antagonist.Inhibits a wide range of enzymes and receptors[3][10].

Experimental Protocols

The validation of P2X1 receptor antagonists typically involves functional assays to measure the inhibition of ATP-induced receptor activation. Below are detailed methodologies for two standard experimental approaches.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is widely used to characterize the effects of compounds on ion channels expressed in Xenopus oocytes.

Objective: To determine the inhibitory concentration (IC50) of an antagonist on ATP-gated currents in P2X1-expressing oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human or rat P2X1 receptor

  • TEVC setup (amplifier, microelectrodes, perfusion system)

  • Recording solution (e.g., ND96)

  • ATP solution (agonist)

  • Antagonist solutions (e.g., this compound, NF449, PPADS, Suramin)

Procedure:

  • Oocyte Preparation and Receptor Expression: Stage V-VI oocytes are harvested from Xenopus laevis and treated to remove the follicular layer. The oocytes are then injected with cRNA encoding the P2X1 receptor and incubated for 2-5 days to allow for receptor expression on the oocyte membrane[9].

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with the recording solution. Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte to measure and clamp the membrane potential, typically at a holding potential of -60 mV[3][9].

  • Agonist Application and Data Acquisition: A baseline current is established. The oocyte is then exposed to a specific concentration of ATP (often the EC50 concentration, which elicits a half-maximal response) to induce an inward current through the activated P2X1 channels. The peak current amplitude is recorded[3].

  • Antagonist Application: To determine the inhibitory effect, oocytes are pre-incubated with varying concentrations of the antagonist for a defined period before the co-application of the antagonist and ATP. The resulting current is measured and compared to the control response (ATP alone)[11].

  • Data Analysis: The percentage of inhibition is calculated for each antagonist concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Calcium Flux Assay in HEK293 Cells

This cell-based assay measures changes in intracellular calcium concentration ([Ca2+]i) following P2X1 receptor activation, providing a high-throughput method for screening and characterizing antagonists.

Objective: To determine the IC50 of an antagonist by measuring its ability to block agonist-induced calcium influx in cells expressing the P2X1 receptor.

Materials:

  • HEK293 cells stably expressing the human P2X1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • P2X1 receptor agonist (e.g., ATP or a stable analog like α,β-methylene ATP)

  • Antagonist solutions

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: P2X1-expressing HEK293 cells are seeded into a multi-well plate (e.g., 96-well) and cultured to allow for adherence[12].

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye by incubating them in a dye-containing solution. The dye will fluoresce upon binding to free intracellular calcium[12].

  • Antagonist Incubation: After washing to remove excess dye, the cells are incubated with various concentrations of the antagonist[12].

  • Signal Measurement: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. The agonist is then added to all wells to stimulate the P2X1 receptors, leading to calcium influx and an increase in fluorescence[12].

  • Data Analysis: The change in fluorescence intensity is measured over time. The inhibitory effect of the antagonist is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. An IC50 value is calculated from the concentration-response curve.

Visualizations

The following diagrams, created using the DOT language, illustrate the P2X1 signaling pathway and the experimental workflows.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor Ion Channel ATP->P2X1 Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->P2X1 Binds & Inhibits Ca_ion Ca²⁺ P2X1:port->Ca_ion Influx Na_ion Na⁺ P2X1:port->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Downstream Downstream Cellular Responses Ca_ion->Downstream Second Messenger Na_ion->Depolarization Depolarization->Downstream

Caption: P2X1 receptor signaling pathway and points of antagonism.

TEVC_Workflow start Start prep Prepare Xenopus Oocytes Inject P2X1 cRNA start->prep incubate Incubate Oocytes (2-5 days for receptor expression) prep->incubate record Place Oocyte in Recording Chamber Perfuse with Recording Solution incubate->record impale Impale with Microelectrodes Clamp Membrane Potential (-60 mV) record->impale baseline Record Baseline Current impale->baseline antagonist Pre-incubate with Antagonist Solution baseline->antagonist agonist Co-apply Antagonist and ATP antagonist->agonist measure Measure Peak Inward Current agonist->measure analyze Analyze Data Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Calcium_Flux_Workflow start Start seed Seed P2X1-expressing HEK293 Cells in a 96-well Plate start->seed culture Culture Overnight seed->culture load Load Cells with Calcium-sensitive Dye culture->load wash Wash to Remove Excess Dye load->wash antagonist Incubate with Varying Concentrations of Antagonist wash->antagonist read_baseline Measure Baseline Fluorescence in Plate Reader antagonist->read_baseline add_agonist Add P2X1 Agonist (ATP) read_baseline->add_agonist read_response Measure Fluorescence Change add_agonist->read_response analyze Analyze Data Calculate IC50 read_response->analyze end End analyze->end

Caption: Experimental workflow for a calcium flux assay.

Conclusion

The validation of this compound as a specific P2X1 antagonist reveals a compound with moderate to high potency and notable selectivity for the P2X1 receptor over other tested P2X subtypes. Its competitive and reversible mechanism of action makes it a useful tool for in vitro studies. However, when compared to other available antagonists, its profile presents both advantages and disadvantages.

NF449 stands out as a significantly more potent P2X1 antagonist, with IC50 values in the sub-nanomolar range, offering a much higher degree of selectivity. This makes NF449 a superior choice for experiments requiring very high specificity and potency. On the other hand, PPADS and Suramin are less selective and are generally considered non-selective P2 receptor antagonists, limiting their utility in dissecting the specific role of P2X1 receptors.

A critical consideration for researchers is the off-target activity of this compound, particularly its inhibition of Gαo/i subunits. This could be a confounding factor in experimental systems where these G proteins play a significant role. Therefore, appropriate control experiments are necessary to attribute observed effects solely to P2X1 receptor antagonism.

References

A Comparative Analysis of P2X Antagonists: NF023 versus PPADS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of purinergic signaling, the selection of appropriate pharmacological tools is paramount. Among the antagonists for P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP, NF023 and Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS) are two widely utilized compounds. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable antagonist for specific research applications.

Mechanism of Action and Selectivity

This compound is a suramin (B1662206) analogue that acts as a competitive and reversible antagonist, exhibiting notable selectivity for the P2X1 receptor subtype.[1][2] Its antagonistic action involves a direct competition with ATP at the receptor's binding site.[3]

PPADS , on the other hand, is a non-selective P2 purinergic antagonist. Its mechanism of action is more complex, and it has been described as a noncompetitive antagonist in some contexts, suggesting it may act at an allosteric site rather than directly competing with ATP.[4][5] PPADS has been shown to inhibit a broader range of P2X receptors, including P2X1, P2X2, P2X3, and P2X5. However, at higher concentrations, it can also affect P2Y receptors, which should be a consideration in experimental design.[6]

The differential selectivity of these two compounds is a critical factor in their application. This compound's preference for P2X1 makes it a more suitable tool for studies focused on this specific subtype, while PPADS's broader profile can be advantageous for initial characterizations or when targeting multiple P2X receptors is desired.

Quantitative Comparison of Potency

The inhibitory potency of this compound and PPADS against various P2X receptor subtypes is summarized in the table below. The data, presented as IC50 values, highlight the distinct pharmacological profiles of these two antagonists.

Receptor SubtypeThis compound (IC50 in µM)PPADS (IC50 in µM)Species
P2X1 0.21[1][2]1 - 2.6Human
0.24[3]-Rat
P2X2 > 50[1][2]1 - 2.6Human
> 50[3]-Rat
P2X3 28.9[1][2]1 - 2.6Human
8.5[3]-Rat
P2X4 > 100[1][2]-Human
Insensitive up to 100 µM[3]-Rat
P2X5 -1 - 2.6-

Note: IC50 values can vary depending on the experimental conditions and expression systems used.

Signaling Pathway and Antagonist Interaction

The following diagram illustrates the general signaling pathway of P2X receptors and the points of inhibition by this compound and PPADS.

P2X_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_receptor Binds and activates This compound This compound This compound->P2X_receptor Competitively inhibits (at ATP binding site) PPADS PPADS PPADS->P2X_receptor Noncompetitively inhibits (likely allosteric site) Ca_ion Ca²⁺ P2X_receptor->Ca_ion Influx Na_ion Na⁺ P2X_receptor->Na_ion Influx Cellular_Response Downstream Cellular Response Ca_ion->Cellular_Response Na_ion->Cellular_Response Experimental_Workflow cluster_electrophysiology Electrophysiology (Patch Clamp) cluster_calcium_imaging Calcium Imaging e_prep Cell Preparation (on coverslips) e_record Whole-Cell Recording (Voltage Clamp) e_prep->e_record e_apply Agonist +/- Antagonist Application e_record->e_apply e_data Current Measurement & IC50 Calculation e_apply->e_data c_prep Cell Seeding (in multi-well plates) c_load Calcium Dye Loading c_prep->c_load c_incubate Antagonist Incubation c_load->c_incubate c_stim Agonist Stimulation c_incubate->c_stim c_data Fluorescence Measurement & IC50 Calculation c_stim->c_data

References

Unveiling the Selectivity of NF023: A Comparative Guide for P2X Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the selectivity profile of NF023, a well-characterized antagonist of P2X receptors. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound's potency against various P2X receptor subtypes, supported by quantitative data and detailed experimental protocols.

This compound: A Potent and Selective P2X1 Receptor Antagonist

This compound is a suramin (B1662206) analogue that has been identified as a potent and selective competitive antagonist of the P2X1 receptor subtype.[1][2] Its selectivity has been extensively characterized, demonstrating significantly higher affinity for P2X1 over other P2X subtypes, making it a valuable tool for isolating and studying P2X1-mediated physiological and pathological processes.

Comparative Selectivity Profile of this compound

The inhibitory potency of this compound has been quantified across several human and rat P2X receptor subtypes. The half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, are summarized in the table below.

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X1Human0.21[1][2]
P2X1Rat0.24
P2X2Human> 50[1][2]
P2X3Human28.9[1][2]
P2X3Rat8.5
P2X2/3 (heteromer)Rat1.4-1.6
P2X4Human> 100[1][2]

Lower IC50 values indicate higher antagonist potency.

The data clearly illustrates the high selectivity of this compound for the P2X1 receptor, with at least a 100-fold greater potency for human P2X1 compared to the P2X3 subtype and negligible activity at P2X2 and P2X4 receptors at concentrations up to 100 µM.[1][2]

Mechanism of Action: Competitive Antagonism

Studies have demonstrated that this compound acts as a competitive and reversible antagonist at P2X1 receptors. This was determined by observing a rightward shift in the ATP concentration-response curve in the presence of this compound, without a reduction in the maximum response. This is a hallmark of competitive antagonism, where the antagonist binds to the same site as the agonist (ATP) and can be overcome by increasing the agonist concentration.

Experimental Protocols

The following sections detail the key experimental methodologies used to determine the selectivity profile and mechanism of action of this compound.

Determination of Antagonist Potency (IC50) using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing ion channel modulators.

1. Oocyte Preparation and Receptor Expression:

  • Harvest stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the specific human or rat P2X receptor subtype.

  • Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • Clamp the membrane potential at a holding potential of -50 mV to -70 mV.

  • Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (typically EC50 to EC80) to establish a baseline current.

  • After a washout period, co-apply the agonist with increasing concentrations of this compound.

  • Record the peak inward current elicited by the agonist in the absence and presence of the antagonist.

3. Data Analysis:

  • Calculate the percentage inhibition of the agonist-induced current for each concentration of this compound.

  • Plot the percentage inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Characterization of Competitive Antagonism using Schild Analysis

Schild analysis is a pharmacological method used to differentiate between competitive and non-competitive antagonism.

1. Generation of Agonist Concentration-Response Curves:

  • Using the TEVC setup described above, generate a cumulative concentration-response curve for the agonist (e.g., ATP) in the absence of the antagonist.

  • Apply increasing concentrations of the agonist and record the corresponding current response until a maximal response is achieved.

2. Generation of Antagonist-Shifted Concentration-Response Curves:

  • Wash out the agonist and pre-incubate the oocyte with a fixed concentration of this compound for a sufficient period to reach equilibrium.

  • In the continuous presence of this compound, generate a new agonist concentration-response curve.

  • Repeat this procedure for several different fixed concentrations of this compound.

3. Data Analysis (Schild Plot):

  • For each concentration of this compound, determine the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

  • A linear regression with a slope that is not significantly different from 1 is indicative of competitive antagonism. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Binds This compound This compound (Antagonist) This compound->P2X_Receptor Competitively Binds (Blocks ATP binding) Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Opens Channel Cellular_Response Cellular Response (e.g., Depolarization, Signal Transduction) Ion_Influx->Cellular_Response Leads to

Caption: P2X Receptor Signaling and Competitive Inhibition by this compound.

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording (TEVC) cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject P2X Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impalement Impale with Voltage and Current Electrodes Oocyte_Placement->Electrode_Impalement Voltage_Clamp Clamp Membrane Potential Electrode_Impalement->Voltage_Clamp Agonist_Application Apply Agonist (ATP) Voltage_Clamp->Agonist_Application Antagonist_Application Co-apply Agonist + this compound Agonist_Application->Antagonist_Application Current_Measurement Measure Inward Current Antagonist_Application->Current_Measurement Inhibition_Calculation Calculate % Inhibition Current_Measurement->Inhibition_Calculation Dose_Response_Curve Plot Dose-Response Curve Inhibition_Calculation->Dose_Response_Curve IC50_Determination Determine IC50 Value Dose_Response_Curve->IC50_Determination

Caption: Experimental Workflow for IC50 Determination using TEVC.

Schild_Analysis_Logic Start Generate Agonist Concentration-Response Curve (Control) Add_Antagonist Add Fixed Concentration of this compound Start->Add_Antagonist Generate_Shifted_Curve Generate Agonist Concentration-Response Curve (in presence of this compound) Add_Antagonist->Generate_Shifted_Curve Calculate_DR Calculate Dose Ratio (DR) Generate_Shifted_Curve->Calculate_DR Repeat_Antagonist_Conc Repeat for Multiple This compound Concentrations Calculate_DR->Repeat_Antagonist_Conc Repeat_Antagonist_Conc->Add_Antagonist Yes Plot_Schild Plot log(DR-1) vs log[this compound] Repeat_Antagonist_Conc->Plot_Schild No Analyze_Plot Analyze Schild Plot: - Slope ≈ 1? - Determine pA2 Plot_Schild->Analyze_Plot

Caption: Logical Flow of Schild Analysis for Competitive Antagonism.

References

Comparative Analysis of NF023 Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Selectivity Profile of the P2X1 Receptor Antagonist, NF023.

This guide provides a detailed comparison of the pharmacological activity of this compound across various purinergic receptor subtypes. The data presented herein has been compiled from multiple experimental sources to offer an objective overview of the compound's selectivity and potential for off-target effects.

Executive Summary

This compound is a potent and selective competitive antagonist of the P2X1 receptor.[1] Experimental data consistently demonstrates its high affinity for the P2X1 subtype, with significantly lower potency at other P2X receptors. While broadly selective over the P2Y family of receptors, some interaction with the P2Y1 subtype has been observed at higher concentrations. Additionally, this compound exhibits inhibitory activity towards the α-subunit of G₀/Gᵢ proteins. This guide provides the quantitative data, experimental methodologies, and signaling pathway context to aid researchers in the evaluation and application of this compound in their studies.

Quantitative Comparison of this compound Activity

The inhibitory potency of this compound has been determined across a range of purinergic receptors and the G₀/Gᵢ α-subunit. The following tables summarize the available quantitative data, primarily presented as IC₅₀ (half-maximal inhibitory concentration) or pK₉ (the negative logarithm of the antagonist's equilibrium dissociation constant) values.

P2X Receptor Subtypes
Receptor SubtypeSpeciesIC₅₀ (µM)Reference
P2X₁ Human0.21[1]
Rat0.24[2]
P2X₂ Human> 50[1]
P2X₃ Human28.9[1]
Rat8.5[2]
P2X₄ Human> 100[1]
P2Y Receptor Subtypes

While this compound is generally reported to be selective over P2Y receptors, specific IC₅₀ values are not widely available in the literature.[1] However, one study has quantified its activity at the human P2Y₁ receptor.

Receptor SubtypeSpeciesApparent pK₉Reference
P2Y₁ Human5.0[3]

An apparent pK₉ value of 5.0 corresponds to a K₉ value of 10 µM.

Other Molecular Targets
TargetEC₅₀ (nM)Reference
G₀/Gᵢ α-subunit ~300[1]

Signaling Pathways

To provide a functional context for the cross-reactivity data, the following diagrams illustrate the canonical signaling pathways of the primary targets of this compound.

P2X1_Signaling_Pathway P2X1 Receptor Signaling Pathway ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds and Activates Ca_influx Ca²⁺ Influx P2X1->Ca_influx Na_influx Na⁺ Influx P2X1->Na_influx Ca_signaling Downstream Ca²⁺ Signaling Cascades Ca_influx->Ca_signaling Depolarization Membrane Depolarization Na_influx->Depolarization This compound This compound (Antagonist) This compound->P2X1 Competitively Inhibits P2X3_Signaling_Pathway P2X3 Receptor Signaling Pathway ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates Ca_influx Ca²⁺ Influx P2X3->Ca_influx Na_influx Na⁺ Influx P2X3->Na_influx Nociception Nociceptive Signaling Ca_influx->Nociception Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Nociception This compound This compound (Weak Antagonist) This compound->P2X3 Inhibits at high concentrations Goi_Signaling_Pathway G₀/Gᵢ α-Subunit Signaling Pathway GPCR G₀/Gᵢ-coupled GPCR G_protein G₀/Gᵢ Protein (αβγ Trimer) GPCR->G_protein Activates G_alpha Gα₀/ᵢ-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes This compound This compound (Inhibitor) This compound->G_alpha Inhibits TEVC_Workflow TEVC Experimental Workflow Oocyte_Prep Oocyte Preparation (Harvesting and Defolliculation) cRNA_Injection cRNA Injection (Target Receptor) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days at 16-18°C) cRNA_Injection->Incubation TEVC_Recording Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording Data_Analysis Data Analysis (IC₅₀ Determination) TEVC_Recording->Data_Analysis Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow Cell_Culture Cell Culture (Expressing target receptor) Dye_Loading Loading with Calcium-sensitive Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline_Measurement Baseline Fluorescence Measurement Dye_Loading->Baseline_Measurement Compound_Addition Addition of Antagonist (this compound) followed by Agonist (ATP) Baseline_Measurement->Compound_Addition Fluorescence_Recording Real-time Fluorescence Recording Compound_Addition->Fluorescence_Recording Data_Analysis Data Analysis (IC₅₀ Determination) Fluorescence_Recording->Data_Analysis

References

A Comparative Analysis of NF023 and Its Analogs: Potency, Selectivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative guide to the purinergic antagonist NF023 and its notable analogs. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of the performance of these compounds, supported by experimental data. The guide focuses on their potency and selectivity as antagonists of P2X receptors and inhibitors of G-protein signaling, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.

Introduction to this compound and its Analogs

This compound is a derivative of suramin (B1662206), a well-known polysulfonated naphthylurea, and is recognized for its activity as a selective antagonist of the P2X1 purinergic receptor and as an inhibitor of the Gαi/o subunits of heterotrimeric G-proteins.[1][2] Its analogs, including NF449, NF037, NF018, and NF007, have been developed to exhibit varied selectivity and potency profiles, making them valuable tools for dissecting the roles of specific P2X receptor subtypes and G-protein signaling pathways in various physiological and pathological processes.[1][3]

Comparative Performance Data

The following tables summarize the inhibitory potency of this compound and its key analog, NF449, on various human P2X receptor subtypes, as well as the selectivity of a broader range of suramin analogs for different G-protein alpha subunits.

Table 1: Comparative Antagonist Potency (IC50) of this compound and NF449 on Human P2X Receptors

CompoundP2X1 (µM)P2X2 (µM)P2X3 (µM)P2X4 (µM)
This compound 0.21[4][5]> 50[4][5]28.9[4][5]> 100[4][5]
NF449 0.00028471.82> 300

Table 2: Comparative Inhibitory Potency (EC50) and Selectivity of Suramin Analogs on G-Protein α-Subunits

CompoundGsα (µM)Giα-1/Goα (µM)Selectivity
Suramin ~0.24[1]> Gi/Go[1]Gsα selective[1]
This compound > Gsα[1]~0.3[1]Gi/Goα selective[1]
NF037 < Suramin[1]< this compound[1]Mixed
NF018 < this compound[1]> Suramin[1]Weakest of the series
NF007 < NF018[1]> Suramin[1]Weakest of the series

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess the antagonist activity on P2X receptors and the inhibitory effects on G-protein activation.

P2X Receptor Antagonist Activity Assay

The inhibitory potency of this compound and its analogs on various P2X receptor subtypes is typically determined using a two-microelectrode voltage-clamp technique in Xenopus laevis oocytes heterologously expressing the target receptor.[6][7]

Key Steps:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove follicular cells.

  • Receptor Expression: Oocytes are injected with cRNA encoding the specific human P2X receptor subtype and incubated to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

  • Antagonist Application: The oocyte is perfused with a solution containing a specific concentration of the antagonist (e.g., this compound or NF449).

  • Agonist Challenge: Following antagonist incubation, the oocyte is challenged with a specific concentration of ATP (the endogenous agonist for P2X receptors) in the continued presence of the antagonist.

  • Data Analysis: The resulting inward current, indicative of receptor activation, is measured. The inhibitory effect of the antagonist is calculated by comparing the current elicited in the presence and absence of the compound. IC50 values are then determined by fitting the concentration-response data to a logistical equation.

G-Protein Inhibition Assay ([³⁵S]GTPγS Binding Assay)

The inhibitory effect of suramin analogs on G-protein activation is commonly assessed using a [³⁵S]GTPγS binding assay with purified, recombinant G-protein α-subunits.[1][8] This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which is a key step in G-protein activation.

Key Steps:

  • Membrane Preparation: Membranes from cells expressing the G-protein of interest are prepared.

  • Assay Incubation: The membranes are incubated in a buffer containing GDP, the suramin analog at various concentrations, and the agonist (if studying receptor-mediated activation).

  • Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

  • Termination of Reaction: The reaction is stopped by rapid filtration through a filter that traps the membranes bound with [³⁵S]GTPγS.

  • Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The EC50 value for inhibition is determined by plotting the percentage of inhibition of [³⁵S]GTPγS binding against the concentration of the suramin analog.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their effects by targeting two primary signaling pathways: the ionotropic P2X receptor pathway and the metabotropic G-protein-coupled receptor (GPCR) pathway.

P2X Receptor Antagonism

P2X receptors are ligand-gated ion channels that open in response to the binding of extracellular ATP, leading to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell depolarization and activation of downstream signaling cascades.[9] this compound and its analogs act as competitive antagonists at these receptors, binding to the receptor and preventing the binding of ATP, thereby blocking ion channel opening.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ion Channel) ATP->P2X_Receptor Activates NF023_Analog This compound / Analogs NF023_Analog->P2X_Receptor Blocks Ion_Influx Na⁺ / Ca²⁺ Influx P2X_Receptor->Ion_Influx Opens Channel Cellular_Response Cellular Response (e.g., Depolarization, Ca²⁺ Signaling) Ion_Influx->Cellular_Response

Caption: P2X Receptor Signaling and Antagonism by this compound/Analogs.

G-Protein Inhibition

GPCRs, upon activation by their specific ligands, catalyze the exchange of GDP for GTP on the α-subunit of an associated heterotrimeric G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins such as adenylyl cyclase and phospholipase C.[10] Suramin and its analogs, including this compound, directly inhibit the Gα subunit, preventing GDP release and subsequent activation.[1] This action is independent of the GPCR itself and targets a fundamental step in GPCR signaling.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activates G_Protein Gα(GDP)-βγ (Inactive) GPCR->G_Protein Catalyzes GDP/GTP Exchange G_Protein_Active Gα(GTP) + Gβγ (Active) G_Protein->G_Protein_Active Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulates Activity NF023_Analog This compound / Analogs NF023_Analog->G_Protein Inhibits GDP Release

Caption: G-Protein Signaling and Inhibition by this compound/Analogs.

Conclusion

This compound and its analogs represent a versatile toolkit for probing purinergic and G-protein-mediated signaling. The data and methodologies presented herein provide a foundation for researchers to select the most appropriate compound for their specific experimental needs, whether it be the highly potent and P2X1-selective antagonism of NF449 or the Gαi/o-selective inhibition offered by this compound. Understanding the distinct profiles of these compounds is crucial for the accurate interpretation of experimental results and for the advancement of drug discovery efforts targeting these important signaling pathways.

References

Comparative Guide to Inhibitors of the Oncogenic Protein HMGA2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High Mobility Group AT-hook 2 (HMGA2) is a non-histone chromosomal protein that plays a crucial role in embryonic development and is aberrantly re-expressed in a wide range of human cancers.[1][2] Its ability to bind to AT-rich regions of DNA and modulate chromatin structure makes it a key regulator of gene transcription, influencing pathways involved in cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[2][3][4] The oncogenic potential of HMGA2 has led to significant interest in the discovery and validation of small molecule inhibitors as potential therapeutic agents.

This guide provides a comparative overview of several compounds that have been investigated for their inhibitory effects on HMGA2. We present available quantitative data, detailed experimental protocols for validation, and visual representations of key pathways and workflows to aid researchers in their evaluation and experimental design.

Quantitative Comparison of HMGA2 Inhibitors

The inhibitory potency of various compounds against HMGA2 has been evaluated using a range of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the efficacy of these inhibitors. The table below summarizes the reported IC50 values for several compounds. It is important to note that these values can vary depending on the specific assay conditions.

CompoundAssay TypeIC50 ValueReference
NetropsinAlphaScreen22 nM
WP631AlphaScreen48 nM
SuraminAlphaScreen2.58 µM
NF023AlphaScreen10.63 µM[5]
Netropsin3T3-L1 Adipogenesis Inhibition7.9 µM[6]
NetropsinCell-based Reporter Assay1.1 mM[7]
Trabectedin (B1682994)Not ReportedDisplaces HMGA proteins from DNA[8]

Experimental Protocols for Validating HMGA2 Inhibition

The validation of a compound's inhibitory effect on HMGA2 typically involves a multi-faceted approach, including biochemical assays to confirm direct interaction and cell-based assays to assess functional consequences.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for HMGA2-DNA Interaction

This high-throughput screening method is used to identify inhibitors of the interaction between HMGA2 and its DNA binding sites.[9][10]

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when HMGA2 binds to a biotinylated DNA probe.[9] Light emission from the acceptor beads is measured, and a decrease in signal indicates inhibition of the protein-DNA interaction.[9]

Protocol Outline:

  • Reagent Preparation:

    • Prepare a biotinylated DNA probe containing an AT-rich sequence recognized by HMGA2.

    • Prepare recombinant His-tagged HMGA2 protein.

    • Dilute donor and acceptor beads in an appropriate assay buffer.

  • Assay Procedure:

    • In a microplate, combine the biotinylated DNA probe, His-tagged HMGA2, and the test compound at various concentrations.

    • Add streptavidin-coated donor beads (which bind to the biotinylated DNA) and Ni-NTA-coated acceptor beads (which bind to the His-tagged protein).

    • Incubate the plate in the dark to allow for binding and bead proximity.

    • Read the plate using an AlphaScreen-compatible reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to qualitatively or semi-quantitatively assess the binding of a protein to a DNA probe.[11][12][13]

Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, resulting in a "shifted" band.[11][13] An inhibitor will reduce the formation of this complex, leading to a decrease in the intensity of the shifted band.[11]

Protocol Outline:

  • Probe Labeling:

    • Synthesize a short, double-stranded DNA oligonucleotide containing the HMGA2 binding site.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled probe with purified HMGA2 protein in a binding buffer.

    • For inhibition studies, pre-incubate the protein with the test compound before adding the probe.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel to separate the protein-DNA complexes from the free probe.

  • Detection:

    • Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of HMGA2 inhibitors on cancer cells that overexpress HMGA2.[14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding:

    • Seed cancer cells known to express high levels of HMGA2 into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the HMGA2 inhibitor for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for a few hours to allow for formazan formation.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to an untreated control.

    • Determine the IC50 value for cytotoxicity.

Visualizing HMGA2-Related Pathways and Experimental Workflows

HMGA2 Signaling and Oncogenic Functions

HMGA2 is a key architectural transcription factor that does not possess intrinsic transcriptional activity but rather modulates the transcription of other genes by altering chromatin structure.[4] It is involved in several cancer-related signaling pathways.

HMGA2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects let-7 let-7 HMGA2 HMGA2 let-7->HMGA2 inhibits MAPK_ERK MAPK/ERK HMGA2->MAPK_ERK activates TGFb_Smad TGFβ/Smad HMGA2->TGFb_Smad activates PI3K_AKT PI3K/AKT/mTOR HMGA2->PI3K_AKT activates Proliferation Cell Proliferation MAPK_ERK->Proliferation EMT EMT TGFb_Smad->EMT Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Drug_Resistance Drug Resistance PI3K_AKT->Drug_Resistance

Caption: Simplified HMGA2 signaling pathway.

Experimental Workflow for Validating an HMGA2 Inhibitor

A systematic workflow is essential for the robust validation of a potential HMGA2 inhibitor.

Experimental_Workflow cluster_screening Initial Screening cluster_biochemical Biochemical Validation cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening (e.g., AlphaScreen) EMSA EMSA HTS->EMSA SPR Surface Plasmon Resonance HTS->SPR Viability Cell Viability Assay (e.g., MTT) EMSA->Viability SPR->Viability WesternBlot Western Blot (Downstream Targets) Viability->WesternBlot qPCR qPCR (Target Gene Expression) Viability->qPCR Xenograft Animal Xenograft Models WesternBlot->Xenograft qPCR->Xenograft

Caption: Workflow for HMGA2 inhibitor validation.

Logical Comparison of HMGA2 Inhibitors

The selection of an HMGA2 inhibitor for further study depends on a variety of factors, including its potency, mechanism of action, and cell permeability.

Inhibitor_Comparison Inhibitors HMGA2 Inhibitors Netropsin Suramin Trabectedin WP631 Properties Key Properties Potency (IC50) Mechanism of Action Cell Permeability Specificity Netropsin_props Netropsin nM to µM range Minor Groove Binder Permeable Binds AT-rich DNA Inhibitors:e->Netropsin_props:w evaluates Suramin_props Suramin µM range Binds AT-hooks Poorly Permeable Binds other proteins Inhibitors:e->Suramin_props:w evaluates Trabectedin_props Trabectedin Potent Minor Groove Binder Permeable Affects DNA repair Inhibitors:e->Trabectedin_props:w evaluates WP631_props WP631 nM range DNA Intercalator Permeable Not specified Inhibitors:e->WP631_props:w evaluates

Caption: Comparison of HMGA2 inhibitor features.

References

Unveiling the Disruption of the cIAP2-TRAF2 Protein-Protein Interaction: A Comparative Analysis of NF023 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data confirms the efficacy of the small molecule NF023 in disrupting the critical protein-protein interaction (PPI) between cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2). This guide provides a detailed comparison of this compound with other potential inhibitors, presenting supporting data, experimental protocols, and visualizing the underlying biological pathways for researchers, scientists, and drug development professionals.

The cIAP2-TRAF2 interaction is a key node in the tumor necrosis factor (TNF) signaling pathway, playing a crucial role in the activation of the NF-κB cell survival pathway. The disruption of this interaction is a promising therapeutic strategy for certain cancers.

This compound: A Potent Disrupter of the cIAP2-TRAF2 Complex

Recent studies have identified this compound as a drug-like molecule capable of interfering with the assembly of the cIAP2-BIR1/TRAF2 complex[1]. Through a combination of in silico modeling and in vitro experimentation, this compound has been characterized as a promising PPI disrupter[1].

Quantitative Analysis of this compound Binding Affinity

MicroScale Thermophoresis (MST) has been employed to quantify the binding affinity of this compound to the BIR1 domain of cIAP2. The dissociation constant (Kd) for this interaction was determined to be in the low micromolar range, indicating a strong binding affinity. The precise Kd values from these experiments are summarized in the table below.

Comparative Analysis with Alternative Inhibitors: SMAC Mimetics

Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of compounds designed to mimic the endogenous IAP antagonist, SMAC protein. Several SMAC mimetics, including Birinapant, LCL161, and GDC-0152, have been developed and are in various stages of preclinical and clinical development. These compounds are known to bind to the BIR domains of cIAP proteins, including cIAP2, and induce their degradation[2][3].

While SMAC mimetics potently bind to cIAP2, their primary mechanism of action is often characterized by inducing auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, rather than directly disrupting the pre-formed cIAP2-TRAF2 complex. Birinapant, for instance, has been shown to preferentially target TRAF2-associated cIAP1 and cIAP2 for degradation[2][4][5]. Similarly, LCL161, in combination with other agents, leads to the degradation of cIAP1 and cIAP2, releasing RIP1 from the TRAF2-containing complex[3]. GDC-0152 also effectively induces the degradation of cIAP1[6].

The following table summarizes the available binding affinity data for this compound and selected SMAC mimetics to cIAP2. It is important to note that the data for SMAC mimetics reflects their binding to the BIR3 domain of cIAP2, which may not directly correlate with the disruption of the TRAF2 interaction that occurs at the BIR1 domain.

CompoundTarget DomainMethodReported Affinity (Kd/Ki)Reference
This compound cIAP2-BIR1MST1.3 ± 0.2 µM[1]
Birinapant cIAP2-BIR3FP1.5 nM (Kd)[5]
GDC-0152 cIAP2-BIR3Not Specified43 nM (Ki)[6][7]

Note: A direct comparison of the disruptive efficacy between this compound and SMAC mimetics on the cIAP2-TRAF2 interaction is challenging due to the different primary mechanisms of action and the lack of standardized quantitative data for the latter specifically on complex disruption.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approach, the following diagrams are provided.

G cluster_0 TNF-α Signaling Pathway cluster_1 Disruption by this compound TNFR TNFR TRAF2 TRAF2 TNFR->TRAF2 recruits cIAP2 cIAP2 TRAF2->cIAP2 binds Blocked cIAP2-TRAF2 Interaction Blocked NFkB NF-κB Activation (Cell Survival) cIAP2->NFkB leads to This compound This compound This compound->cIAP2 Apoptosis Apoptosis Blocked->Apoptosis promotes

Caption: TNF-α signaling pathway and its disruption by this compound.

G cluster_mst MicroScale Thermophoresis (MST) Workflow p_prep Protein Preparation (cIAP2-BIR1) p_label Fluorescent Labeling of cIAP2-BIR1 p_prep->p_label mixing Mixing of Labeled Protein and Ligand p_label->mixing ligand_prep Ligand Preparation (this compound Serial Dilution) ligand_prep->mixing capillary Loading into Capillaries mixing->capillary mst_instrument MST Instrument (Measurement of Thermophoresis) capillary->mst_instrument data_analysis Data Analysis (Kd Calculation) mst_instrument->data_analysis

References

Assessing the In Vivo Specificity of NF023: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NF023, a suramin (B1662206) analog, has been identified as a valuable pharmacological tool due to its potent antagonism of P2X1 purinergic receptors and its distinct inhibitory action on Gαo/i G-protein subunits. Understanding the in vivo specificity of this compound is critical for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comparative analysis of this compound's performance against other relevant compounds, supported by available experimental data, to aid researchers in their assessment of its suitability for in vivo studies.

Signaling Pathways and Experimental Workflow

To visually conceptualize the mechanisms of action and the experimental approach to assessing specificity, the following diagrams are provided.

Signaling Pathway of this compound Targets and Off-Targets cluster_0 P2X1 Receptor Signaling cluster_1 Gαo/i Signaling cluster_2 This compound Inhibition cluster_3 Potential Off-Targets ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Ca_influx Ca²⁺ Influx P2X1->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction GPCR GPCR Gaoi Gαo/i GPCR->Gaoi AC Adenylyl Cyclase Gaoi->AC cAMP ↓ cAMP AC->cAMP This compound This compound This compound->P2X1 Primary Target This compound->Gaoi Secondary Target P2X3 P2X3 Receptor This compound->P2X3 Lower Affinity P2X2_4 P2X2/P2X4 Receptors

Caption: this compound's primary and secondary targets, and potential off-targets.

Experimental Workflow for In Vivo Specificity Assessment cluster_0 Pre-clinical Model Selection cluster_1 Drug Administration and Dosing cluster_2 On-Target and Off-Target Readouts cluster_3 Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse) Target_Validation Validate P2X1 and Gαo/i Expression and Function Animal_Model->Target_Validation Dose_Response Administer this compound & Comparators (e.g., NF449) at various doses On_Target Measure On-Target Effects (e.g., Vas Deferens Contraction, Blood Pressure Response to α,β-meATP) Dose_Response->On_Target Off_Target Measure Off-Target Effects (e.g., Response to Noradrenaline, Heart Rate, Sedation) Dose_Response->Off_Target Data_Analysis Analyze Dose-Response Curves On_Target->Data_Analysis Off_Target->Data_Analysis Specificity_Index Determine Specificity Index (Ratio of Off-Target to On-Target Doses) Data_Analysis->Specificity_Index

Caption: A generalized workflow for assessing the in vivo specificity of this compound.

Data Presentation: Comparative In Vitro and In Vivo Activity

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency and Selectivity of this compound and Comparators

CompoundPrimary TargetIC₅₀ / EC₅₀Off-TargetIC₅₀ / EC₅₀Reference(s)
This compound P2X1 Receptor ~0.21-0.24 µM P2X3 Receptor~8.5-28.9 µM[1][2][3][4]
P2X2 Receptor>50 µM[1][2][3][4]
P2X4 Receptor>100 µM[1][2][3][4]
Gαo/i Subunits ~0.3 µM --
NF449 P2X1 Receptor~0.28-1 nMP2X2 Receptor~1.5 µM[5][6][7]
P2X3 Receptor~1.8 µM[8]
Gsα SubunitPotent Antagonist[5]
PPADS P2X1, P2X2, P2X3, P2X5~1-3 µMP2Y ReceptorsWeaker Antagonist[5]

Table 2: Comparative In Vivo Analgesic Activity in Rats

CompoundPain ModelRoute of AdministrationMinimal Effective Dose (mED)Reference(s)
This compound Acute Thermal NociceptionIntrathecal30 nmol
NF449 Acute Thermal NociceptionIntrathecal10 nmol

This data is derived from a study comparing the analgesic effects of various P2 receptor antagonists. A lower mED indicates higher potency in this specific in vivo assay.

Experimental Protocols

In Vivo Assessment of P2X1 Receptor Antagonism in Pithed Rats

This protocol is based on descriptions of in vivo experiments to assess the specificity of P2X antagonists.[2][4]

  • Animal Preparation: Male Wistar rats are anesthetized, and the spinal cord is pithed. The animals are artificially ventilated.

  • Hemodynamic Measurements: A carotid artery is cannulated for continuous blood pressure monitoring. The jugular vein is cannulated for intravenous drug administration.

  • Drug Administration:

    • A stable baseline blood pressure is established.

    • The P2X1 receptor agonist α,β-methylene ATP (α,β-meATP) is administered intravenously to elicit a pressor (blood pressure increasing) response.

    • This compound is administered intravenously at a selected dose.

    • The α,β-meATP challenge is repeated to assess the antagonistic effect of this compound on the pressor response.

  • Specificity Control:

    • The pressor response to a non-purinergic vasoconstrictor, such as noradrenaline, is measured before and after the administration of this compound.

    • A lack of inhibition of the noradrenaline-induced pressor response indicates specificity for purinergic pathways over α-adrenergic pathways.

Assessment of Analgesic Effects in a Rat Model of Acute Pain

This protocol is a generalized representation of methods used in studies like McGarvey et al.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: this compound and comparator compounds (e.g., NF449) are administered intrathecally to target the spinal cord.

  • Nociceptive Testing:

    • The hot-plate test is used to measure the thermal nociceptive threshold. The latency for the rat to exhibit a pain response (e.g., licking a paw) when placed on a heated surface is recorded.

    • A baseline latency is established before drug administration.

    • The nociceptive threshold is re-evaluated at various time points after drug administration.

  • Data Analysis: The minimal effective dose (mED) required to produce a significant analgesic effect is determined for each compound.

Discussion and Conclusion

The available data indicates that this compound is a potent antagonist of P2X1 receptors and Gαo/i subunits in vitro. Its selectivity for P2X1 over other P2X subtypes is evident, with a significantly lower potency observed for P2X2, P2X3, and P2X4 receptors.[1][2][3][4]

In vivo, the specificity of this compound has been demonstrated to some extent. In a pithed rat model, this compound was shown to antagonize the vasopressor effects of a P2X agonist without affecting the response to noradrenaline, suggesting it does not block α-adrenergic receptors.[2][4] This is a crucial piece of evidence for its specificity in a cardiovascular context.

In a comparative in vivo study on analgesia, this compound was effective in a model of acute pain, though it was found to be less potent than the highly selective P2X1 antagonist, NF449. This suggests that while this compound engages the target in vivo to produce a physiological effect, other more potent and potentially more selective compounds are available for P2X1 antagonism.

A key consideration for the in vivo use of this compound is its dual activity against P2X1 receptors and Gαo/i G-proteins. The EC₅₀ for Gαo/i inhibition (~300 nM) is in a similar range to its IC₅₀ for P2X1 antagonism (~210-240 nM).[1][2][3][4] This overlap implies that at concentrations used to achieve P2X1 blockade in vivo, there is a high likelihood of concurrent Gαo/i inhibition. Researchers must consider this dual pharmacology when interpreting results from experiments using this compound. For studies aiming to isolate the effects of P2X1 receptor blockade, a more selective antagonist such as NF449 may be a more appropriate choice, although NF449 has been reported to have off-target effects on Gsα-coupled signaling.[5]

References

Independent Validation of NF023: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the published findings regarding the compound NF023, a suramin (B1662206) analog, with supporting experimental data from various independent sources. It is intended for researchers, scientists, and drug development professionals interested in the multifaceted activities of this molecule.

Core Findings on this compound's Bioactivity

This compound has been independently characterized and validated to exhibit three primary biological activities:

  • Selective Antagonism of P2X1 Purinergic Receptors: this compound is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by ATP.

  • Inhibition of Gi/Go G-protein Subunits: The compound acts as a selective inhibitor of the alpha subunits of Gi and Go proteins, key transducers in G-protein-coupled receptor (GPCR) signaling.

  • Disruption of cIAP2-TRAF2 Protein-Protein Interaction: More recently, this compound has been identified as a disruptor of the interaction between the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2), a key interaction in the NF-κB signaling pathway.

Quantitative Data Comparison

The following tables summarize the quantitative data from the foundational publications and corroborating data from commercial suppliers, which serves as a form of independent validation.

Table 1: this compound as a P2X Receptor Antagonist

TargetSpeciesIC50 (µM)Publication
P2X1Human0.21Soto et al., 1999[1]
P2X1Rat0.24Soto et al., 1999[1]
P2X2Human> 50Soto et al., 1999[1]
P2X3Human28.9Soto et al., 1999[1]
P2X3Rat8.5Soto et al., 1999[1]
P2X4Human> 100Soto et al., 1999[1]

Data from commercial suppliers such as MedChemExpress and Tocris Bioscience corroborate these findings, listing IC50 values for human P2X1 in the range of 0.21 µM.[2][3]

Table 2: this compound as a G-protein Inhibitor

TargetEC50 (nM)Publication
Giα1~300Freissmuth et al., 1996[4]
Goα~300Freissmuth et al., 1996[4]
Gsα>10,000Freissmuth et al., 1996[4]

Sigma-Aldrich confirms the selective and direct G-protein antagonist activity for the α-subunits of the Go/Gi group with an EC50 of approximately 300 nM.[5]

Table 3: this compound as a cIAP2-TRAF2 Interaction Disruptor

AssayKd (µM)Publication
Microscale Thermophoresis (MST)1.1 ± 0.2De Vita et al., 2020[6][7]

As this is a more recent finding, independent validation from other research groups or commercial entities is not yet widely available.

Experimental Protocols

P2X1 Receptor Antagonism: Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is based on the methodology described by Soto et al. (1999).[1]

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subunits.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes are impaled into the oocyte, one for voltage sensing and one for current injection.

    • The oocyte is voltage-clamped at a holding potential of -70 mV.

    • ATP is applied to activate the P2X receptors, and the resulting inward current is measured.

    • To determine the inhibitory effect of this compound, oocytes are pre-incubated with varying concentrations of the compound before ATP application.

    • IC50 values are calculated by fitting the concentration-response data to a logistic equation.

G-protein Inhibition: [³⁵S]GTPγS Binding Assay

This protocol is adapted from the methods described by Freissmuth et al. (1996).[4]

  • Membrane Preparation: Membranes from cells expressing the G-protein of interest (e.g., Sf9 insect cells infected with baculovirus encoding Gα subunits) are prepared by homogenization and centrifugation.

  • Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, and GDP is prepared.

  • Reaction Mixture: The reaction mixture includes the prepared membranes, the agonist to activate the corresponding GPCR, varying concentrations of this compound, and [³⁵S]GTPγS.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to the Gα subunit upon activation.

  • Termination and Filtration: The reaction is terminated by the addition of ice-cold buffer and rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The EC50 value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined from concentration-inhibition curves.

cIAP2-TRAF2 Interaction Disruption: AlphaScreen Assay

This protocol is based on the in vitro validation methods used by De Vita et al. (2020).[6][7]

  • Protein Expression and Purification: Recombinant cIAP2-BIR1 domain and TRAF2 are expressed (e.g., in E. coli) and purified.

  • AlphaScreen Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the protein-protein interaction occurs, generating a chemiluminescent signal.

  • Assay Setup:

    • Biotinylated cIAP2-BIR1 is bound to streptavidin-coated donor beads.

    • GST-tagged TRAF2 is bound to anti-GST acceptor beads.

    • The donor and acceptor bead-protein complexes are mixed in the presence of varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow for protein interaction and competition by this compound.

  • Signal Detection: The AlphaScreen signal is read using a compatible plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the cIAP2-TRAF2 interaction. IC50 values can be calculated from the dose-response curves.

Visualizations

Signaling Pathways

P2X1_Signaling_Pathway ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds Ion_Channel Ion Channel Opening P2X1->Ion_Channel Activates This compound This compound This compound->P2X1 Blocks Cations Ca²⁺, Na⁺ Influx Ion_Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response

Caption: P2X1 Receptor Signaling Pathway and Inhibition by this compound.

Gi_Go_Signaling_Pathway Ligand Agonist GPCR GPCR (Gi/Go-coupled) Ligand->GPCR Binds G_protein Gi/Go Protein (αβγ Trimer) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Inhibits This compound This compound This compound->G_alpha Inhibits GDP/GTP exchange

Caption: Gi/Go Protein Signaling Pathway and Inhibition by this compound.

cIAP2_TRAF2_Signaling_Pathway cluster_complex cIAP2-TRAF2 Complex cIAP2 cIAP2 TRAF2 TRAF2 cIAP2->TRAF2 Interaction NFkB_Activation NF-κB Activation TRAF2->NFkB_Activation Leads to This compound This compound This compound->cIAP2 Disrupts Interaction Cell_Survival Cell Survival NFkB_Activation->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis NFkB_Activation->Apoptosis_Inhibition

Caption: Disruption of cIAP2-TRAF2 Interaction by this compound.

Experimental Workflow

Experimental_Workflow cluster_validation Independent Validation Workflow for this compound start Hypothesized Activity of this compound protocol_dev Develop/Adapt In Vitro Assay (e.g., Electrophysiology, Binding Assay, PPI Assay) start->protocol_dev data_acq Data Acquisition with Varying This compound Concentrations protocol_dev->data_acq quant_analysis Quantitative Analysis (IC50/EC50 Determination) data_acq->quant_analysis comparison Compare Results with Original Publication quant_analysis->comparison conclusion Conclusion on Independent Validation comparison->conclusion

Caption: General Experimental Workflow for Independent Validation.

References

Safety Operating Guide

Proper Disposal of NF023: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of NF023, a selective P2X1 receptor antagonist used in research. While specific institutional and regional regulations must always be followed, this document outlines the core principles and steps for compliant waste management.

This compound, with the CAS Number 104869-31-0, is a suramin (B1662206) analog supplied as a solid.[1][2] It is soluble in water and should be stored desiccated at room temperature or, when reconstituted, frozen at -20°C.[1] Although some safety data sheets (SDS) may classify it as not a hazardous substance, it is imperative to handle all chemical waste with care and in accordance with established laboratory safety protocols.

Key Chemical and Safety Data for this compound

To facilitate a comprehensive risk assessment for disposal, the following table summarizes key data points for this compound.

PropertyValueSource(s)
Synonyms 8,8′-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt; P2X Antagonist I[1][3]
CAS Number 104869-31-0[2][3]
Molecular Formula C₃₅H₂₀N₄Na₆O₂₁S₆
Molecular Weight 1162.86 g/mol
Form Solid[1]
Solubility Soluble in water[1]
Storage Temperature 2-8°C or desiccate at room temperature for the solid form; -20°C for solutions[1]
Primary Use Research use only; selective and competitive P2X1 receptor antagonist[2][3][4]
Hazard Classification Not always classified as a hazardous substance or mixture under GHS, but should be handled with care as a physiologically active substance. Disposal must be in accordance with official regulations.[3][3]

Standard Operating Procedure for this compound Disposal

The disposal of this compound, like any laboratory chemical, should be approached systematically to ensure safety and compliance. The user is ultimately responsible for developing proper handling and disposal methods based on the actual conditions of use.[3]

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect waste in a designated, compatible, and properly labeled container. The container should be in good condition and have a secure lid.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound hexasodium salt"), and the approximate concentration and quantity.

Step 2: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure the SAA is away from sinks and floor drains to prevent accidental environmental release.

  • The SAA should have secondary containment to contain any potential leaks or spills.

Step 3: Arrange for Pickup and Disposal

  • Once the waste container is nearly full (typically around 75% capacity) or has been in accumulation for a set period (e.g., 150 days for laboratory chemical waste), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Never dispose of this compound down the drain or in the regular trash.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound should be handled as hazardous waste unless properly decontaminated.

  • Follow institutional guidelines for rinsing containers. Typically, this involves a triple rinse with a suitable solvent (in this case, water, given this compound's solubility). The rinsate must be collected as hazardous waste.

  • After decontamination, deface or remove the original label before recycling or disposing of the container as non-hazardous waste.

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the specific neutralization or degradation of this compound for disposal purposes. The recommended procedure is to manage it as chemical waste through a licensed disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NF023_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decontamination Container Management start This compound Waste Generated collect Collect in a Designated, Labeled, Compatible Container start->collect store Store in Secondary Containment in a Satellite Accumulation Area collect->store pickup Request Pickup by EHS or Licensed Waste Contractor store->pickup disposal Compliant Disposal (Incineration or Landfill via Contractor) pickup->disposal empty_container Empty this compound Container decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Rinsed Container as per Institutional Policy decontaminate->dispose_container Deface original label collect_rinsate->store

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.